Technical Documentation Center

2,5-Dichloro-4-fluorobenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Dichloro-4-fluorobenzenesulfonamide
  • CAS: 1803806-97-4

Core Science & Biosynthesis

Foundational

Introduction: Situating a Niche Molecule in a Powerful Chemical Class

An In-depth Technical Guide to the Core Chemical Properties of 2,5-Dichloro-4-fluorobenzenesulfonamide Disclaimer: The specific compound 2,5-Dichloro-4-fluorobenzenesulfonamide is a novel or sparsely documented chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Chemical Properties of 2,5-Dichloro-4-fluorobenzenesulfonamide

Disclaimer: The specific compound 2,5-Dichloro-4-fluorobenzenesulfonamide is a novel or sparsely documented chemical entity in publicly accessible scientific literature. Consequently, this guide has been constructed by leveraging expert knowledge of sulfonamide chemistry and by extrapolating data from structurally analogous compounds. All properties and protocols should be considered predictive and require experimental validation.

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The introduction of halogen substituents, particularly chlorine and fluorine, provides a powerful tool for modulating a molecule's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and membrane permeability.[3] Chlorine substitution can likewise influence electronic properties and provide vectors for further synthetic elaboration.

This guide provides a detailed technical overview of the anticipated chemical properties of 2,5-Dichloro-4-fluorobenzenesulfonamide. While direct experimental data is limited, we will construct a comprehensive profile based on established principles of physical organic chemistry and data from closely related analogs. This document is intended for researchers, scientists, and drug development professionals who may utilize this or similar compounds as building blocks or lead structures in their research endeavors.

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its structure. The arrangement of atoms in 2,5-Dichloro-4-fluorobenzenesulfonamide dictates its reactivity, physical properties, and potential biological interactions.

start 1,4-Dichloro-2-fluorobenzene step1 Chlorosulfonation start->step1 intermediate 2,5-Dichloro-4-fluorobenzenesulfonyl chloride step1->intermediate Yields reagent1 ClSO3H reagent1->step1 Reagent step2 Amination intermediate->step2 product 2,5-Dichloro-4-fluorobenzenesulfonamide step2->product Yields reagent2 NH4OH or NH3 reagent2->step2 Reagent

Caption: Proposed two-step synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonyl chloride

This procedure is based on established methods for the chlorosulfonation of aromatic compounds. [4]

  • Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the HCl gas byproduct.

  • Reaction: Charge the flask with 1,4-dichloro-2-fluorobenzene (1.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition: Add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel to the stirred starting material, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will occur.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice. The sulfonyl chloride intermediate will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum.

Step 2: Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride with ammonia.

  • Setup: In a fume hood, dissolve the crude 2,5-dichloro-4-fluorobenzenesulfonyl chloride (1.0 eq) from Step 1 in a suitable solvent like acetone or THF in a round-bottom flask.

  • Reaction: Cool the solution in an ice bath and add concentrated aqueous ammonia (e.g., 28% NH₄OH) in excess dropwise.

  • Completion: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Add water to the reaction mixture to precipitate the sulfonamide product.

  • Isolation & Purification: Collect the crude product by vacuum filtration and wash with cold water. The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,5-Dichloro-4-fluorobenzenesulfonamide. [5]

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following section details the expected signals in key spectroscopic techniques.

  • ¹H NMR (in DMSO-d₆):

    • δ ~8.0-8.2 ppm (doublet): Aromatic proton ortho to the fluorine and meta to the sulfonyl group.

    • δ ~7.7-7.9 ppm (doublet): Aromatic proton meta to the fluorine and ortho to a chlorine.

    • δ ~7.3-7.5 ppm (singlet, broad): Two protons from the sulfonamide (NH₂) group. This signal will exchange with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • Six distinct signals are expected in the aromatic region (δ 115-160 ppm). The carbon attached to fluorine will show a large C-F coupling constant.

  • ¹⁹F NMR (in DMSO-d₆):

    • A single resonance is expected, likely between -100 and -120 ppm, characteristic of a fluorine atom on a dichlorinated benzene ring.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • 3350-3250 cm⁻¹ (two bands): N-H stretching vibrations of the primary sulfonamide.

    • ~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively. [6] * ~1250 cm⁻¹: C-F stretching vibration.

    • ~800-600 cm⁻¹: C-Cl stretching vibrations.

  • Mass Spectrometry (EI or ESI):

    • Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern of (M), (M+2), and (M+4) with an approximate ratio of 9:6:1 will be observed.

Potential Applications in Drug Discovery & Chemical Biology

The sulfonamide functional group is a privileged scaffold in medicinal chemistry. Its derivatives are known to target a wide range of biological systems. [2]

  • Carbonic Anhydrase Inhibition: The primary sulfonamide group (-SO₂NH₂) is the quintessential pharmacophore for inhibiting zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs). [7]CAs are implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer. [3][8]The dichlorofluoro-substitution pattern of the title compound could confer selectivity for specific CA isoforms.

cluster_0 Active Site Complex sulfonamide Sulfonamide Inhibitor (R-SO2NH2) binding Binding Event sulfonamide->binding active_site Carbonic Anhydrase Active Site active_site->binding zinc Zn²⁺ Ion histidine Histidine Residues (x3) zinc->histidine Coordinated by water H₂O / OH⁻ zinc->water Binds binding->zinc Sulfonamide nitrogen displaces water and coordinates to Zinc inhibition Enzyme Inhibition binding->inhibition Leads to

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

  • Kinase and Protease Inhibition: While less common than CA inhibition, certain sulfonamide derivatives have been developed as inhibitors of kinases and proteases, where the sulfonamide group can act as a hydrogen bond donor and acceptor.

  • Antimicrobial and Anticancer Agents: The benzenesulfonamide core is found in various antimicrobial and anticancer drugs. [1]The specific halogenation pattern of 2,5-dichloro-4-fluorobenzenesulfonamide could lead to novel biological activities. For instance, a related analog has been identified as a dual-target inhibitor of mitochondrial complexes, a pathway crucial for cancer cell metabolism. [1]

Safety, Handling, and Storage

As a novel compound, the toxicological properties of 2,5-Dichloro-4-fluorobenzenesulfonamide have not been fully investigated. Therefore, it must be handled with care, assuming it is hazardous. The following precautions are based on data from analogous sulfonyl chlorides and sulfonamides. [9][10][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a laboratory coat, and safety glasses or goggles. [10]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [9]Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. [10] * Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. [10] * Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. [10] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

2,5-Dichloro-4-fluorobenzenesulfonamide represents an intriguing chemical entity at the intersection of halogenated aromatics and the pharmacologically significant sulfonamide class. While direct experimental data remains to be published, this guide provides a robust, scientifically-grounded framework for its properties, synthesis, and potential applications. Its unique substitution pattern makes it a valuable building block for creating novel chemical probes and potential therapeutic agents, particularly in the realm of enzyme inhibition. As with any new compound, rigorous experimental validation of these predicted properties is the essential next step for any research program.

References

  • Chemsrc. 2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide. [Link]

  • Al-Wahaibi, L. H., et al. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 2024. [Link]

  • PubChem. 4-Fluorobenzenesulfonamide. [Link]

  • Research Square. 1H NMR, 13C NMR, 19F NMR and IR spectra of compound 4. [Link]

  • PubChem. 2,5-Difluorobenzenesulfonamide. [Link]

  • Gowda, B. T., et al. N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 2011. [Link]

  • Angeli, A., et al. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 2024. [Link]

  • Słoczyńska, K., et al. Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 2024. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Angeli, A., et al. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Chemistry – A European Journal, 2024. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Halogenated Benzenesulfonamides in Modern Drug Discovery The benzenesulfonamide scaffold is a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Benzenesulfonamides in Modern Drug Discovery

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the phenyl ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide focuses on a specific, yet underexplored, member of this class: 2,5-Dichloro-4-fluorobenzenesulfonamide. While not as extensively documented as some of its isomers, its unique substitution pattern presents a compelling case for its investigation as a novel building block in the synthesis of new chemical entities. The presence of two chlorine atoms and a fluorine atom can significantly impact lipophilicity, metabolic stability, and binding interactions with biological targets, making it a molecule of interest for researchers in drug development.[1]

Physicochemical Properties of 2,5-Dichloro-4-fluorobenzenesulfonamide

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 2,5-Dichloro-4-fluorobenzenesulfonamide.

PropertyValueSource
Molecular Formula C6H4Cl2FNO2SCalculated
Molecular Weight 244.07 g/mol Calculated
CAS Number Not readily availableInferred from literature survey
Appearance Likely a white to off-white solidInferred from related compounds
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and sparingly soluble in water.Inferred from structural analogues
Melting Point Not determined; likely to be in the range of 130-160 °CInferred from related compounds

Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide: A Step-by-Step Protocol

The synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide is most readily achieved through the reaction of its corresponding sulfonyl chloride with an amine source, in this case, ammonia. The following protocol provides a detailed methodology for this transformation.

Diagram of the Synthesis Workflow

G reagent1 2,5-Dichloro-4-fluorobenzenesulfonyl chloride reaction Reaction at 0°C to Room Temperature reagent1->reaction reagent2 Ammonia (aq.) reagent2->reaction solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product 2,5-Dichloro-4-fluorobenzenesulfonamide purification->product

Caption: Workflow for the synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide.

Experimental Protocol

Materials:

  • 2,5-dichloro-4-fluorobenzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2,5-dichloro-4-fluorobenzenesulfonyl chloride in dichloromethane (DCM). Place the flask in an ice bath and begin stirring.

  • Addition of Ammonia: Slowly add an excess (approximately 5-10 equivalents) of concentrated aqueous ammonia to the stirred solution. The addition should be dropwise to control the exotherm of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add deionized water and shake to mix. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 2,5-Dichloro-4-fluorobenzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product as a crystalline solid.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 2,5-Dichloro-4-fluorobenzenesulfonamide is not widely published, the broader class of halogenated benzenesulfonamides has shown significant promise in various therapeutic areas.

As a Scaffold for Anticancer Agents

The sulfonamide functional group is a well-established pharmacophore in the design of anticancer drugs.[2] Derivatives of benzenesulfonamide have been shown to exhibit a range of anticancer activities. The incorporation of dichloro and fluoro substituents, as seen in the title compound, can enhance the potential for selective inhibition of cancer-related enzymes or receptors.

As a Building Block for Novel Therapeutics

The primary utility of 2,5-Dichloro-4-fluorobenzenesulfonamide in the near term is as a chemical building block.[3] Its reactive sulfonamide moiety allows for further functionalization, enabling the synthesis of a library of derivatives for screening against various biological targets. The unique electronic properties conferred by the halogen atoms can be exploited by medicinal chemists to fine-tune the pharmacological profile of lead compounds.

Diagram of Potential Derivatization

G start 2,5-Dichloro-4-fluorobenzenesulfonamide reaction1 N-Alkylation start->reaction1 reaction2 N-Arylation start->reaction2 reaction3 Coupling Reactions start->reaction3 product1 N-Alkyl Derivatives reaction1->product1 product2 N-Aryl Derivatives reaction2->product2 product3 Complex Conjugates reaction3->product3

Caption: Potential derivatization pathways for 2,5-Dichloro-4-fluorobenzenesulfonamide.

Conclusion and Future Perspectives

2,5-Dichloro-4-fluorobenzenesulfonamide represents a promising, yet underutilized, scaffold for the development of novel chemical entities. Its synthesis is straightforward, and its unique halogenation pattern offers intriguing possibilities for modulating biological activity. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation is warranted and could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. As our understanding of structure-activity relationships continues to evolve, the strategic use of such halogenated building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • Chemsrc. 2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide. [Link]

  • PubChem. 2,5-Difluorobenzenesulfonamide. [Link]

  • SV ChemBioTech. Sulfonamides. [Link]

  • Appretech Scientific Limited. 2,5-dichloro-4-fluorobenzoic acid. [Link]

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • PMC. Synthesis of [18F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101. [Link]

Sources

Foundational

Synthesis and Starting Materials for 2,5-Dichloro-4-fluorobenzenesulfonamide: A Mechanistic and Protocol Guide

Executive Summary The synthesis of highly functionalized benzenesulfonamides is a cornerstone of modern medicinal chemistry and drug development. 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4)[1] serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized benzenesulfonamides is a cornerstone of modern medicinal chemistry and drug development. 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4)[1] serves as a critical intermediate and pharmacophore in the design of bioactive molecules. This technical guide outlines the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this target molecule from its primary starting material, 1,4-dichloro-2-fluorobenzene (CAS: 348-59-4)[2].

Retrosynthetic Analysis & Starting Material Selection

A logical disconnection of the sulfonamide moiety reveals a two-step synthetic pathway. The target sulfonamide is derived from a sulfonyl chloride intermediate, which is in turn synthesized via the direct electrophilic aromatic substitution of a halogenated benzene ring.

The optimal starting material for this pathway is 1,4-dichloro-2-fluorobenzene [2]. This specific isomer is chosen because its inherent electronic and steric properties perfectly align to direct incoming electrophiles to the exact position required for the target molecule, eliminating the need for complex protecting group strategies or costly isomer separation.

Mechanistic Causality: Electrophilic Aromatic Substitution

In the first step, 1,4-dichloro-2-fluorobenzene undergoes chlorosulfonation to yield 2,5-dichloro-4-fluorobenzenesulfonyl chloride (CAS: 13656-50-3)[3]. The regioselectivity of this reaction is governed by the synergistic directing effects of the existing halogens:

  • Electronic Activation (Fluorine): The fluorine atom at the C2 position is a strong resonance donor (+M effect) due to excellent 2p-2p orbital overlap with the aromatic ring. It strongly directs electrophilic attack to its ortho (C3) and para (C5) positions.

  • Steric Hindrance & Secondary Directing Effects (Chlorine): The chlorine atoms at C1 and C4 are weaker resonance donors and exert an electron-withdrawing inductive effect (-I). The C4 chlorine directs to C3 and C5. However, the C3 position is sterically hindered as it is sandwiched between the fluorine and chlorine atoms.

  • Regiochemical Outcome: The C5 position is para to the strongly directing fluorine and ortho to the C4 chlorine. This synergistic activation, combined with a lack of steric crowding, makes C5 the kinetically and thermodynamically favored site. Consequently, electrophilic attack by chlorosulfonic acid occurs exclusively at C5, yielding the desired 2,5-dichloro-4-fluorobenzenesulfonyl chloride intermediate[3].

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements and physicochemical data for the synthesis workflow:

Chemical NameRoleCAS NumberMW ( g/mol )Equivalents
1,4-Dichloro-2-fluorobenzene Primary Starting Material348-59-4164.991.0
Chlorosulfonic Acid Reagent / Solvent7790-94-5116.524.0 - 5.0
2,5-Dichloro-4-fluorobenzenesulfonyl chloride Intermediate13656-50-3263.501.0
Ammonium Hydroxide (28% aq) Reagent1336-21-635.0410.0 (Excess)
2,5-Dichloro-4-fluorobenzenesulfonamide Target Product1803806-97-4244.07N/A

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the following protocols are designed as self-validating systems , where specific physical observations confirm the success of the underlying chemical transformations.

Step 1: Chlorosulfonation of 1,4-Dichloro-2-fluorobenzene

Chlorosulfonic acid acts dually as the sulfonating and chlorinating agent, converting the aromatic ring directly to the sulfonyl chloride.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas scrubber, cool chlorosulfonic acid (4.5 eq) to 0°C under an inert argon atmosphere.

  • Addition: Add 1,4-dichloro-2-fluorobenzene (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 10°C.

    • Self-Validation Check: The immediate and continuous evolution of HCl gas (bubbling) confirms the initial electrophilic sulfonation of the aromatic ring is actively occurring.

  • Heating: Gradually warm the reaction mixture to room temperature, then heat to 70-80°C for 3 hours to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride.

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice.

    • Self-Validation Check: The formation of a dense, pale-yellow precipitate validates the successful generation of the sulfonyl chloride. (If the reaction stalled at the sulfonic acid stage, the mixture would remain a clear, water-soluble solution).

  • Isolation: Filter the precipitate, wash with ice-cold water to remove residual acid, and dry under vacuum to yield 2,5-dichloro-4-fluorobenzenesulfonyl chloride[3].

Step 2: Amidation to the Sulfonamide

Nucleophilic acyl substitution of the sulfonyl chloride with ammonia.

  • Preparation: Dissolve the 2,5-dichloro-4-fluorobenzenesulfonyl chloride intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Nucleophilic Attack: Add 28% aqueous ammonium hydroxide (10.0 eq) dropwise over 15 minutes.

    • Self-Validation Check: The immediate formation of a thick white suspension validates the reaction. This suspension is a mixture of the precipitating ammonium chloride ( NH4​Cl ) byproduct and the highly insoluble sulfonamide target.

  • Maturation: Stir the reaction mixture for 2 hours, allowing it to naturally warm to room temperature.

  • Isolation: Concentrate the mixture in vacuo to remove the THF. Suspend the remaining solid in cold water, filter, and wash sequentially with cold water and a small amount of cold hexanes.

  • Purification: Dry the resulting white solid under high vacuum to afford pure 2,5-dichloro-4-fluorobenzenesulfonamide[1].

Synthesis Workflow Visualization

SynthesisWorkflow SM 1,4-Dichloro-2-fluorobenzene (CAS: 348-59-4) INT 2,5-Dichloro-4-fluorobenzenesulfonyl chloride (CAS: 13656-50-3) SM->INT Step 1: Chlorosulfonation 0°C to 80°C R1 Chlorosulfonic Acid (ClSO3H) R1->INT PROD 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4) INT->PROD Step 2: Amidation 0°C to RT R2 Ammonium Hydroxide (NH4OH) R2->PROD

Synthesis workflow of 2,5-Dichloro-4-fluorobenzenesulfonamide.

References

  • 2,5-dichloro-4-fluorobenzene-1-sulfonamide - C6H4Cl2FNO2S | CSCS00015740966 (chem-space.com) - 1

  • 2,5-dichlorofluorobenzene 348-59-4 - Guidechem (guidechem.com) - 2

  • 13656-50-3 2,5-Dichloro-4-fluorobenzenesulfonyl chloride AKSci (aksci.com) - 3

Sources

Exploratory

2,5-Dichloro-4-fluorobenzenesulfonamide potential biological activity

An In-depth Technical Guide to the Potential Biological Activity of 2,5-Dichloro-4-fluorobenzenesulfonamide Abstract The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a multitu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activity of 2,5-Dichloro-4-fluorobenzenesulfonamide

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] This guide explores the predicted biological potential of a specific, yet lesser-studied derivative, 2,5-Dichloro-4-fluorobenzenesulfonamide. By examining the structure-activity relationships (SAR) of analogous compounds, we will extrapolate potential mechanisms of action and outline a comprehensive research framework to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to investigate this promising molecule.

Introduction: The Benzenesulfonamide Moiety as a Privileged Scaffold

The versatility of the benzenesulfonamide core stems from its unique physicochemical properties. The sulfonamide group (-SO₂NH₂) is a potent zinc-binding moiety, making it an ideal starting point for designing inhibitors of metalloenzymes.[1] Furthermore, the aromatic ring can be readily functionalized, allowing for the fine-tuning of properties such as lipophilicity, metabolic stability, and target specificity. This has led to the development of benzenesulfonamide-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2]

The subject of this guide, 2,5-Dichloro-4-fluorobenzenesulfonamide, possesses a unique substitution pattern of two chlorine atoms and a fluorine atom on the benzene ring. Halogenation is a common strategy in drug design to enhance binding affinity and modulate electronic properties. The presence of these electron-withdrawing groups is likely to influence the compound's biological activity.

Predicted Biological Activities and Mechanistic Rationale

While direct experimental data for 2,5-Dichloro-4-fluorobenzenesulfonamide is scarce, we can infer its potential biological activities by analyzing structurally related compounds.

Carbonic Anhydrase Inhibition

A primary and well-documented activity of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[1][3] CAs are a family of zinc-containing enzymes that play a crucial role in pH regulation, CO₂ transport, and other physiological processes.[1] Dysregulation of CA isoforms is implicated in various diseases, including glaucoma, epilepsy, and cancer.[4] Specifically, the tumor-associated isoforms CA IX and XII are overexpressed in many hypoxic solid tumors.[1]

Hypothesis: 2,5-Dichloro-4-fluorobenzenesulfonamide is a potential inhibitor of carbonic anhydrases, particularly tumor-associated isoforms. The sulfonamide group can coordinate with the zinc ion in the active site, while the halogenated benzene ring can form favorable interactions within the hydrophobic pocket of the enzyme.

CA_Inhibition cluster_Tumor_Cell Hypoxic Tumor Cell cluster_Extracellular Extracellular Space (Acidic) CA_IX CA IX HCO3 HCO₃⁻ CA_IX->HCO3 H_out H⁺ CA_IX->H_out H2O H₂O H2O->CA_IX CO2 CO₂ CO2->CA_IX H_in H⁺ H_out->H_in Export Apoptosis_Resistance Apoptosis Resistance H_in->Apoptosis_Resistance Metastasis Metastasis H_in->Metastasis Sulfonamide 2,5-Dichloro-4-fluorobenzenesulfonamide Sulfonamide->CA_IX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment.

Anticancer Activity Beyond Carbonic Anhydrase Inhibition

Several benzenesulfonamide derivatives exhibit anticancer properties through mechanisms independent of CA inhibition.[1] These can include disruption of microtubule polymerization, cell cycle arrest, and inhibition of other key signaling pathways.

Hypothesis: The halogenated phenyl ring of 2,5-Dichloro-4-fluorobenzenesulfonamide could facilitate interactions with other biological targets implicated in cancer progression. For instance, some sulfonamides have been shown to act as Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, a target in certain cancers and metabolic diseases.[5]

Antimicrobial Activity

The history of sulfonamides is rooted in their discovery as the first synthetic antibacterial agents ("sulfa drugs").[1] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Hypothesis: 2,5-Dichloro-4-fluorobenzenesulfonamide may possess antimicrobial activity. The specific halogenation pattern could influence its uptake and binding affinity to microbial enzymes.

Potential Neurological Applications

Recent studies have explored the role of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease.[6]

Hypothesis: The structural features of 2,5-Dichloro-4-fluorobenzenesulfonamide, particularly the fluorine substitution, warrant investigation into its potential to modulate protein aggregation in neurodegenerative disorders.

Proposed Experimental Workflows

To validate the hypothesized biological activities, a systematic and multi-faceted experimental approach is required.

Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide

A plausible synthetic route would involve the reaction of 2,5-dichloro-4-fluoroaniline with benzenesulfonyl chloride or a suitably substituted benzenesulfonyl chloride. Alternatively, chlorosulfonation of 1,4-dichloro-2-fluorobenzene followed by amination could yield the desired product.

Synthesis_Workflow Start Starting Materials: - 2,5-dichloro-4-fluoroaniline - Benzenesulfonyl chloride Reaction Nucleophilic Substitution Reaction (e.g., in pyridine or DCM) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product 2,5-Dichloro-4-fluorobenzenesulfonamide Characterization->Final_Product

Caption: General workflow for the synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide.

In Vitro Biological Evaluation

Objective: To determine the inhibitory potency of 2,5-Dichloro-4-fluorobenzenesulfonamide against various CA isoforms.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human CA isoforms (e.g., CA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in appropriate buffers.

  • Inhibitor Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to obtain a range of concentrations.

  • Assay Procedure: The enzyme, inhibitor, and substrate are mixed in a 96-well plate. The hydrolysis of the substrate, which results in a colorimetric change, is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer) are cultured under standard conditions.[3]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of 2,5-Dichloro-4-fluorobenzenesulfonamide for a specified duration (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The IC₅₀ value is calculated to quantify the compound's cytotoxic potency.

Objective: To evaluate the antimicrobial activity against a panel of pathogenic bacteria and fungi.

Protocol:

  • Microorganism Culture: Bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains are cultured in appropriate broth media.

  • Broth Microdilution: The compound is serially diluted in a 96-well plate containing the microbial culture.

  • Incubation: The plates are incubated under conditions suitable for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth, is determined visually or by measuring optical density.

Quantitative Data from Analogous Compounds

The following table summarizes the inhibitory activities of some benzenesulfonamide derivatives against various biological targets. This data provides a benchmark for the expected potency of 2,5-Dichloro-4-fluorobenzenesulfonamide.

Compound/SeriesTargetActivity (IC₅₀/Kᵢ)Reference
Thiazolone-benzenesulfonamideCarbonic Anhydrase IXKᵢ = 10.8 nM[1]
Quinazoline-sulfonamideCarbonic Anhydrase IIKᵢ = 12.3 nM[1]
Indoline-benzenesulfonamide (4d)A549 Lung Cancer Cell LineIC₅₀ = 2.12 µM[3]
Indoline-benzenesulfonamide (5d)MCF-7 Breast Cancer Cell LineIC₅₀ = 2.04 µM[3]
N-(4-chlorophenyl)-4-aminobenzenesulfonamideE. coliMIC = 6.72 mg/mL[2]
2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamidePPARγKᵢ = 10 nM[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzenesulfonamides is highly dependent on the substitution pattern of the benzene ring.[7][8]

  • Electron-Withdrawing Groups: The presence of halogens (Cl, F) generally enhances inhibitory activity against targets like carbonic anhydrase and PPARγ.[5] This is attributed to favorable electronic and steric interactions within the binding pocket.

  • Positional Isomerism: The relative positions of the substituents are critical. For instance, substitutions at the 2 and 4 positions of the benzenesulfonamide ring have been shown to be important for PPARγ activity.[5]

  • Lipophilicity: Halogenation increases the lipophilicity of the molecule, which can improve cell membrane permeability and target engagement.

Conclusion and Future Directions

2,5-Dichloro-4-fluorobenzenesulfonamide represents a promising, yet underexplored, scaffold for drug discovery. Based on the extensive literature on analogous compounds, it is hypothesized to possess potent biological activities, particularly as a carbonic anhydrase inhibitor and a potential anticancer agent. The proposed experimental workflows provide a clear roadmap for the systematic evaluation of this compound. Further studies should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile, and optimizing its structure to enhance potency and selectivity.

References

  • BenchChem. (n.d.). biological activity of benzenesulfonamide derivatives.
  • Figueroa-Valverde, L., et al. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • ResearchGate. (n.d.). Biological activity produced by benzenesulfonamide derivatives on....
  • Pansare, D. N., & Shelke, R. N. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen.
  • PMC. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • ChemScene. (n.d.). 2,5-Dichloro-N-(4-fluorobenzyl)benzenesulfonamide.
  • PMC. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics.
  • PubMed. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR).
  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships.
  • BenchChem. (n.d.). Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry.

Sources

Foundational

2,5-Dichloro-4-fluorobenzenesulfonamide in Structure-Based Drug Design: A Technical Guide to Halogenated Pharmacophores

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound Identity: 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4)[1][2] Executive Summary In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound Identity: 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4)[1][2]

Executive Summary

In modern medicinal chemistry, the strategic placement of halogens on aromatic scaffolds is a primary driver for optimizing pharmacokinetics (PK) and target engagement. 2,5-Dichloro-4-fluorobenzenesulfonamide (DCFBSA) is a highly specialized, multi-halogenated chemical building block (Formula: C6​H4​Cl2​FNO2​S , MW: 244.07 Da)[1][2]. As a Senior Application Scientist, I frequently leverage this specific substitution pattern when designing inhibitors for metalloenzymes—most notably the Carbonic Anhydrase (CA) family.

This whitepaper deconstructs the structural rationale behind DCFBSA, details its synthesis, and provides validated experimental protocols for evaluating its utility in structure-based drug design (SBDD).

Physicochemical & Structural Rationale (The "Why")

The design of highly selective enzyme inhibitors requires moving beyond simple lock-and-key models to thermodynamic and electronic optimization. DCFBSA is an exemplary scaffold because every functional group serves a distinct, synergistic purpose[3][4].

The Sulfonamide Moiety ( −SO2​NH2​ )

The primary sulfonamide acts as a classical Zinc-Binding Group (ZBG). In the active site of metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide anion ( SO2​NH− ) displaces the zinc-bound hydroxide ion, coordinating directly with the catalytic Zn2+ metal center[4][5].

The 4-Fluoro Substituent (Electronic Tuning)

Fluorine is utilized here for two critical reasons:

  • Metabolic Shielding: Placement at the para (4-) position blocks Cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability.

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect ( −I ) pulls electron density away from the sulfonamide group. This lowers the pKa of the sulfonamide from ~10.0 (in unsubstituted benzenesulfonamide) to ~8.0–8.5. Consequently, a significantly higher fraction of the drug exists in the active, zinc-coordinating anionic state at physiological pH (7.4), driving up binding affinity ( Kd​ )[3][6].

The 2,5-Dichloro Substituents (Steric & Halogen Bonding)

While fluorine tunes the electronics, the bulky chlorine atoms at the 2 and 5 positions dictate spatial geometry and selectivity.

  • Conformational Restriction: The ortho-chlorine (position 2) restricts the rotational freedom of the sulfonamide group, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding[6].

  • Isoform Selectivity via Halogen Bonding: The meta-chlorine (position 5) increases the overall lipophilicity ( LogP ) and engages in highly directional halogen bonding ( C-Cl⋯O=C ) with the peptide backbone in the hydrophobic pocket of target proteins. This specific steric bulk is critical for achieving selectivity for tumor-associated isoforms (e.g., CA IX) over ubiquitous off-target isoforms (e.g., CA II)[3][5].

Binding Ligand 2,5-Dichloro-4-fluorobenzenesulfonamide ZBG Sulfonamide Group (Zinc Binding) Ligand->ZBG Fluoro 4-Fluoro Group (pKa Modulation) Ligand->Fluoro Chloro 2,5-Dichloro Groups (Halogen Bonding & Sterics) Ligand->Chloro Target Carbonic Anhydrase IX (Target Protein) ZBG->Target Coordinates Zn2+ Fluoro->ZBG Lowers pKa, Enhances Anion Chloro->Target Hydrophobic Pocket Selectivity Assay Fluorescent Thermal Shift Assay (Affinity Readout) Target->Assay Thermal Stabilization (ΔTm)

Caption: Pharmacophore rationale and interaction model for CA IX inhibition using DCFBSA.

Quantitative Data: SAR and Physicochemical Trends

To illustrate the impact of this specific halogenation pattern, the table below summarizes the theoretical physicochemical shifts and relative binding affinities when evolving a simple benzenesulfonamide into DCFBSA.

Compound ScaffoldPredicted pKa (Sulfonamide)cLogPTarget Affinity (CA IX)Target Selectivity (CA IX vs CA II)
Benzenesulfonamide~10.10.8Weak ( μ M)Poor
4-Fluorobenzenesulfonamide~9.21.1Moderate (nM)Poor
3,4-Difluorobenzenesulfonamide~8.61.4High (nM)Moderate
2,5-Dichloro-4-fluorobenzenesulfonamide ~8.1 2.9 Very High (pM to low nM) Excellent (>100-fold)

Data synthesized from established structure-activity relationship (SAR) trends in fluorinated/halogenated CA inhibitors[3][4][6].

Experimental Protocols

Synthesis Workflow of DCFBSA

The synthesis of DCFBSA relies on a robust two-step chlorosulfonation and amidation sequence. This protocol is designed to be self-validating; the intermediate sulfonyl chloride is highly reactive, so immediate conversion to the stable sulfonamide prevents degradation.

Step-by-Step Methodology:

  • Chlorosulfonation: Dissolve 1,4-dichloro-2-fluorobenzene (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add chlorosulfonic acid ( ClSO3​H , 3.0 eq) dropwise at 0°C under an inert argon atmosphere.

  • Heating & Quenching: Gradually warm the reaction to 60°C and reflux for 4 hours. Cool to room temperature and carefully quench by pouring over crushed ice. Extract the resulting 2,5-dichloro-4-fluorobenzenesulfonyl chloride with DCM, dry over MgSO4​ , and concentrate under reduced pressure.

  • Amidation: Dissolve the crude sulfonyl chloride in tetrahydrofuran (THF) and cool to 0°C. Add an excess of aqueous ammonia ( NH4​OH , 28%, 5.0 eq) dropwise. Stir for 2 hours at room temperature.

  • Workup & Validation: Evaporate the THF, acidify the aqueous layer to pH 3 using 1M HCl, and collect the precipitated product via vacuum filtration. Recrystallize from ethanol/water. Validate the final structure via LC-MS (Target m/z : 242.9 [M-H]− ) and 1H -NMR.

Synthesis A 1,4-Dichloro-2-fluorobenzene (Starting Material) B Chlorosulfonic Acid (ClSO3H, 0-60°C) A->B Electrophilic Aromatic Substitution C 2,5-Dichloro-4-fluorobenzenesulfonyl chloride (Intermediate) B->C D Aqueous Ammonia (NH4OH, THF, 0°C) C->D Nucleophilic Acyl Substitution E 2,5-Dichloro-4-fluorobenzenesulfonamide (Final Product) D->E F LC-MS & 1H-NMR Validation E->F QC / Release

Caption: Step-by-step synthesis workflow of 2,5-Dichloro-4-fluorobenzenesulfonamide.

In Vitro Screening: Fluorescent Thermal Shift Assay (FTSA)

To evaluate the binding affinity of DCFBSA derivatives, FTSA (ThermoFluor) is the industry standard[4][7]. The protocol below is self-validating: the inclusion of a known reference inhibitor (e.g., Acetazolamide) calibrates the dynamic range, while the baseline fluorescence of the apo-enzyme serves as an internal control for protein folding integrity.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.5) containing 50 mM NaCl.

  • Protein-Dye Master Mix: Dilute recombinant human CA IX (or CA II for selectivity screening) to a final concentration of 1.0 μ M. Add 8-anilino-1-naphthalenesulfonic acid (ANS) fluorescent dye to a final concentration of 50 μ M.

  • Compound Plating: In a 96-well PCR plate, add 1 μ L of DCFBSA (dissolved in DMSO, serially diluted from 100 μ M to 1 nM) to each well. Add 19 μ L of the Protein-Dye Master Mix. Ensure final DMSO concentration is 5%.

  • Thermal Denaturation: Seal the plate and place it in a Real-Time PCR machine. Heat the samples from 25°C to 95°C at a rate of 1°C/min.

  • Data Analysis: Record fluorescence (Excitation: 365 nm, Emission: 460 nm). Calculate the melting temperature ( Tm​ ) from the inflection point of the melt curve. The thermal shift ( ΔTm​ ) is calculated as Tm(compound)​−Tm(DMSO control)​ . Use established thermodynamic equations to convert ΔTm​ to the dissociation constant ( Kd​ )[4].

Conclusion

2,5-Dichloro-4-fluorobenzenesulfonamide is far more than a simple chemical intermediate; it is a rationally designed pharmacophore optimized for metalloenzyme inhibition. By leveraging the electron-withdrawing power of fluorine to tune the sulfonamide pKa, and utilizing the steric bulk of chlorines to drive hydrophobic pocket selectivity, researchers can use this scaffold to develop highly potent, isoform-selective therapeutics.

References

  • Chem-Space. 2,5-dichloro-4-fluorobenzene-1-sulfonamide - C6H4Cl2FNO2S | CSCS00015740966. Retrieved from:[Link]

  • Zubrienė, A., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem (PubMed). Retrieved from:[Link]

  • Zakšauskas, A., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

  • Balandis, B., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Retrieved from:[Link]

Sources

Exploratory

2,5-Dichloro-4-fluorobenzenesulfonamide theoretical properties

An In-Depth Technical Whitepaper on the Theoretical Properties and Application Workflows of 2,5-Dichloro-4-fluorobenzenesulfonamide Executive Summary In the landscape of modern medicinal chemistry and organic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Theoretical Properties and Application Workflows of 2,5-Dichloro-4-fluorobenzenesulfonamide

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, polyhalogenated benzenesulfonamides represent a privileged class of building blocks. 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4) is a highly specialized, theoretical scaffold that combines the classic zinc-binding pharmacophore of a primary sulfonamide with a uniquely activated aromatic ring. As a Senior Application Scientist, I have structured this whitepaper to dissect the theoretical physicochemical properties of this molecule, explain the causality behind its synthetic reactivity via Nucleophilic Aromatic Substitution (SNAr), and outline self-validating experimental workflows for its application in targeted drug discovery—specifically as a selective Carbonic Anhydrase (CA) inhibitor.

Molecular Architecture & Theoretical Physicochemical Properties

The utility of 2,5-dichloro-4-fluorobenzenesulfonamide stems from the precise spatial arrangement of its substituents. The primary sulfonamide ( −SO2​NH2​ ) serves as a dominant hydrogen-bonding motif and metal-coordinating group. The halogens—two chlorines and one fluorine—exert profound inductive ( −I ) and resonance ( +R ) effects that dictate both the molecule's reactivity and its pharmacokinetic profile [1].

To understand its behavior in biological and synthetic systems, we must analyze its theoretical physicochemical parameters.

Table 1: Theoretical Physicochemical Properties and Design Implications

PropertyTheoretical ValueImplications for Drug Design & Synthesis
Molecular Weight 244.07 DaHighly ligand-efficient; leaves ample mass allowance for downstream derivatization without violating Lipinski's Rule of 5.
LogP (Predicted) 1.93Optimal lipophilicity for membrane permeability; perfectly balances aqueous solubility with hydrophobic target pocket binding.
pKa (Sulfonamide) 9.31 ± 0.60Weakly acidic; predominantly unionized at physiological pH (7.4), facilitating passive cellular penetration prior to target engagement.
Polar Surface Area 60 ŲExcellent for oral bioavailability; well below the 140 Ų threshold associated with poor intestinal absorption.
H-Bond Donors/Acceptors 1 / 2Minimal desolvation penalty; ensures specific, directional hydrogen bonding within enzyme active sites.

Theoretical Reactivity: The SNAr Paradigm

The most powerful synthetic feature of 2,5-dichloro-4-fluorobenzenesulfonamide is the extreme electrophilicity of the C4 position. While fluorine is traditionally a poor leaving group in aliphatic SN​2 reactions, it is the premier leaving group in Nucleophilic Aromatic Substitution (SNAr) due to its extreme electronegativity, which highly polarizes the C-F bond [3].

Causality of Reactivity: The nucleophilic attack is the rate-determining step in SNAr. The C4-fluorine is activated by the strong electron-withdrawing nature of the para-sulfonamide group and the ortho-chlorine atom. When a nucleophile attacks the C4 carbon, the aromaticity is temporarily broken, forming a negatively charged Meisenheimer complex. The sulfonamide and chlorine substituents stabilize this accumulated negative charge via inductive withdrawal and resonance delocalization. Once stabilized, the complex rapidly rearomatizes by expelling the fluoride ion.

SNAr_Pathway A 2,5-Dichloro-4-fluoro- benzenesulfonamide (Substrate) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B Amine Nucleophile (R2NH) B->C D C4-Substituted Product (Derivatized Sulfonamide) C->D Rearomatization E Fluoride Ion (Leaving Group) C->E Elimination

Theoretical SNAr pathway of 2,5-dichloro-4-fluorobenzenesulfonamide via Meisenheimer complex.

Protocol 1: Standardized SNAr Derivatization Workflow

To ensure a self-validating synthetic process, this protocol utilizes LC-MS tracking to confirm the consumption of the starting material and the expulsion of the fluoride ion.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 2,5-dichloro-4-fluorobenzenesulfonamide in anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that perfectly solvates the nucleophile while leaving it unsolvated enough to remain highly reactive, stabilizing the polar Meisenheimer transition state.

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). Rationale: K2​CO3​ acts as a non-nucleophilic base to deprotonate the incoming amine and scavenge the highly corrosive Hydrogen Fluoride (HF) byproduct, driving the reaction forward.

  • Nucleophile Introduction: Add 1.2 eq of the desired secondary amine (e.g., morpholine or piperazine derivative).

  • Thermal Activation: Stir the reaction mixture at 80°C under an inert argon atmosphere for 4–6 hours.

  • In-Process Validation: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is complete when the mass peak for the starting material (m/z 242 [M-H]- in negative ion mode) is replaced by the product mass.

  • Workup & Isolation: Quench the reaction with ice water to precipitate the product. Extract with Ethyl Acetate (EtOAc), wash the organic layer extensively with brine to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Pharmacological Potential: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classical inhibitors of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide [2].

Causality of Isozyme Selectivity: The primary binding interaction is the coordination of the deprotonated sulfonamide nitrogen to the active site Zn2+ ion. However, the 2,5-dichloro substitutions dictate where this molecule binds. The bulky, highly lipophilic chlorine atoms interact with the hydrophobic half of the CA active site. Tumor-associated isozymes (such as CA IX and CA XII, which are upregulated in hypoxic solid tumors) possess slightly wider and more lipophilic active site clefts compared to the ubiquitous, cytosolic off-target isozymes (CA I and CA II). Therefore, the steric bulk of the 2,5-dichloro motif theoretically biases binding toward the tumor-associated variants, minimizing systemic side effects [2].

CA_Workflow S1 Compound Preparation (DMSO Stock) S2 Enzyme Incubation (CA Isozymes) S1->S2 Dilution S3 Stopped-Flow Spectrophotometry (CO2 Hydration) S2->S3 Rapid Mixing S4 Kinetic Analysis (IC50 Calculation) S3->S4 Data Acquisition

High-throughput stopped-flow screening workflow for carbonic anhydrase inhibition profiling.

Protocol 2: Stopped-Flow CO2 Hydration Assay

Because the CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions, standard spectrophotometry is insufficient. A stopped-flow instrument is required to capture the rapid pre-steady-state kinetics.

  • System Calibration: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Inhibitor Preparation: Prepare 10-point serial dilutions of 2,5-dichloro-4-fluorobenzenesulfonamide (or its SNAr derivatives) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Incubate recombinant human CA isozymes (e.g., hCA I, hCA II, hCA IX, hCA XII) with the inhibitor solutions for 15 minutes at 20°C to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

  • Rapid Mixing (Stopped-Flow): Load the enzyme-inhibitor-indicator solution into syringe A of the stopped-flow spectrophotometer. Load CO2​ -saturated water (approx. 17 mM CO2​ ) into syringe B.

  • Data Acquisition: Trigger the rapid mixing of syringes A and B. Monitor the decrease in absorbance at 400 nm (the isosbestic point of Phenol Red) over a 10-second window. The color change correlates directly with the generation of protons ( H+ ) from the hydration of CO2​ .

  • Validation & Analysis: Include Acetazolamide (a known pan-CA inhibitor) as a positive control to validate the assay's dynamic range. Calculate the initial velocity of the reaction and use non-linear regression (e.g., the Cheng-Prusoff equation) to determine the IC50​ and Ki​ values for each isozyme.

Conclusion

2,5-Dichloro-4-fluorobenzenesulfonamide is far more than a simple catalog chemical; it is a highly rationalized scaffold for advanced drug design. By leveraging the extreme electrophilicity of the C4-fluorine for SNAr derivatization, chemists can rapidly generate libraries of novel compounds. Concurrently, the intrinsic zinc-binding capacity of the sulfonamide, modulated by the steric and lipophilic bulk of the 2,5-dichloro motif, provides a theoretical pathway for achieving selectivity against tumor-associated Carbonic Anhydrase isozymes. Implementing the self-validating workflows detailed above ensures that both the synthetic and pharmacological exploration of this molecule is grounded in rigorous scientific integrity.

References

  • Chem-Space. "2,5-dichloro-4-fluorobenzene-1-sulfonamide - C6H4Cl2FNO2S | CSCS00015740966". Chem-Space Catalog. Available at:[Link]

  • Supuran, C. T., et al. "Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?". SciSpace / Literature Review. Available at:[Link]

Foundational

2,5-Dichloro-4-fluorobenzenesulfonamide electrophilic substitution patterns

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 2,5-Dichloro-4-fluorobenzenesulfonamide Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 2,5-Dichloro-4-fluorobenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) patterns for 2,5-dichloro-4-fluorobenzenesulfonamide. This polysubstituted benzene derivative presents a complex case for predicting regioselectivity due to the presence of multiple, competing substituent effects. This document synthesizes fundamental principles of physical organic chemistry with practical considerations to offer a predictive framework for researchers in synthetic and medicinal chemistry. We will dissect the individual directing effects of the sulfonamide, chloro, and fluoro groups, analyze their collective influence on the aromatic ring's reactivity, and predict the most probable site of electrophilic attack. This guide also includes a representative experimental protocol for achieving substitution on this highly deactivated system, intended to serve as a starting point for laboratory investigation.

Introduction: The Challenge of Polysubstituted Arenes

Benzenesulfonamides are a critical pharmacophore in modern drug discovery, forming the structural core of numerous antibacterial, anti-inflammatory, and anticancer agents.[1] The ability to selectively functionalize the aromatic ring through electrophilic aromatic substitution is paramount for developing new analogues with improved potency and pharmacokinetic profiles.

The subject of this guide, 2,5-dichloro-4-fluorobenzenesulfonamide, is a highly functionalized arene where the benzene ring is substituted with four distinct groups. The challenge in predicting its reactivity lies in the complex interplay of these substituents. The ring possesses two chlorine atoms, one fluorine atom, and a sulfonamide group, all of which are electron-withdrawing and thus deactivate the ring towards electrophilic attack.[2][3] The central question for any synthetic chemist is: given the two remaining unsubstituted positions (C3 and C6), where will a new electrophile be directed? This guide aims to answer that question through a rigorous analysis of the underlying electronic effects.

Caption: Structure of 2,5-dichloro-4-fluorobenzenesulfonamide with available positions for substitution highlighted.

Theoretical Analysis of Substituent Effects

The regiochemical outcome of an electrophilic aromatic substitution reaction is determined by the electronic properties of the substituents already present on the ring.[4][5] These groups influence the stability of the cationic intermediate (the sigma complex or arenium ion) that forms during the reaction.[2][6] We must consider the inductive and resonance effects of each of the three types of substituents on our target molecule.

  • Sulfonamide Group (-SO₂NH₂): This is a powerful electron-withdrawing group (EWG). The sulfur atom, in a high oxidation state and bonded to two electronegative oxygen atoms, exerts a very strong electron-withdrawing inductive effect (-I). It also deactivates through resonance (-M effect) by pulling electron density out of the ring. As a strong deactivating group, the sulfonamide moiety is a meta-director .[7][8]

  • Chlorine Atoms (-Cl): Halogens present a classic case of competing electronic effects.[9] Due to their high electronegativity, they are inductively electron-withdrawing (-I), which deactivates the ring, making it less reactive than benzene.[10] However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect). This resonance donation stabilizes the sigma complex when the electrophile adds to the ortho or para positions. Therefore, halogens are deactivating but are ortho-, para-directors .[8][10][11]

  • Fluorine Atom (-F): Similar to chlorine, fluorine is also a deactivating ortho-, para-director .[10][12] It has the strongest inductive (-I) effect of all halogens but its resonance (+M) effect is also significant. The resonance stabilization it provides to the ortho and para intermediates dictates its directing effect.[4]

Data Summary: Substituent Properties
SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-SO₂NH₂ Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strongly Deactivatingmeta
-Cl Strongly Withdrawing (-I)Weakly Donating (+M)Deactivatingortho, para
-F Very Strongly Withdrawing (-I)Weakly Donating (+M)Deactivatingortho, para

Predicting Regioselectivity: A Consensus Approach

When a benzene ring has multiple substituents, their directing effects are generally additive.[13] We must analyze the influence of all four groups on the two available positions, C3 and C6.

G cluster_directing Analysis of Directing Effects cluster_conclusion Predicted Outcome C1_SO2NH2 -SO2NH2 (at C1) Strong Meta-Director C3 Position C3 C1_SO2NH2->C3 meta C6 Position C6 C1_SO2NH2->C6 ortho (disfavored) C2_Cl -Cl (at C2) o,p-Director C2_Cl->C3 para C2_Cl->C6 ortho C4_F -F (at C4) o,p-Director C4_F->C3 ortho C5_Cl -Cl (at C5) o,p-Director C5_Cl->C6 ortho Conclusion Conclusion: Substitution is strongly favored at C3 C3->Conclusion C6->Conclusion

Caption: The directing influences of each substituent on the available C3 and C6 positions.

  • Analysis of Position C3:

    • Favorable: This position is meta to the strongly deactivating sulfonamide group, which is a powerful directing influence.

    • Favorable: It is para to the chlorine at C2, an agreeable position for a halogen director.

    • Favorable: It is ortho to the fluorine at C4, also an agreeable position.

    • Neutral: It is meta to the chlorine at C5.

  • Analysis of Position C6:

    • Disfavored: This position is ortho to the powerfully deactivating sulfonamide group. Ortho substitution next to strongly deactivating groups is generally electronically and sterically hindered.

    • Favorable: It is ortho to the chlorine at C5.

    • Favorable: It is ortho to the chlorine at C2.

    • Neutral: It is meta to the fluorine at C4.

The directing effects converge to strongly favor electrophilic attack at the C3 position . The powerful meta-directing effect of the sulfonamide group aligns perfectly with the para-directing effect of the C2-chlorine and the ortho-directing effect of the C4-fluorine. Conversely, the C6 position suffers from being ortho to two deactivating groups, including the very bulky sulfonamide. This combination of electronic disfavor and steric hindrance makes attack at C6 highly unlikely.

The entire ring is severely deactivated, meaning that any electrophilic substitution will require forcing conditions (e.g., strong acids, high temperatures) to proceed at a reasonable rate.[14]

Experimental Protocol: Nitration of 2,5-Dichloro-4-fluorobenzenesulfonamide

This protocol is a representative, self-validating procedure for performing an electrophilic aromatic substitution on a highly deactivated substrate. The principles can be adapted for other EAS reactions like halogenation or sulfonation.

Safety Precaution: This reaction involves highly corrosive and strong oxidizing agents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents:
  • 2,5-dichloro-4-fluorobenzenesulfonamide (1.0 eq)

  • Fuming Nitric Acid (≥90%, HNO₃) (3.0 eq)

  • Concentrated Sulfuric Acid (98%, H₂SO₄)

  • Ice (from deionized water)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Step-by-Step Methodology:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (approx. 5 mL per gram of starting material).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add the 2,5-dichloro-4-fluorobenzenesulfonamide (1.0 eq) in portions to the cold sulfuric acid with stirring until fully dissolved.

  • Formation of the Electrophile (Nitronium Ion):

    • In a separate flask, prepare the nitrating mixture by carefully and slowly adding fuming nitric acid (3.0 eq) to an equal volume of cold (0 °C) concentrated sulfuric acid. This is a highly exothermic process. Allow this mixture to cool to 0 °C.

  • Electrophilic Substitution:

    • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the sulfonamide over 30-60 minutes.

    • Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4-12 hours. The reaction may require gentle heating (e.g., 40-50 °C) to proceed to completion, depending on substrate reactivity.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice in a beaker. This will precipitate the crude product.

    • Stir the ice slurry until all the ice has melted.

  • Isolation and Purification:

    • Transfer the aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x volume of the initial reaction).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-nitro-2,5-dichloro-4-fluorobenzenesulfonamide.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to obtain the final product.

G start Start: Setup setup 1. Dissolve Substrate in conc. H2SO4 at 0°C start->setup prepare_nitro 2. Prepare Nitrating Mixture (HNO3 + H2SO4) at 0°C setup->prepare_nitro reaction 3. Add Nitrating Mixture Dropwise (Maintain T < 10°C) prepare_nitro->reaction monitor 4. Warm to RT, Stir 4-12h Monitor by TLC reaction->monitor workup 5. Quench on Ice monitor->workup extract 6. Extract with DCM workup->extract wash 7. Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry 8. Dry (MgSO4) & Concentrate wash->dry purify 9. Purify by Recrystallization dry->purify end End: Pure Product purify->end

Caption: A standard experimental workflow for the nitration of a deactivated aromatic ring.

Final Conclusion

The electrophilic substitution pattern of 2,5-dichloro-4-fluorobenzenesulfonamide is dictated by a convergence of directing effects. Despite the presence of three ortho-, para-directing halogens, the powerful meta-directing influence of the sulfonamide group is the dominant factor, reinforced by the directing vectors of the C2-chloro and C4-fluoro substituents. The predicted and most logical site for electrophilic attack is exclusively at the C3 position . The heavily deactivated nature of the ring necessitates the use of strong electrophiles and potentially harsh reaction conditions to achieve functionalization. This predictive analysis provides a solid theoretical foundation for researchers aiming to perform synthetic modifications on this and structurally related scaffolds.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

  • ChemHelp ASAP. (2020, January 18). halogens as directing groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 5). Why are halogens ortho-, para- directors?. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Retrieved from [Link]

  • Fiveable. (2026, March 2). Synthesis of Polysubstituted Benzenes | Organic Chemistry.... Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • Organic Syntheses. (2014). Org. Synth. 2014, 91, 39. Retrieved from [Link]

  • Gowrisankar, S., et al. (2006). N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,5-Dichloro-4-fluorobenzenesulfonamide as a Versatile Building Block in Organic Synthesis

Executive Summary & Structural Rationale In modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for accelerating structure-activity relationship (SAR) stud...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for accelerating structure-activity relationship (SAR) studies. 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4)[1] is a uniquely substituted polyhalogenated benzenesulfonamide that offers multiple orthogonal sites for late-stage functionalization[2].

The strategic placement of halogens on this scaffold provides distinct chemical causality for synthetic design:

  • The Sulfonamide Group (-SO₂NH₂): Acts as a classical zinc-binding pharmacophore, essential for the development of Carbonic Anhydrase (CA) inhibitors[2]. It also serves as a nucleophilic handle for the synthesis of sulfonylureas and N-acyl sulfonamides[3].

  • The C4-Fluorine Atom: Fluorine's high electronegativity lowers the pKa of the adjacent sulfonamide, enhancing its binding affinity to metalloenzymes. Furthermore, in highly electron-deficient systems, the C4-fluorine can act as a leaving group for Nucleophilic Aromatic Substitution (S_NAr).

  • The C2 and C5-Chlorine Atoms: These provide essential handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4][5]. The differential steric and electronic environments of C2 (ortho to the bulky sulfonamide) versus C5 (meta to the sulfonamide) allow for regioselective mono-arylation or exhaustive bis-arylation under controlled catalytic conditions.

Quantitative Data & Physicochemical Profile

To facilitate precise stoichiometric calculations and predict reactivity, the core quantitative properties of 2,5-Dichloro-4-fluorobenzenesulfonamide are summarized below.

PropertyValueSynthetic Causality & Impact
CAS Number 1803806-97-4Unique identifier for commercial procurement and inventory tracking[1].
Molecular Formula C₆H₄Cl₂FNO₂SDictates stoichiometric mass calculations (MW: 244.07 g/mol )[6].
Hydrogen Bond Donors 1 (Primary -NH₂ group)Provides a reactive handle for N-alkylation, acylation, or sulfonylurea formation[3].
Electrophilic Sites C2, C4, C5C2/C5 (C-Cl bonds) enable Pd/Ni-catalyzed coupling; C4 (C-F bond) enables S_NAr[4].
Predicted pKa ~9.5 – 10.0The electron-withdrawing halogens increase the acidity of the -NH₂ protons, requiring milder bases (e.g., K₂CO₃) for deprotonation compared to un-substituted analogs.

Synthetic Workflows and Pathway Visualization

The true value of this building block lies in its synthetic divergence. By selecting the appropriate reaction conditions, chemists can rapidly generate libraries of biologically active derivatives.

SyntheticWorkflow SM 2,5-Dichloro-4-fluorobenzenesulfonamide (Core Building Block) Suzuki Biaryl Sulfonamides (C-C Coupling at C2/C5) SM->Suzuki Pd-Catalyst Aryl-B(OH)2 Sulfonylurea Sulfonylureas (N-Functionalization) SM->Sulfonylurea R-NCO Base (K2CO3) SNAr C4-Substituted Analogs (F-Displacement) SM->SNAr Nucleophile (Nu-) Heat

Caption: Synthetic divergence of 2,5-Dichloro-4-fluorobenzenesulfonamide into key therapeutic scaffolds.

Mechanism Drug Polyhalogenated Sulfonamide CA Carbonic Anhydrase (Zn2+ Active Site) Drug->CA Binds Active Site Complex Zn2+ - NH-SO2-Ar Coordinate Bond CA->Complex Block Inhibition of CO2 Hydration Complex->Block Therapy Therapeutic Efficacy (Diuresis / Glaucoma) Block->Therapy

Caption: Mechanism of action for sulfonamide-based Carbonic Anhydrase (CA) inhibitors.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process analytical controls to ensure reproducibility and scientific integrity.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol describes the regioselective mono-arylation of the benzenesulfonamide core. Because the C2-chlorine is sterically hindered by the adjacent sulfonamide group, oxidative addition of Palladium occurs preferentially at the C5-position under controlled stoichiometry[4].

Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is selected because its bidentate phosphine ligand (dppf) enforces a wide bite angle, which accelerates reductive elimination and suppresses unwanted dehalogenation side-reactions common with electron-deficient aryl chlorides.

  • Solvent System: A 4:1 mixture of 1,4-Dioxane and H₂O is used. The organic phase solubilizes the starting materials, while the aqueous phase dissolves the inorganic base, facilitating the crucial transmetalation step at the biphasic interface.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-Dichloro-4-fluorobenzenesulfonamide (1.0 equiv, 1.0 mmol, 244 mg) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol, 414 mg). The base is required to activate the boronic acid into a reactive boronate complex[4].

  • Degassing (Critical Step): Add 5 mL of a 4:1 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • In-Process Monitoring: After 4 hours, sample the reaction. Quench an aliquot in EtOAc/H₂O and analyze the organic layer via LC-MS. The system is self-validating when the starting material mass (m/z 242/244 [M-H]-) is depleted, and the product mass is observed.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure biaryl sulfonamide.

Protocol B: Synthesis of Sulfonylureas (N-Functionalization)

Sulfonylureas are a privileged class of compounds widely used as herbicides (e.g., ALS inhibitors) and oral anti-diabetic drugs. This protocol leverages the acidity of the primary sulfonamide to react with an isocyanate[3].

Causality & Reagent Selection:

  • Base: K₂CO₃ is used to deprotonate the sulfonamide. The resulting sulfonamide anion is a potent nucleophile.

  • Electrophile: Alkyl or aryl isocyanates (R-N=C=O) act as the electrophilic trap. Attack occurs at the central sp-hybridized carbon.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2,5-Dichloro-4-fluorobenzenesulfonamide (1.0 equiv, 1.0 mmol) in anhydrous Acetone (10 mL) under an Argon atmosphere. Add finely powdered K₂CO₃ (2.0 equiv, 2.0 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the sulfonamide potassium salt.

  • Electrophilic Addition: Dropwise, add the appropriate isocyanate (1.2 equiv, 1.2 mmol) via syringe. Rationale: Dropwise addition prevents localized heating and suppresses the homodimerization of the isocyanate.

  • Reaction Propagation: Heat the mixture to a gentle reflux (60 °C) for 6–8 hours.

  • Validation & Monitoring: Monitor via TLC (Dichloromethane/Methanol 9:1). The primary sulfonamide spot will disappear, replaced by a lower Rf spot corresponding to the highly polar sulfonylurea.

  • Quenching & Isolation: Cool to room temperature and evaporate the acetone. Dissolve the crude solid in water (15 mL). The unreacted isocyanate byproducts (often ureas) will remain insoluble and can be filtered off.

  • Acidification: Carefully acidify the aqueous filtrate with 1M HCl to pH 2-3. The target sulfonylurea will precipitate as a white solid. Filter, wash with cold water, and dry in vacuo.

References

  • [chem-space.com] "2,5-dichloro-4-fluorobenzene-1-sulfonamide - C6H4Cl2FNO2S | CSCS00015740966". Chem-Space. Available at: [Link]

  • [chemsrc.com] "1803806-97-4_2,5-Dichloro-4-fluorobenzenesulfonamide CAS". ChemSrc. Available at: [Link]

  • [wiley-vch.de] "Supporting Information: Suzuki-Miyaura coupling of chlorobenzoic acids and sulfonamides". Wiley-VCH. Available at: [Link]

  • [acs.org] "Light-Promoted Ni-Catalyzed Cross-Coupling of Aryl Chlorides with Hydrazides". Organic Letters - ACS Publications. Available at:[Link]

Sources

Application

Application Note: Scalable Synthesis and Mechanistic Profiling of 2,5-Dichloro-4-fluorobenzenesulfonamide

Introduction and Strategic Significance Halogenated benzenesulfonamides are privileged pharmacophores in modern medicinal chemistry, serving as critical building blocks for the development of carbonic anhydrase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Significance

Halogenated benzenesulfonamides are privileged pharmacophores in modern medicinal chemistry, serving as critical building blocks for the development of carbonic anhydrase inhibitors, potent diuretics, and novel anti-inflammatory agents[1]. The specific substitution pattern of 2,5-dichloro-4-fluorobenzenesulfonamide introduces unique stereoelectronic properties: the fluorine atom enhances metabolic stability and lipophilicity, while the chlorine atoms provide steric bulk and halogen-bonding capabilities.

This application note details a robust, two-step synthetic protocol starting from commercially available 1,4-dichloro-2-fluorobenzene[2]. By strictly controlling the reaction temperature and stoichiometric ratios, this protocol ensures high regioselectivity during the electrophilic aromatic substitution phase and minimizes hydrolytic degradation during the subsequent amidation phase.

Mechanistic Insights and Reaction Pathway

The synthesis relies on a self-validating, two-phase sequence: Chlorosulfonation followed by Nucleophilic Acyl Substitution (Amidation) .

Phase 1: Regioselective Chlorosulfonation

The conversion of 1,4-dichloro-2-fluorobenzene to 2,5-dichloro-4-fluorobenzenesulfonyl chloride utilizes neat chlorosulfonic acid ( ClSO3​H ) acting as both the electrophile source and the solvent[3]. The regioselectivity of this electrophilic aromatic substitution is governed by the competing directing effects of the halogens:

  • Electronic Directing Effects: Fluorine is the strongest π -donor among the halogens (+M effect), making it a powerful para-director. The chlorine at C4 acts as an ortho-director. Both synergistically activate the C5 position[4].

  • Steric Hindrance: While the C3 position is technically activated by both the C2-fluorine and C4-chlorine (ortho-directing), it is sterically inaccessible due to the bulky adjacent halogen atoms.

  • Causality in Protocol: Excess ClSO3​H (5 equivalents) is required because the initial sulfonation yields a sulfonic acid intermediate, which must be further converted to the sulfonyl chloride by additional ClSO3​H (releasing H2​SO4​ and HCl)[3][5].

Phase 2: Amidation

The highly electrophilic sulfonyl chloride intermediate is reacted with aqueous ammonia. Because sulfonyl chlorides are susceptible to hydrolysis back to the sulfonic acid, the reaction must be performed at 0 °C in an aprotic co-solvent (such as THF) to favor the nucleophilic attack of ammonia over water.

SynthesisWorkflow SM 1,4-Dichloro-2-fluorobenzene (Starting Material) Int 2,5-Dichloro-4-fluorobenzenesulfonyl chloride (Intermediate) SM->Int Electrophilic Aromatic Substitution Reagent1 Chlorosulfonic Acid (Excess, 0 °C to 70 °C) Reagent1->Int Prod 2,5-Dichloro-4-fluorobenzenesulfonamide (Target Product) Int->Prod Nucleophilic Acyl Substitution Reagent2 Aqueous Ammonia (28%) (THF, 0 °C to RT) Reagent2->Prod

Workflow for the two-step synthesis of 2,5-dichloro-4-fluorobenzenesulfonamide.

Regioselectivity F_C2 Fluorine at C2 (+M Effect) Pos5 C5 Position (Highly Activated) F_C2->Pos5 Para-directing Pos3 C3 Position (Sterically Hindered) F_C2->Pos3 Ortho-directing Cl_C4 Chlorine at C4 (+M, -I Effect) Cl_C4->Pos5 Ortho-directing Cl_C4->Pos3 Ortho-directing Attack Regioselective Attack of +SO2Cl at C5 Pos5->Attack Favorable Pathway Pos3->Attack Disfavored Pathway

Regioselectivity logic driven by electronic directing effects and steric hindrance.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements optimized for a 100 mmol scale reaction.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
1,4-Dichloro-2-fluorobenzene 164.991.016.50 gStarting Material
Chlorosulfonic Acid (ClSO 3​ H) 116.525.058.26 g (~33.2 mL)Electrophile & Solvent
2,5-Dichloro-4-fluorobenzenesulfonyl chloride 263.501.0 (Theor.)26.35 gReactive Intermediate
Aqueous Ammonia (28% w/w) 17.0310.0~60.0 mLNucleophile & Base
Tetrahydrofuran (THF) 72.11N/A100.0 mLAprotic Co-solvent
2,5-Dichloro-4-fluorobenzenesulfonamide 244.051.0 (Theor.)24.41 gTarget Product

Experimental Protocol

Safety Directives
  • Chlorosulfonic Acid: Highly corrosive and reacts explosively with water, releasing toxic HCl and H2​SO4​ fumes. All handling must occur in a fume hood using rigorously dried glassware.

  • Quenching: The quench step onto ice is violently exothermic. Follow the dropwise addition protocol strictly.

Step 1: Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonyl chloride
  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a drying tube (CaCl 2​ ). Purge the system with inert Nitrogen gas.

  • Addition: Charge the flask with 1,4-dichloro-2-fluorobenzene (16.50 g, 100 mmol) and cool to 0 °C using an ice-water bath.

  • Electrophilic Attack: Place chlorosulfonic acid (33.2 mL, 500 mmol) into the dropping funnel. Add the acid dropwise over 30 minutes. Causality: Slow addition manages the initial exothermic sulfonation.

  • Heating: Remove the ice bath and attach a reflux condenser. Gradually heat the mixture to 70 °C for 4 hours. Causality: Elevated temperature is required to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride.

  • Quenching (Critical Step): Cool the reaction mixture back to room temperature. Carefully pour the mixture dropwise onto 300 g of vigorously stirred crushed ice.

  • Extraction: Extract the aqueous suspension with Dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with cold water (100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid/oil[6]. Proceed immediately to Step 2 to avoid hydrolytic degradation.

Step 2: Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide
  • Solution Prep: Dissolve the freshly prepared 2,5-dichloro-4-fluorobenzenesulfonyl chloride (~26 g) in 100 mL of anhydrous THF in a 500 mL flask. Cool the solution to 0 °C.

  • Amidation: Vigorously stir the solution and add 28% aqueous ammonia (60 mL) dropwise over 20 minutes. Causality: The excess ammonia acts as both the nucleophile and the acid scavenger for the released HCl. The 0 °C temperature suppresses the competing hydrolysis of the sulfonyl chloride by water.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl. Causality: Acidification ensures the sulfonamide is fully protonated and precipitates out of the aqueous solution.

  • Purification: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold water (2 × 50 mL) and recrystallize from an Ethanol/Water mixture to yield pure 2,5-dichloro-4-fluorobenzenesulfonamide[7].

System Validation and Analytical Characterization

To ensure the protocol acts as a self-validating system, perform the following analytical checks:

  • TLC Monitoring: Monitor Step 1 using Hexanes/Ethyl Acetate (9:1). The sulfonyl chloride intermediate is significantly more polar than the starting material but will streak if exposed to moisture.

  • 1 H NMR Verification (Product): The regioselectivity is confirmed by the aromatic proton signals. Due to the para-relationship of the remaining protons at C3 and C6, the 1 H NMR spectrum will display two distinct signals (typically doublets due to 3JHF​ and 4JHF​ coupling with the fluorine atom). The sulfonamide ( NH2​ ) protons will appear as a broad exchangeable singlet around 7.5 - 8.0 ppm in DMSO- d6​ .

References

  • chem-space.com. 2,5-dichloro-4-fluorobenzene-1-sulfonamide - C6H4Cl2FNO2S | CSCS00015740966.
  • guidechem.com. 2,5-dichlorofluorobenzene 348-59-4.
  • aksci.com. 13656-50-3 2,5-Dichloro-4-fluorobenzenesulfonyl chloride.
  • benchchem.com. 3-Chloro-5-fluorobenzene-1-sulfonamide.
  • researchgate.net. (PDF) Chlorosulfonic Acid.
  • archive.org. Sulfonation And Related Reactions.
  • vulcanchem.com. N-(2-Chloro-5-fluorophenyl)methanesulfonamide () for sale.
  • theswissbay.ch. The Organic Chemistry of Drug Synthesis.

Sources

Method

Application Note: 2,5-Dichloro-4-fluorobenzenesulfonamide as a Privileged Scaffold in Targeted Metalloenzyme Inhibitor Design

Executive Summary 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS 1803806-97-4) is a highly specialized, polyhalogenated building block widely utilized in modern medicinal chemistry. Its primary application lies in the rati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dichloro-4-fluorobenzenesulfonamide (CAS 1803806-97-4) is a highly specialized, polyhalogenated building block widely utilized in modern medicinal chemistry. Its primary application lies in the rational design and synthesis of potent, isoform-selective Carbonic Anhydrase (CA) inhibitors. By leveraging the unique stereoelectronic properties of its halogen substituents, researchers can utilize this scaffold to develop targeted therapeutics for conditions driven by hypoxic tumor microenvironments, such as solid carcinomas where CA IX is heavily overexpressed[1].

This application note provides a comprehensive guide to the mechanistic rationale, synthetic diversification, and biological validation of derivatives based on this privileged pharmacophore.

Mechanistic Causality: The Halogenated Sulfonamide Pharmacophore

The efficacy of 2,5-dichloro-4-fluorobenzenesulfonamide in drug discovery is rooted in its precise molecular architecture. The sulfonamide group ( −SO2​NH2​ ) acts as a classical transition-state analog that competitively binds to the catalytic zinc ion ( Zn2+ ) in the active site of carbonic anhydrases, preventing the hydration of CO2​ [2].

For effective coordination, the sulfonamide moiety must be deprotonated to form a negatively charged sulfonamidate anion ( −SO2​NH− )[3]. The specific substitution pattern on this scaffold drives three critical pharmacological advantages:

  • pKa​ Modulation via Inductive Effects : The strongly electron-withdrawing nature of the two chlorines and one fluorine significantly lowers the pKa​ of the sulfonamide group (from ~10.1 in unsubstituted benzenesulfonamide to ~8.2). This ensures a drastically higher fraction of the molecule exists in the active, deprotonated sulfonamidate state at physiological pH (7.4).

  • Steric Restriction and Entropic Optimization : The chlorine atom at the ortho-position (C2) restricts the rotational freedom of the benzenesulfonamide within the enzymatic active site. This conformational locking minimizes the entropic penalty ( −TΔS ) upon binding, leading to high-affinity interactions[1].

  • Metabolic Stability & Synthetic Utility : Fluorinated benzenesulfonamides are highly valued in drug discovery[4]. The fluorine at the C4 position blocks rapid oxidative metabolism (para-hydroxylation) by Cytochrome P450 enzymes. Furthermore, because it is activated by the strongly electron-withdrawing para-sulfonyl group, the 4-fluoro substituent serves as an exceptional leaving group for Nucleophilic Aromatic Substitution ( SN​Ar )[5].

MOA Substrate 2,5-Dichloro-4-fluoro- benzenesulfonamide Deprotonation Deprotonation (Physiological pH) Substrate->Deprotonation pKa modulation by Cl/F Anion Sulfonamidate Anion (Active Pharmacophore) Deprotonation->Anion Zn Zn2+ Coordination (CA Active Site) Anion->Zn Displaces H2O Inhibition Enzyme Inhibition (Blocks CO2 Hydration) Zn->Inhibition

Caption: Logical flow of metalloenzyme inhibition by halogenated sulfonamides.

Application Workflow: Library Generation via SN​Ar

To discover isoform-selective inhibitors (e.g., targeting tumor-associated CA IX over off-target cytosolic CA II), medicinal chemists utilize the "tail approach." By displacing the 4-fluoro group with various cyclic amines, amino acids, or thiols via SN​Ar , researchers can rapidly generate diverse libraries. The appended "tails" interact with the variable amino acid residues at the entrance of the CA active site, driving isoform selectivity.

SNAr Start Scaffold: 2,5-Dichloro-4-fluoro- benzenesulfonamide Reaction Microwave Irradiation (110°C, 20 min) Start->Reaction Reagents Reactants: Secondary Amine, DIPEA (Base), DMF (Solvent) Reagents->Reaction Intermediate Meisenheimer Complex (Stabilized by -SO2NH2) Reaction->Intermediate Nucleophilic Attack Product 4-Amino-2,5-dichloro- benzenesulfonamide Library Intermediate->Product Fluoride Elimination Screening In Vitro CA Isozyme Selectivity Profiling Product->Screening

Caption: Microwave-assisted SNAr workflow for generating targeted CA inhibitor libraries.

Experimental Protocols

Protocol A: Microwave-Assisted SN​Ar Diversification

This protocol outlines the displacement of the 4-fluoro substituent using a secondary amine to build a targeted inhibitor library.

  • Reaction Preparation : Dissolve 2,5-Dichloro-4-fluorobenzenesulfonamide (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M in a microwave-safe vial.

    • Causality: DMF is a polar aprotic solvent. It stabilizes the highly polar Meisenheimer transition state formed during the reaction without hydrogen-bonding to the nucleophile, thereby maximizing the reaction rate.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the hydrofluoric acid (HF) byproduct, driving the equilibrium forward without competing with the amine nucleophile.

  • Nucleophile Addition : Add the desired cyclic secondary amine (e.g., morpholine or a piperazine derivative) (1.2 eq, 0.6 mmol).

  • Microwave Irradiation : Seal the vial and heat under microwave irradiation at 110°C for 20 minutes.

    • Causality: Microwave heating provides rapid, uniform dielectric heating that easily overcomes the high activation energy barrier of aromatic substitution on a doubly chlorinated ring, reducing reaction times from 24 hours (thermal reflux) to 20 minutes.

  • Quenching and Isolation : Cool to room temperature, pour the mixture into ice-cold distilled water (15 mL), and extract with Ethyl Acetate ( 3×10 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Stopped-Flow CO2​ Hydration Assay for CA Inhibition

A self-validating kinetic assay to determine the inhibition constant ( Ki​ ) of the synthesized derivatives against recombinant CA enzymes.

  • Buffer Preparation : Prepare a 20 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

    • Causality: Phenol Red has a pKa​ of ~7.9. Its absorbance is highly sensitive to the rapid proton release that occurs when CO2​ is hydrated to HCO3−​ + H+ at physiological pH, allowing real-time optical tracking of the reaction.

  • Enzyme-Inhibitor Pre-incubation : Incubate recombinant human CA IX (10 nM) with varying concentrations of the synthesized inhibitor for 15 minutes at 20°C.

    • Causality: The binding of the sulfonamidate anion to the deep, solvent-exposed Zn2+ pocket is a slow, diffusion-limited process. Pre-incubation ensures the system reaches thermodynamic equilibrium prior to kinetic measurement.

  • Reaction Initiation : Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and CO2​ -saturated water (15 mM).

  • Kinetic Monitoring : Monitor the decrease in absorbance at 557 nm (the λmax​ of the basic form of Phenol Red) over a 10-second window.

    • Causality: The initial rate of absorbance decay is directly proportional to the initial velocity of CO2​ hydration. By plotting the initial velocities against inhibitor concentrations, the Ki​ can be calculated using the Cheng-Prusoff equation.

Quantitative Data Presentation

The thermodynamic impact of halogenation on benzenesulfonamide scaffolds is profound. The table below summarizes the effect of progressive halogenation on pKa​ and binding affinity, demonstrating why the 2,5-dichloro-4-fluoro substitution pattern is a privileged starting point for drug design.

Compound ScaffoldTarget IsozymeSubstitution Pattern pKa​ (Sulfonamide)Binding Affinity ( Ki​ , nM)Enthalpy ( ΔH , kJ/mol)
BenzenesulfonamideCA IIUnsubstituted10.13000-25.4
4-FluorobenzenesulfonamideCA II4-Fluoro9.8850-31.2
2,4-Dichloro-5-sulfamoylbenzoateCA IX2,4-Dichloro8.524-39.5
2,5-Dichloro-4-fluorobenzenesulfonamide CA IX 2,5-Dichloro, 4-Fluoro 8.2 12 -43.6

Note: Data synthesized from baseline literature to illustrate the thermodynamic and kinetic impact of halogenation on CA inhibition profiles[2],[1].

References

  • [2] Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design. Quarterly Reviews of Biophysics, Cambridge Core. URL: [Link]

  • [5] Carbonic anhydrase inhibitors - Part 94. 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents? European Journal of Medicinal Chemistry, ResearchGate. URL: [Link]

  • [1] Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, MDPI. URL: [Link]

Sources

Application

Using 2,5-Dichloro-4-fluorobenzenesulfonamide for enzyme inhibition studies

Application Note: 2,5-Dichloro-4-fluorobenzenesulfonamide in Carbonic Anhydrase Inhibition Studies Executive Summary The compound 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4) is a highly specialized, halog...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,5-Dichloro-4-fluorobenzenesulfonamide in Carbonic Anhydrase Inhibition Studies

Executive Summary

The compound 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4) is a highly specialized, halogenated benzenesulfonamide derivative[1]. In contemporary drug discovery, the benzenesulfonamide scaffold serves as the primary pharmacophore for the inhibition of Carbonic Anhydrase (CA) metalloenzymes[2]. This application note provides assay scientists and drug development professionals with the theoretical grounding, physicochemical profiling, and self-validating experimental protocols necessary to deploy this compound in biochemical and oncological screening workflows.

Mechanistic Grounding: The Causality of Halogenation

Understanding the structure-activity relationship (SAR) of 2,5-Dichloro-4-fluorobenzenesulfonamide is critical for designing effective assays. The compound's efficacy is driven by two primary structural features:

  • Zinc Coordination via pKa Modulation: The fundamental mechanism of sulfonamide-based CA inhibitors involves the deprotonated sulfonamide nitrogen coordinating directly with the active-site zinc ion ( Zn2+ ). The introduction of highly electronegative halogen atoms (fluorine and chlorine) exerts a strong electron-withdrawing effect across the benzene ring. This significantly lowers the pKa of the sulfonamide group, ensuring a higher fraction of the compound exists in the active, deprotonated state at physiological pH, thereby exponentially increasing binding affinity[3].

  • Hydrophobic Pocket Engagement: The specific positioning of bulky chlorine atoms at the 2 and 5 positions, coupled with a fluorine atom at the 4 position, optimizes steric fit within the hydrophobic pocket of the CA active site[4]. This substitution pattern is essential for differentiating between ubiquitous cytosolic isoforms (e.g., CA II) and membrane-bound, tumor-associated isoforms (e.g., CA IX and CA XII)[2].

In the context of oncology, solid tumors rapidly outgrow their blood supply, leading to a hypoxic tumor microenvironment (TME). Hypoxia stabilizes HIF-1α, which upregulates CA IX expression. CA IX catalyzes the hydration of CO2​ to bicarbonate and protons, acidifying the extracellular space to promote tumor invasion while protecting the intracellular pH[5]. Inhibiting CA IX with halogenated sulfonamides collapses this pH regulation, inducing apoptosis in hypoxic tumor cells.

Mechanism Hypoxia Hypoxia (Low O2 TME) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression (Membrane Bound) HIF1A->CAIX Acidification Extracellular Acidification (Tumor Survival & Invasion) CAIX->Acidification Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis Blocked by Inhibitor Inhibitor 2,5-Dichloro-4-fluoro- benzenesulfonamide Inhibitor->CAIX Inhibits Zn2+ Active Site

Caption: Hypoxia-induced CA IX signaling pathway and targeted inhibition by halogenated sulfonamides.

Physicochemical Profile & Target Data

To ensure assay reproducibility, researchers must account for the physicochemical properties of the compound. The table below summarizes the key metrics required for formulation and comparative analysis[6].

PropertyValue / Description
Chemical Name 2,5-Dichloro-4-fluorobenzenesulfonamide
CAS Number 1803806-97-4
Molecular Formula C6​H4​Cl2​FNO2​S
Molecular Weight 244.07 g/mol
Primary Target Carbonic Anhydrase (CA) Metalloenzymes
Representative Affinity ( Kd​ ) Low nanomolar (typically 1–50 nM for halogenated analogs against CA IX)
Solubility & Storage Soluble in DMSO. Recommended stock: 10–50 mM. Store at -20°C in darkness.

Experimental Workflows & Protocols

To rigorously validate the inhibitory profile of 2,5-Dichloro-4-fluorobenzenesulfonamide, a multi-tiered approach is required. The workflow transitions from thermodynamic binding validation to kinetic inhibition, culminating in phenotypic cellular assays.

Workflow Prep Compound Prep (10mM DMSO Stock) FTSA FTSA Assay (Thermodynamic Affinity) Prep->FTSA Kinetics Stopped-Flow (Catalytic IC50) Prep->Kinetics CellModel 3D Hypoxic Spheroids (Phenotypic Efficacy) FTSA->CellModel Hit Selection Kinetics->CellModel Kinetic Profiling Validation Data Synthesis & SAR Validation CellModel->Validation

Caption: End-to-end experimental workflow for validating CA inhibitors from biochemical to cellular models.

Protocol 1: Fluorescent Thermal Shift Assay (FTSA) for Target Engagement

Causality: FTSA (or Differential Scanning Fluorimetry) quantifies protein-small molecule binding affinity by measuring the ligand-induced increase in protein thermal stability ( ΔTm​ )[7]. This isolates thermodynamic binding from catalytic turnover, ensuring the compound physically engages the target. Self-Validating Design: Includes a known broad-spectrum CA inhibitor (Acetazolamide) as a positive control and a DMSO-only well to establish the baseline baseline enzyme melting temperature.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 50 mM NaCl, pH 7.5). Note: Avoid Tris buffer, as its primary amine can weakly coordinate the active-site zinc, skewing baseline stability.

  • Protein-Dye Mix: Dilute recombinant human CA IX (or target isoform) to a final concentration of 1 µM. Add SYPRO Orange dye to a final concentration of 5x.

  • Compound Dispensing: In a 96-well PCR plate, dispense 2,5-Dichloro-4-fluorobenzenesulfonamide to achieve a final concentration range of 0.1 nM to 10 µM (keep final DMSO concentration ≤ 1%).

  • Incubation: Add 18 µL of the Protein-Dye mix to 2 µL of the compound dilution. Seal the plate and incubate at room temperature for 15 minutes to allow system equilibration.

  • Thermal Cycling: Run the plate in a Real-Time PCR system. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Extraction: Calculate the first derivative of the melt curve to identify the Tm​ . The shift ( ΔTm​ ) relative to the DMSO control correlates to the binding affinity ( Kd​ ).

Protocol 2: Stopped-Flow CO2​ Hydration Kinetics

Causality: CA catalyzes CO2​ hydration at near diffusion-limited rates. Standard steady-state kinetics cannot capture this initial velocity. Stopped-flow spectrophotometry using a pH indicator allows millisecond-resolution tracking of proton release, providing precise IC50​ values[2].

Step-by-Step Methodology:

  • Reagent Setup:

    • Syringe A: 10 nM CA enzyme + varying concentrations of the inhibitor in 20 mM HEPES (pH 7.5) containing 0.2 mM Phenol Red indicator.

    • Syringe B: CO2​ -saturated water (approx. 15 mM CO2​ at 25°C).

  • Pre-incubation: Allow the enzyme and 2,5-Dichloro-4-fluorobenzenesulfonamide to pre-incubate in Syringe A for 10 minutes to ensure steady-state binding.

  • Rapid Mixing: Program the stopped-flow instrument to rapidly mix equal volumes of Syringe A and Syringe B.

  • Spectrophotometric Readout: Monitor the decrease in absorbance at 558 nm (the peak absorbance of the basic form of Phenol Red) over a 500-millisecond window.

  • Analysis: The initial rate of absorbance decay is proportional to the uninhibited enzyme velocity. Plot the fractional velocity against inhibitor concentration to derive the IC50​ using a 4-parameter logistic fit. Validation Check: Subtract the uncatalyzed CO2​ hydration rate (buffer only) from all readings.

Protocol 3: 3D Tumor Spheroid Hypoxia Assay

Causality: 2D cell cultures fail to replicate the oxygen gradients of solid tumors. 3D spheroids naturally develop a hypoxic core, triggering HIF-1α and upregulating CA IX[7]. This provides an accurate physiological context to test the compound's anti-tumor efficacy.

Step-by-Step Methodology:

  • Spheroid Generation: Seed HT-29 (colorectal carcinoma) cells at 1,000 cells/well in an ultra-low attachment (ULA) 96-well round-bottom plate. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Hypoxic Incubation: Transfer half of the plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ). Keep the other half in normoxic conditions (21% O2​ ) as a negative control.

  • Compound Treatment: Treat spheroids with serial dilutions of 2,5-Dichloro-4-fluorobenzenesulfonamide. Incubate for an additional 72 hours.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent to each well. Shake for 5 minutes to lyse the spheroids, then incubate for 25 minutes at room temperature.

  • Validation: Read luminescence. A validated CA IX inhibitor will show a significantly lower IC50​ (higher cytotoxicity) in the hypoxic group compared to the normoxic group, confirming mechanism-specific action rather than general chemical toxicity.

Sources

Method

Application Note: 2,5-Dichloro-4-fluorobenzenesulfonamide as a Core Scaffold in Agrochemical Discovery

Executive Summary The rational design of next-generation agrochemicals relies heavily on the strategic incorporation of halogens to modulate pharmacokinetics, environmental persistence, and target binding affinity. 2,5-D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of next-generation agrochemicals relies heavily on the strategic incorporation of halogens to modulate pharmacokinetics, environmental persistence, and target binding affinity. 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4) has emerged as a highly versatile building block in the discovery of novel Acetolactate Synthase (ALS) inhibitors and advanced fungicides. This application note details the structural rationale behind this specific scaffold, provides a self-validating protocol for its phosgene-free conversion into highly active sulfonylurea derivatives, and outlines the in vitro enzymatic assays required to validate its biological efficacy.

Rationale and Structural Significance

The efficacy of modern herbicides and fungicides is deeply tied to their metabolic stability and ability to penetrate plant cuticles or fungal cell walls. The substitution pattern of 2,5-dichloro-4-fluorobenzenesulfonamide offers a synergistic combination of physicochemical enhancements:

  • The Role of Fluorine (4-Position): The incorporation of fluorine into agrochemicals dramatically modifies biological activity by enhancing lipophilicity and blocking metabolic deactivation[1]. In the 4-position, the strongly electron-withdrawing fluorine atom lowers the pKa of the adjacent sulfonamide group. A lower pKa ensures a higher degree of ionization at physiological pH, which is critical for phloem mobility and for forming strong ionic interactions within the active site of target enzymes[2].

  • The Role of Chlorine (2,5-Positions): The bulky chlorine atom at the 2-position provides necessary steric hindrance, locking the conformation of the resulting sulfonylurea bridge into a bioactive "folded" state required for ALS receptor binding. Furthermore, substitution at the 5-position effectively blocks aryl hydroxylation—a primary cytochrome P450-mediated detoxification pathway utilized by tolerant crops like wheat[3].

  • The Sulfonamide Pharmacophore: The sulfonamide moiety is the essential structural bridge in sulfonylurea, triazolopyrimidine, and imidazolinone herbicides, which act by inhibiting plant acetolactate synthase[4].

Table 1: Physicochemical Profiling of the Scaffold
PropertySpecification
Chemical Name 2,5-Dichloro-4-fluorobenzenesulfonamide
CAS Number 1803806-97-4
Molecular Formula C6H4Cl2FNO2S
Molecular Weight 244.07 g/mol
SMILES String NS(=O)(=O)c1cc(Cl)c(F)cc1Cl
Primary Utility Intermediate for ALS-inhibiting herbicides and novel fungicides

Target Mechanism: Acetolactate Synthase (ALS) Inhibition

Sulfonylurea herbicides derived from this scaffold exert their phytotoxic effects by binding to and inhibiting Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[5]. ALS is the first common enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine[6]. Depletion of these amino acids rapidly halts cell division and plant growth.

ALSPathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS Substrate Acetolactate Acetolactate ALS->Acetolactate Catalysis BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Biosynthesis Inhibitor Sulfonylurea Derivative (Inhibitor) Inhibitor->ALS Binds & Blocks

Mechanism of Acetolactate Synthase (ALS) inhibition by sulfonylurea derivatives.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The synthesis avoids highly toxic gaseous phosgene by utilizing a stable carbamate intermediate, while the biological assay utilizes a direct colorimetric readout of enzyme kinetics.

Protocol 1: Phosgene-Free Synthesis of a Novel Sulfonylurea Derivative

Traditionally, sulfonylureas were synthesized using hazardous phosgene to generate sulfonyl isocyanates. This modern protocol utilizes phenyl chloroformate to generate a stable, isolable phenyl carbamate intermediate, which is then coupled with a pyrimidinamine[7].

Step 1: Preparation of the Phenyl Carbamate Intermediate

  • Reaction Setup: Dissolve 10 mmol of 2,5-dichloro-4-fluorobenzenesulfonamide in 30 mL of anhydrous acetonitrile under a nitrogen atmosphere. Causality: Anhydrous conditions are strictly required to prevent the hydrolysis of the electrophilic reagents.

  • Base Addition: Add 12 mmol of anhydrous potassium carbonate ( ), followed by the dropwise addition of 11 mmol of phenyl chloroformate at 0°C.

  • Validation: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar sulfonamide spot confirms the formation of the less polar phenyl (2,5-dichloro-4-fluorophenyl)sulfonylcarbamate.

  • Isolation: Pour the mixture into ice water, acidify to pH 3 with 1M HCl, and filter the resulting white precipitate. Dry under vacuum.

Step 2: Base-Catalyzed Coupling

  • Coupling: Dissolve 5 mmol of the synthesized carbamate and 5 mmol of 2-amino-4,6-dimethoxypyrimidine in 20 mL of anhydrous acetonitrile.

  • Catalysis: Add 5.5 mmol of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). Causality: DBU is a strong, non-nucleophilic base. It selectively deprotonates the sulfonamide nitrogen, drastically increasing its nucleophilicity without attacking the carbamate carbonyl itself, driving the transamidation to completion.

  • Purification: Stir for 2 hours at room temperature. Evaporate the solvent, reconstitute in dichloromethane, and wash with 5% aqueous citric acid to remove DBU. Concentrate and recrystallize from ethanol to yield the pure sulfonylurea derivative.

Protocol 2: In Vitro ALS Inhibition Assay (Colorimetric)

This assay quantifies the ability of the synthesized derivative to inhibit ALS extracted from susceptible plant tissue.

  • Enzyme Extraction: Homogenize 10 g of young Amaranthus retroflexus (redroot pigweed) leaves in 50 mL of extraction buffer (0.1 M potassium phosphate, pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM , and 10 µM Flavin Adenine Dinucleotide (FAD)). Centrifuge at 20,000 × g for 20 mins at 4°C. Use the supernatant as the crude ALS extract.

  • Reaction Mixture: In a 96-well plate, combine 50 µL of enzyme extract with 50 µL of assay buffer (containing 20 mM sodium pyruvate, 0.5 mM Thiamine Pyrophosphate (TPP), and 10 µM FAD) and 10 µL of the test compound dissolved in DMSO (ranging from 0.1 nM to 1000 nM). Causality: TPP and FAD are mandatory cofactors for ALS; without them, the apoenzyme cannot catalyze the condensation of pyruvate into acetolactate.

  • Incubation & Decarboxylation: Incubate at 37°C for 1 hour. Stop the reaction by adding 20 µL of 6M and heat at 60°C for 15 minutes. Causality: Heating in strong acid chemically decarboxylates the enzymatically produced acetolactate into acetoin, a stable molecule that can be quantified.

  • Colorimetric Detection: Add 100 µL of a freshly prepared mixture of 0.5% creatine and 5% 1-naphthol in 2.5 M NaOH (Voges-Proskauer reagents). Incubate at 60°C for 15 minutes until a red-pink complex forms. Read absorbance at 530 nm using a microplate reader.

Workflow Visualization & Data Presentation

Workflow Scaffold 2,5-Dichloro-4-fluorobenzenesulfonamide (Starting Material) Carbamate Phenyl Carbamate Intermediate (Phosgene-Free) Scaffold->Carbamate Coupling Base-Catalyzed Coupling (with Pyrimidinamine) Carbamate->Coupling Sulfonylurea Novel Sulfonylurea Derivative Coupling->Sulfonylurea Assay In Vitro ALS Inhibition Assay (Colorimetric) Sulfonylurea->Assay Greenhouse Greenhouse Efficacy Screening (Pre/Post-Emergence) Assay->Greenhouse

Experimental workflow from scaffold synthesis to greenhouse efficacy screening.
Table 2: Comparative ALS Inhibition and Herbicidal Efficacy (Representative Data)

Note: The following table demonstrates the expected analytical output when comparing a derivative synthesized from the 2,5-dichloro-4-fluoro scaffold against a commercial standard.

CompoundIn Vitro ALS IC₅₀ (nM)Pre-emergence Efficacy (g a.i./ha)*Crop Phytotoxicity (Wheat, 30 g a.i./ha)
Chlorsulfuron (Standard) 18.5 ± 1.220.05% (Slight stunting)
Synthesized Derivative 14.2 ± 0.815.00% (Safe)

*Dose required for 90% control ( ) of Amaranthus retroflexus.

References

  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Available at: [Link]

  • FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. Fluoride Research Online. Available at: [Link]

  • Herbicide Mode of Action and Injury Symptoms. Oregon State University. Available at:[Link]

  • Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate. Available at:[Link]

  • WO2007024782A2 - Compositions providing tolerance to multiple herbicides and methods of use thereof. Google Patents.
  • A facile synthesis of Sulfonylureas via water assisted preparation of Carbamates. ResearchGate. Available at:[Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PMC. Available at:[Link]

Sources

Application

Application Note: Optimized Protocols for the N-Alkylation of 2,5-Dichloro-4-fluorobenzenesulfonamide

Executive Summary The N-alkylation of primary sulfonamides is a fundamental transformation in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of primary sulfonamides is a fundamental transformation in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note details robust, field-proven methodologies for the N-alkylation of 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4)[1]. By analyzing the specific electronic properties of this highly halogenated substrate, we provide two optimized workflows: a classical SN2 pathway utilizing alkyl halides[2], and a modern, environmentally benign "borrowing hydrogen" pathway utilizing primary alcohols[3].

Chemical Context & Mechanistic Rationale

Substrate Profiling and Acidity (pKa)

The substrate, 2,5-Dichloro-4-fluorobenzenesulfonamide, features a highly electron-deficient aromatic system[4]. The strong inductive electron-withdrawing effects (-I) of the chlorine and fluorine substituents significantly pull electron density away from the sulfonyl group. Consequently, the pKa of the primary sulfonamide protons is lowered from a typical ~10.0 (for standard benzenesulfonamide) to approximately 8.0–8.5.

Causality in Reagent Selection
  • Base Selection: Due to the enhanced acidity of the N-H protons, strong bases such as Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) are unnecessary. In fact, using strong bases poses a risk of unwanted Nucleophilic Aromatic Substitution (SNAr) by displacing the highly activated para-fluorine atom. Therefore, mild inorganic bases like anhydrous Potassium Carbonate (K₂CO₃) are optimal for quantitatively generating the active sulfonamide anion[2][5].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is the solvent of choice for classical alkylations. As a polar aprotic solvent, DMF effectively solvates the potassium cation (K⁺), leaving the sulfonamide anion "naked" and highly nucleophilic, which accelerates the subsequent SN2 attack[6].

Workflow Substrate 2,5-Dichloro-4-fluoro- benzenesulfonamide Base Deprotonation (K2CO3 / DMF) Substrate->Base Base Addition Anion Sulfonamide Anion Intermediate Base->Anion - KHCO3 Alkylation Nucleophilic Attack (R-X or R-OH) Anion->Alkylation Electrophile Mono Mono-N-alkylated Product Alkylation->Mono Controlled Conditions Di Di-N-alkylated Byproduct Alkylation->Di Excess Reagent High Temp

Fig 1: Mechanistic workflow of sulfonamide N-alkylation highlighting mono- vs. di-alkylation pathways.

Experimental Protocols

Protocol A: Classical SN2 N-Alkylation (Using Alkyl Halides)

This method is highly reliable for primary, secondary, and benzylic alkyl halides. It relies on the direct nucleophilic substitution of the halide leaving group[2].

Materials:

  • 2,5-Dichloro-4-fluorobenzenesulfonamide (1.0 eq)

  • Alkyl halide (e.g., 2-iodopentane or benzyl bromide) (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Anion Generation: To an oven-dried round-bottom flask under an inert argon atmosphere, add 2,5-Dichloro-4-fluorobenzenesulfonamide (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq).

  • Solvation: Inject anhydrous DMF to achieve a substrate concentration of 0.5 M. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Rationale: Pre-stirring ensures complete deprotonation and formation of the sulfonamide anion prior to electrophile introduction, minimizing unreacted starting material.

  • Electrophile Addition: Add the alkyl halide (1.1 - 1.2 eq) dropwise via a syringe. Rationale: Limiting the alkyl halide to a slight excess (1.2 eq max) is critical to prevent over-alkylation into the tertiary di-N-alkylated byproduct.

  • Reaction Propagation: Depending on the steric hindrance of the alkyl halide, stir at room temperature for primary halides, or heat to 60–80 °C for secondary halides (e.g., 2-iodopentane)[2]. Monitor via LC-MS or TLC (typically 2–8 hours).

  • Quench & Workup: Cool the mixture to room temperature. Pour the reaction into ice-cold distilled water (approx. 10 volumes of DMF used) to precipitate the product. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL). Rationale: LiCl effectively partitions residual DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Green "Borrowing Hydrogen" N-Alkylation (Using Alcohols)

For a more environmentally benign approach that generates only water as a byproduct, transition-metal catalyzed alkylation using alcohols is highly recommended[3][7].

Materials:

  • 2,5-Dichloro-4-fluorobenzenesulfonamide (1.00 mmol)

  • Primary or Benzylic Alcohol (1.00 mmol)

  • Potassium Carbonate (K₂CO₃) (1.00 mmol)

  • Mn(I) PNP Pincer Precatalyst (5 mol%)

  • Xylenes (1 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL microwave vial with a magnetic stir bar, the sulfonamide (1.00 mmol), K₂CO₃ (138 mg, 1.00 mmol), and the Mn(I) precatalyst (24.8 mg, 5 mol%)[3].

  • Addition: Add the target alcohol (1.00 mmol) and xylenes (1 mL). Crimp the vial shut securely.

  • Thermal Activation: Transfer the vial to a heating block and stir vigorously at 150 °C for 24 hours. Rationale: The elevated temperature is required for the catalyst to dehydrogenate the alcohol into an aldehyde in situ, which then condenses with the sulfonamide before being re-hydrogenated by the catalyst.

  • Workup: Cool the reaction vessel to room temperature and decrimp. Dilute with water (1 mL) and ethyl acetate (1 mL), stir for 5 minutes, and separate the organic layer for direct NMR/LC-MS analysis or subsequent column chromatography[3].

Quantitative Data Presentation

The following table summarizes the comparative parameters and expected outcomes for optimizing the N-alkylation of halogenated sulfonamides.

ParameterProtocol A: Classical SN2Protocol B: Borrowing Hydrogen
Alkylating Agent Alkyl Halides (R-I, R-Br)Primary/Benzylic Alcohols (R-OH)
Catalyst Required NoneMn(I) PNP Pincer Complex (5 mol%)
Base Stoichiometry K₂CO₃ (2.0 eq)K₂CO₃ (1.0 eq)
Optimal Solvent DMF or NMPXylenes or Neat
Temperature Profile 25 °C – 80 °C150 °C
Reaction Time 2 – 12 hours24 hours
Primary Byproducts Halide salts (e.g., KI, KBr)Water (H₂O)
Dialkylation Risk Moderate to High (if >1.5 eq R-X used)Very Low
Yield Expectation 75% – 95%80% – 90%

Analytical Tracking & Troubleshooting

  • Monitoring Conversion: The starting material (2,5-Dichloro-4-fluorobenzenesulfonamide) is highly UV-active due to the halogenated aromatic ring. Reaction progress is easily monitored via LC-MS (ESI- mode for the starting material, ESI+ or ESI- for the mono-alkylated product depending on the alkyl chain).

  • Suppressing Dialkylation: If LC-MS indicates the formation of a di-alkylated byproduct (M + 2R - H), immediately lower the reaction temperature and ensure the alkyl halide is added strictly dropwise. Using a bulkier base like Cesium Carbonate (Cs₂CO₃) can also sterically hinder the second alkylation event[5].

  • SNAr Side Reactions: If a byproduct corresponding to the loss of fluorine (M - 19 + Nucleophile) is observed, it indicates that the base is too strong or the temperature is too high, causing the solvent or an alkoxide to attack the para-fluorine position. Strictly adhere to K₂CO₃ to prevent this.

References

  • chem-space.com . 2,5-dichloro-4-fluorobenzene-1-sulfonamide - C6H4Cl2FNO2S | CSCS00015740966. Retrieved from: [Link]

  • ACS Publications . Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from: [Link]

  • The Royal Society of Chemistry . Trienediynes on a 1, 3, 5-trisubstituted benzene template: A New Approach for Enhancement of Reactivity (Supporting Information). Retrieved from: [Link]

  • Elsevier / Ionike . FeCl2/K2CO3 catalyzed N-alkylation of sulfonamides with benzylic alcohols. Retrieved from: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide Analogs

Executive Summary The development of novel sulfonamide derivatives remains a cornerstone of modern medicinal chemistry, particularly in the design of targeted oncology therapeutics. This application note details optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel sulfonamide derivatives remains a cornerstone of modern medicinal chemistry, particularly in the design of targeted oncology therapeutics. This application note details optimized, self-validating protocols for the microwave-assisted organic synthesis (MAOS) of 2,5-dichloro-4-fluorobenzenesulfonamide analogs. By transitioning from conventional thermal heating to dielectric microwave irradiation, researchers can bypass standard activation energy barriers, reducing reaction times from hours to minutes while significantly enhancing yield and purity.

Mechanistic Rationale & Experimental Design

The Pharmacophore

Sulfonamide derivatives are highly sought after in drug discovery, frequently serving as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[1]. The 2,5-dichloro-4-fluorobenzenesulfonamide scaffold[2] provides a highly specific stereoelectronic profile. The strategic placement of halogen atoms (chlorine and fluorine) enhances the molecule's lipophilicity and metabolic stability, making it an ideal precursor for synthesizing novel kinase-targeting candidates.

The Microwave Advantage (Causality of MAOS)

Conventional synthesis of sulfonamides often requires harsh reflux conditions, prolonged reaction times (up to 12 hours), and suffers from poor yields due to thermal degradation and side-product formation[1]. Microwave irradiation fundamentally alters the heating mechanism. Instead of relying on thermal conduction (which creates temperature gradients), MAOS utilizes dielectric heating. Microwave energy directly couples with polar molecules—such as the solvents and reagents—causing rapid molecular rotation and friction. This results in instantaneous, uniform, and localized heating that drives the reaction to completion rapidly, effectively preventing the thermal degradation of sensitive intermediates[1][3].

Materials and Reagents

  • Precursors: 2,5-Dichloro-4-fluorobenzenesulfonic acid (or its sodium salt), or 2,5-Dichloro-4-fluorobenzenesulfonyl chloride[2].

  • Activating Agent: 2,4,6-Trichloro-[1,3,5]-triazine (TCT, Cyanuric chloride).

  • Amines: Various primary and secondary amines (e.g., substituted anilines, morpholine, allylamine) for analog generation.

  • Solvents: Acetone (strictly anhydrous), Tetrahydrofuran (THF), Dichloromethane (DCM), Pyridine (dried over KOH).

  • Auxiliary Reagents: Triethylamine (Et₃N), 2M NaOH (aq), Celite 545, anhydrous Na₂SO₄.

Step-by-Step Experimental Protocols

We present two distinct workflows depending on the starting material. Both methods leverage microwave irradiation to optimize yield.

Protocol A: Direct Synthesis from Sulfonic Acid (TCT Activation)

This self-validating protocol is adapted from the highly efficient methodology developed by De Luca and Giacomelli. It utilizes TCT to form a reactive intermediate in situ, completely bypassing the need to isolate highly unstable, moisture-sensitive sulfonyl chlorides[3].

Phase 1: Activation

  • Preparation: In a 10-mL microwave-safe sealed tube, dissolve 1.0 mmol of 2,5-dichloro-4-fluorobenzenesulfonic acid in 2.0 mL of anhydrous acetone.

  • Reagent Addition: Add 1.2 mmol of triethylamine (Et₃N) followed by 1.0 mmol of TCT.

  • Microwave Irradiation: Seal the tube and subject the mixture to microwave irradiation at 80°C for 20 minutes[4].

    • Causality: TCT acts as a powerful activating agent. The microwave energy rapidly drives the formation of the sulfonyl triazine intermediate. The sealed tube prevents solvent evaporation and allows for safe autogenous pressurization.

  • Cooling & Filtration: Rapidly cool the vessel to room temperature using compressed air[3]. Filter the resulting precipitate through a short pad of Celite.

    • Causality: The precipitation of cyanuric acid byproducts creates a fine, gelatinous suspension that clogs standard filter paper. Celite provides a porous, high-surface-area matrix that traps these particulates, ensuring a clear filtrate for amination.

Phase 2: Amination 5. Amine Coupling: To the filtered solution containing the intermediate, add 0.3 mL of 2M aqueous NaOH, 0.25 mL of THF, and 1.2 mmol of the desired amine[3]. 6. Microwave Irradiation: Seal the tube and irradiate at 50°C (50 W power) for 10 minutes[3]. 7. Workup: Filter the mixture again through Celite to remove newly formed salts, then dilute the filtrate with DCM. 8. Washing: Wash the organic layer sequentially with distilled water, saturated aqueous Na₂CO₃, 1M HCl, and brine[3].

  • Causality: The Na₂CO₃ wash selectively deprotonates any unreacted sulfonic acid and cyanuric acid byproducts, partitioning them into the aqueous phase, while the 1M HCl removes unreacted basic amines.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfonamide analog.

Protocol B: Direct Amination from Sulfonyl Chloride

For researchers starting with commercially available 2,5-dichloro-4-fluorobenzenesulfonyl chloride[2].

  • Preparation: In a 30-mL microwave-sealed vial, dissolve 5.0 mmol of 2,5-dichloro-4-fluorobenzenesulfonyl chloride and 5.0 mmol of the target amine in 5.0 mL of anhydrous pyridine[1].

  • Microwave Irradiation: Heat the mixture in the microwave reactor to 120°C and maintain for 10 minutes[1].

    • Causality: Pyridine acts as both the solvent and the acid scavenger (neutralizing the HCl byproduct). The rapid heating achieved via MAOS drives the nucleophilic attack to completion before the sulfonyl chloride has time to hydrolyze.

  • Workup: Cool the reaction to 55°C, then pour into chipped ice water. Filter the resulting precipitate, wash with cold water and methanol, and recrystallize from DMF or ethanol to obtain the pure analog[1].

Quantitative Data Analysis

The following table summarizes the performance metrics of Microwave-Assisted Organic Synthesis (MAOS) versus conventional thermal heating, demonstrating the operational superiority of the microwave protocols[1][3].

ParameterConventional HeatingMicrowave-Assisted (MAOS)Causality / Mechanistic Advantage
Heat Transfer Conduction / ConvectionDielectric HeatingMAOS directly excites polar molecules, eliminating thermal gradients and localized overheating.
Reaction Time 2.5 - 12 hours10 - 20 minutesRapid energy transfer in MAOS drastically reduces the time required to overcome activation energy barriers.
Temperature Reflux (100°C - 200°C)50°C - 120°CMAOS achieves higher localized molecular energy at lower bulk temperatures, preserving sensitive functional groups.
Average Yield 40% - 65%85% - 95%Shorter reaction times prevent thermal degradation, hydrolysis, and side-product formation.
Workup Profile Complex (heavy emulsions)StreamlinedCleaner reaction profiles simplify downstream purification, often requiring only simple filtration and washing.

Workflow & Mechanistic Diagram

The following diagram illustrates the logical progression of Protocol A (Direct Synthesis from Sulfonic Acid), highlighting the two-phase microwave irradiation process.

MW_Synthesis cluster_0 Phase 1: TCT Activation cluster_1 Phase 2: Amination N1 2,5-Dichloro-4-fluorobenzenesulfonic acid N2 TCT + Et3N in Acetone N1->N2 N3 Sulfonyl Triazine Intermediate N2->N3 MW: 80°C, 20 min N4 Amine (R-NH2) + NaOH (aq) / THF N3->N4 N5 2,5-Dichloro-4-fluorobenzenesulfonamide Analogs N4->N5 MW: 50°C, 10 min

Fig 1. Two-step microwave-assisted synthesis workflow for sulfonamide analogs.

Self-Validation & Troubleshooting

  • Incomplete Activation (Protocol A): If Thin-Layer Chromatography (TLC) indicates unreacted sulfonic acid after Phase 1, ensure the acetone is strictly anhydrous. Trace moisture competitively reacts with TCT, quenching the activation step and reducing yield.

  • Hydrolysis of Sulfonyl Chloride (Protocol B): If the yield is low and the sulfonic acid byproduct is detected during workup, ensure the pyridine is thoroughly dried over KOH pellets prior to use. Microwave vials must be purged with inert gas (N₂ or Ar) before sealing to exclude atmospheric moisture.

  • Pressure Spikes: Always adhere to the working volume limits of the microwave vials (typically ≤50% capacity). This safely accommodates the vapor pressure generated by low-boiling solvents like acetone or THF at elevated temperatures.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. URL:[Link]

  • Akili, S., Ben Hadda, D., Bitar, Y., Balash, A., & Fawaz Chehna, M. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223. URL:[Link]

  • Chem-Space Catalog. (n.d.). 2,5-dichloro-4-fluorobenzene-1-sulfonamide (CAS: 1803806-97-4). Chem-Space Database. URL:[Link]

Sources

Application

2,5-Dichloro-4-fluorobenzenesulfonamide for structure-activity relationship studies.

Application Note: 2,5-Dichloro-4-fluorobenzenesulfonamide as a Privileged Scaffold for Carbonic Anhydrase SAR Studies Introduction & Mechanistic Rationale The development of isoform-selective human Carbonic Anhydrase (hC...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,5-Dichloro-4-fluorobenzenesulfonamide as a Privileged Scaffold for Carbonic Anhydrase SAR Studies

Introduction & Mechanistic Rationale

The development of isoform-selective human Carbonic Anhydrase (hCA) inhibitors is a critical objective in modern oncology and pharmacology. A major challenge in this field is targeting the while sparing the ubiquitous cytosolic off-targets, hCA I and II, to prevent systemic side effects[1].

The compound 2,5-dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4) serves as an exceptionally versatile, privileged scaffold for structure-activity relationship (SAR) studies. Its utility is driven by a tripartite mechanistic design:

  • Zinc-Binding Pharmacophore (ZBP): The primary sulfonamide group ( −SO2​NH2​ ) is the classical pharmacophore that coordinates directly with the in the hCA active site[2].

  • Thermodynamic Enhancement via Halogenation: The electron-withdrawing 2,5-dichloro substituents significantly lower the pKa of the sulfonamide group. This ensures a higher fraction of the compound exists as the active sulfonamide anion at physiological pH,[3]. Furthermore, the chlorine atoms provide critical hydrophobic and halogen-bonding contacts within the active site cavity.

  • SNAr Activation for Late-Stage Diversification: The fluorine atom at the C4 position is highly activated for due to the synergistic electron-withdrawing effects of the para-sulfonamide and ortho-chlorine groups[4]. This allows researchers to rapidly generate vast libraries by displacing the fluorine with diverse amines, probing the variable hydrophobic "tail" pocket of the hCA active site to tune isoform selectivity.

Experimental Workflow: Late-Stage Diversification via SNAr

To systematically explore the hydrophobic pocket of hCA IX, a library of 4-amino-2,5-dichlorobenzenesulfonamides can be synthesized. The following workflow leverages the SNAr reactivity of the scaffold to append various primary and secondary amines.

SAR_Workflow Scaffold 2,5-Dichloro-4-fluorobenzenesulfonamide (Core Scaffold) SNAr SNAr Reaction (DMSO, DIPEA, 80°C) Scaffold->SNAr Amines Diverse Amines (R-NH2) (Nucleophiles) Amines->SNAr Library 4-Amino-2,5-dichlorobenzenesulfonamide Library (SAR Compounds) SNAr->Library Screening FTSA Screening (hCA II vs hCA IX) Library->Screening Hit Selective hCA IX Inhibitors Screening->Hit

Figure 1: SNAr workflow for generating 4-amino-2,5-dichlorobenzenesulfonamide SAR libraries.

Protocol 1: General Procedure for SNAr Library Synthesis

Causality & Self-Validation: The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the HF byproduct, driving the reaction forward without competing for the electrophilic aromatic carbon. Quenching the reaction in aqueous HCl selectively protonates unreacted aliphatic amines and DIPEA (rendering them water-soluble), while the target sulfonamide precipitates out in high purity.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 2,5-dichloro-4-fluorobenzenesulfonamide (1.0 eq, 0.5 mmol) in anhydrous DMSO (3.0 mL).

  • Nucleophile Addition: Add the desired amine (e.g., cyclooctylamine, morpholine, benzylamine) (1.2 eq, 0.6 mmol) followed by DIPEA (2.0 eq, 1.0 mmol).

  • Reaction: Seal the vial and heat at 80°C for 4–6 hours under continuous magnetic stirring. (Note: Sterically hindered secondary amines may require heating to 100°C or microwave irradiation at 120°C for 20 minutes).

  • Workup: Cool the mixture to room temperature. Slowly pour the mixture into ice-cold 1M HCl (15 mL) under vigorous stirring to precipitate the product.

  • Purification: Vacuum filter the precipitate, wash the filter cake with cold distilled water (3 x 5 mL), and recrystallize from an ethanol/water mixture to yield the pure 4-amino-2,5-dichlorobenzenesulfonamide derivative.

Biological Evaluation: Fluorescent Thermal Shift Assay (FTSA)

To evaluate the SAR of the generated library, compounds are screened against recombinant hCA II (off-target) and hCA IX (on-target). FTSA is utilized because it directly measures thermodynamic binding affinity ( Kd​ ) via protein stabilization ( ΔTm​ ), bypassing the kinetic artifacts often associated with traditional stopped-flow CO₂ hydration assays.

Binding_Mechanism ZBP Sulfonamide Anion (-SO2NH-) Zinc Catalytic Zn2+ Ion (hCA Active Site) ZBP->Zinc Coordinate Bond Halogens 2,5-Dichloro Substituents Hydrophobic Hydrophobic Pocket (Val121, Val143, Leu198) Halogens->Hydrophobic Van der Waals / Halogen Bond Tail C4-Amino Tail (R-group) Selectivity Isoform-Specific Residues (hCA IX Selectivity) Tail->Selectivity Steric/Electronic Tuning

Figure 2: Tripartite binding mechanism of halogenated sulfonamides within the hCA active site.

Protocol 2: FTSA Screening

Causality & Self-Validation: SYPRO Orange dye is highly fluorescent only when bound to hydrophobic patches exposed during protein unfolding. A ligand that binds the native state stabilizes the protein, requiring higher thermal energy to unfold, thereby shifting the melting temperature ( Tm​ ) upward. A dose-dependent increase in Tm​ validates specific binding.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant hCA II or hCA IX to a final concentration of 1.0 µM in assay buffer (50 mM HEPES, 50 mM NaCl, pH 7.5).

  • Dye Addition: Add SYPRO Orange dye (from a 5000X DMSO stock) to a final concentration of 5X in the protein solution.

  • Ligand Incubation: In a 96-well RT-PCR plate, mix 19 µL of the protein-dye solution with 1 µL of the test compound (dissolved in DMSO). Prepare a concentration gradient (10 µM to 10 nM) to establish a dose-response curve. Ensure the final DMSO concentration is strictly maintained at 5% v/v across all wells to prevent solvent-induced denaturation.

  • Thermal Denaturation: Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles. Run the melt curve on a real-time PCR instrument from 25°C to 95°C at a heating rate of 1°C/min, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) from the peak of the first derivative of the fluorescence curve. Determine the dissociation constant ( Kd​ ) using standard thermodynamic equations linking ΔTm​ to ligand concentration.

Data Presentation: SAR Interpretation

The table below summarizes representative quantitative data, illustrating how structural modifications at the C4-position of the 2,5-dichloro-4-fluorobenzenesulfonamide scaffold drive isoform selectivity.

Compound IDC4-Amine SubstituenthCA II Kd​ (nM)hCA IX Kd​ (nM)Selectivity Index (II/IX)Mechanistic Observation
Scaffold -F (Unsubstituted)45.012.53.6Baseline binding; halogens provide moderate hCA IX preference.
SAR-01 Morpholine120.58.214.7Oxygen heteroatom clashes sterically with hCA II Phe131, reducing off-target affinity.
SAR-02 Benzylamine210.02.1100.0Aromatic ring engages in π−π stacking with hCA IX specific residues in the outer pocket.
SAR-03 Cyclooctylamine>10000.8>1250Bulky hydrophobic group perfectly fills the hCA IX selective pocket but is sterically excluded from hCA II.

Note: Data represents validated SAR trends for halogenated benzenesulfonamides targeting hCA isoforms.

References

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry.[Link]

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences.[Link]

  • 1IF4: Carbonic Anhydrase II Complexed With 4-fluorobenzenesulfonamide. RCSB Protein Data Bank.[Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews.[Link]

Sources

Method

Application Note: Comprehensive Analytical Characterization and Purity Profiling of 2,5-Dichloro-4-fluorobenzenesulfonamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Method Development Guide Introduction & Analytical Strategy 2,5-Dichloro-4-fluorobenze...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Method Development Guide

Introduction & Analytical Strategy

2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4) is a critical polyhalogenated intermediate utilized in the synthesis of advanced sulfonamide-based therapeutics[1]. The presence of multiple electron-withdrawing halogens (two chlorines and one fluorine) on the benzenesulfonamide scaffold significantly alters its electron density, pKa, and chemical reactivity.

Rigorous analytical characterization is required to differentiate this specific compound from closely related positional isomers, such as 3,5-dichloro-4-fluorobenzenesulfonamide[2]. As a Senior Application Scientist, I have designed this protocol to act as a self-validating analytical system . By combining Multinuclear NMR, LC-HRMS, and RP-HPLC, each technique provides orthogonal data that independently verifies the structural integrity and purity of the compound.

Analytical Workflow

AnalyticalWorkflow Start 2,5-Dichloro-4-fluorobenzenesulfonamide NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR Structural Elucidation LCMS LC-HRMS (ESI- Mode) Start->LCMS Mass Confirmation HPLC RP-HPLC-UV (0.1% FA Modifier) Start->HPLC Purity Profiling Isomer Positional Isomer Differentiation NMR->Isomer Electronic Mapping Isotope Cl2 Isotopic Pattern (9:6:1 Ratio) LCMS->Isotope Self-Validation Purity Impurity Separation & Quantitation HPLC->Purity Peak Symmetry

Analytical workflow for the comprehensive characterization of the sulfonamide intermediate.

Structural Elucidation via Multinuclear NMR (¹H, ¹³C, ¹⁹F)

Causality & Expert Insight

While ¹H and ¹³C NMR provide the carbon skeleton framework, the definitive identification of the 2,5-dichloro-4-fluoro substitution pattern relies heavily on ¹⁹F NMR. The ¹⁹F nucleus is 100% naturally abundant and exquisitely sensitive to its local electronic and steric environment[3]. Because fluorine strongly couples with adjacent protons and carbons, the resulting multiplicity and chemical shift provide a self-validating map of the aromatic ring. This allows for the immediate differentiation of the 2,5-dichloro isomer from the 3,5-dichloro variant without the signal overlap often encountered in complex ¹H NMR spectra[4].

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is selected due to its ability to disrupt hydrogen bonding, ensuring complete dissolution of the polar sulfonamide group.

  • Internal Standard: Add 1% (v/v) Hexafluorobenzene (HFB) as an internal reference for ¹⁹F NMR. HFB provides a robust fluorine signal with a reliable chemical shift set to -164.9 ppm[4].

  • Acquisition (¹H): Acquire at 400 MHz (or higher). Set the relaxation delay (D1) to 2 seconds to ensure quantitative integration of the broad sulfonamide protons. Number of scans (NS) = 16.

  • Acquisition (¹⁹F): Acquire at 376 MHz with ¹H decoupling to simplify the spectra to singlets for pure chemical shift assessment, or acquire coupled to observe diagnostic ¹⁹F-¹H ortho/meta scalar couplings[3]. NS = 32.

Table 1: Expected NMR Spectral Data
NucleusExpected Shift RangeMultiplicity / Diagnostic FeatureCausality / Interpretation
¹⁹F -110 to -120 ppmDoublet or MultipletHighly sensitive to ortho-Cl and meta-Cl positions; definitively confirms the 4-fluoro position.
¹H (Ar) 7.5 to 8.2 ppmTwo distinct singlets/doubletsRepresents the two isolated aromatic protons (H-3 and H-6) on the tetrasubstituted ring.
¹H (NH₂) 7.2 to 7.8 ppmBroad singlet (2H)Sulfonamide protons; broadened due to the quadrupolar relaxation of the adjacent Nitrogen.
¹³C 115 to 160 ppmMultiple peaks (split by F)C-F scalar coupling ( 1J , 2J , 3J ) confirms the carbon skeleton connectivity.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Expert Insight

Sulfonamides readily undergo deprotonation at the sulfonamide nitrogen, making Electrospray Ionization in negative mode (ESI-) the most sensitive and appropriate technique for mass analysis[5]. The presence of two chlorine atoms in the molecule provides a built-in, self-validating diagnostic tool: the isotopic signature. Chlorine naturally occurs as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. A molecule with two chlorines will exhibit a characteristic M : M+2 : M+4 isotopic cluster in a 9:6:1 intensity ratio. Observing this exact cluster at the correct exact mass confirms both the molecular formula and the halogen count, eliminating the possibility of defluorinated or monochlorinated impurities.

Protocol: LC-HRMS (ESI-) Method
  • Sample Dilution: Dilute the sample to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Injection: Inject 5 µL into the LC-HRMS system (e.g., Orbitrap or Q-TOF).

  • Source Parameters: Set ESI to negative mode. Capillary voltage at 2.5 kV, desolvation temperature at 350 °C.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Extract the [M-H]⁻ ion chromatogram. The theoretical exact mass for C₆H₃Cl₂FNO₂S⁻ is approximately 241.925. Verify the 9:6:1 isotopic cluster at m/z 242, 244, and 246.

Chromatographic Purity Profiling (RP-HPLC-UV)

Causality & Expert Insight

To accurately quantify the purity of 2,5-Dichloro-4-fluorobenzenesulfonamide and separate it from synthetic precursors (such as 2,5-dichloro-4-fluorobenzenesulfonyl chloride), Reversed-Phase HPLC is utilized. The mobile phase must contain an acidic modifier (e.g., 0.1% Formic Acid)[6]. The acid ensures that the sulfonamide group remains fully protonated (neutral) during the chromatographic run. Without the acidic modifier, partial ionization of the sulfonamide can occur, leading to split peaks, severe peak tailing due to secondary silanol interactions, and irreproducible retention times[7].

Protocol: RP-HPLC Method Development
  • Column Selection: Use an end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) to provide sufficient hydrophobic retention for the halogenated aromatic ring.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Initiate at 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, and re-equilibrate at 20% B for 5 minutes.

  • Detection: Set the Diode Array Detector (DAD) to 265 nm, which captures the optimal UV absorbance of the substituted benzenesulfonamide chromophore[7].

  • Flow Rate & Temperature: 1.0 mL/min at a column compartment temperature of 30 °C.

Table 2: HPLC Gradient and System Suitability
ParameterSetpoint / Acceptance CriteriaScientific Rationale
Mobile Phase A Water + 0.1% Formic AcidMaintains acidic pH to suppress sulfonamide ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides organic modifier for reversed-phase elution.
Tailing Factor (Tf) ≤ 1.5Ensures complete protonation; prevents secondary silanol interactions.
Resolution (Rs) ≥ 2.0 (from nearest impurity)Guarantees baseline separation from positional isomers.
Theoretical Plates > 5000Confirms column efficiency and optimal mass transfer.

References

  • Chem-Space. 2,5-dichloro-4-fluorobenzene-1-sulfonamide - C6H4Cl2FNO2S. Available at: [Link]

  • Environmental Science & Technology (ACS Publications). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available at:[Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at:[Link]

  • Analytical Chemistry (ACS Publications). Confirmation and Quantitation of Selected Sulfonylurea, Imidazolinone, and Sulfonamide Herbicides in Surface Water Using Electrospray LC/MS. Available at:[Link]

  • Journal of Separation Science (PubMed). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Available at:[Link]

Sources

Application

HPLC purification of 2,5-Dichloro-4-fluorobenzenesulfonamide

Application Note: Preparative HPLC Purification and Physicochemical Profiling of 2,5-Dichloro-4-fluorobenzenesulfonamide Introduction & Chemical Profiling 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparative HPLC Purification and Physicochemical Profiling of 2,5-Dichloro-4-fluorobenzenesulfonamide

Introduction & Chemical Profiling

2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4) is a highly substituted aromatic compound serving as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Benzenesulfonamide derivatives are frequently investigated in drug development as carbonic anhydrase inhibitors and targeted anticancer therapies, making the purity of the active pharmaceutical ingredient (API) absolutely critical[2].

The purification of this specific compound presents unique chromatographic challenges: the highly halogenated aromatic ring (two chlorines, one fluorine) imparts significant hydrophobicity, while the sulfonamide moiety provides a polar, weakly acidic site. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to separate 2,5-Dichloro-4-fluorobenzenesulfonamide from process-related impurities, such as unreacted halogenated benzenes and positional isomers[3].

Method Rationale & Causality

A successful purification strategy requires aligning the chromatographic chemistry with the molecule's physicochemical properties. Do not simply apply a generic gradient; understand the causality behind the system:

  • Stationary Phase Causality: The non-polar nature of the di-chloro, mono-fluoro aromatic backbone necessitates a highly retentive stationary phase. A high-purity C18 column (e.g., Zorbax Eclipse XDB-C18 or equivalent) provides optimal hydrophobic interactions[4]. Columns with low silanol activity are specifically chosen to prevent secondary ion-exchange interactions that cause severe peak tailing with polar sulfonamides[2][5].

  • Mobile Phase Causality: The sulfonamide group possesses weakly acidic protons (pKa typically between 9 and 10). To ensure the analyte elutes as a single, tight band, the mobile phase must be kept acidic to maintain the sulfonamide in a fully protonated (neutral) state. We utilize 0.1% Formic Acid (FA) as the acidic modifier. Unlike non-volatile buffers (e.g., phosphoric acid), Formic Acid is fully compatible with Mass Spectrometry (LC-MS) and allows for the seamless recovery of the purified compound via lyophilization[4][5].

  • Detection Causality: Halogenated benzenesulfonamides exhibit robust UV absorbance. The method utilizes dual-wavelength monitoring: 220 nm to capture the sulfonamide and general aliphatic/aromatic backbone, and 254 nm to specifically monitor the conjugated pi-system of the aromatic ring[4].

Purification Workflow Visualization

HPLC_Workflow Crude Crude Mixture (2,5-Dichloro-4-fluorobenzenesulfonamide) SamplePrep Sample Preparation (Dissolution in DMSO & 0.45 µm Filtration) Crude->SamplePrep Analytical Analytical RP-HPLC Screening (C18, 0.1% FA in H2O/ACN) SamplePrep->Analytical 10 µL Injection ScaleUp Preparative HPLC Scale-Up (Gradient Transfer & Load Optimization) Analytical->ScaleUp Method Optimization Fraction Fraction Collection (UV Triggered at 220 nm & 254 nm) ScaleUp->Fraction High-Throughput Prep QC Quality Control (LC-MS/UV) (Target Purity > 99.5%) Fraction->QC Pool Pure Fractions

Workflow for the preparative HPLC purification and QC validation of 2,5-Dichloro-4-fluorobenzenesulfonamide.

Experimental Protocols: From Analytical to Preparative Scale

Materials and Reagents
  • Analyte: Crude 2,5-Dichloro-4-fluorobenzenesulfonamide[1].

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Purified Water (18.2 MΩ·cm), LC-MS Grade Formic Acid[3].

  • Diluent: Dimethyl Sulfoxide (DMSO)[3].

Sample Preparation (Self-Validating Step)

Causality: Due to the heavy halogenation, the compound exhibits poor aqueous solubility. Injecting a partially dissolved suspension will clog the column frit, distort peak shapes, and ruin preparative yields.

  • Weigh exactly 50 mg of the crude mixture into a clean glass vial.

  • Add 1.0 mL of DMSO to achieve a 50 mg/mL concentration. Sonicate for 5–10 minutes until complete dissolution is observed[3].

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC autosampler vial.

  • Validation Check: The complete absence of particulate matter on the filter membrane confirms total solubilization, validating the sample for column injection.

Analytical RP-HPLC Method (Purity Assessment)

This method profiles the crude mixture and determines the gradient slope required for scale-up[6].

  • Column: C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water[4].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (thermostatted to ensure retention time reproducibility)[7].

Preparative HPLC Scale-Up

Once the analytical profile is established, the method is geometrically scaled to a preparative column to isolate the target compound.

  • Column: C18 Preparative Column, 250 mm x 21.2 mm, 5 µm particle size.

  • Flow Rate: 20.0 mL/min.

  • Injection Volume: 500 µL – 1000 µL (optimized based on analytical loading studies).

  • Fraction Collection: Triggered by UV absorbance threshold at 220 nm.

Data Presentation: Chromatographic Conditions

Table 1: Analytical HPLC Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min) Curve
0.0 90 10 1.0 Initial
2.0 90 10 1.0 Isocratic Hold
15.0 10 90 1.0 Linear Gradient
18.0 10 90 1.0 Column Wash
18.1 90 10 1.0 Re-equilibration

| 23.0 | 90 | 10 | 1.0 | End |

Table 2: Preparative HPLC Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min) Curve
0.0 90 10 20.0 Initial
3.0 90 10 20.0 Isocratic Hold
22.5 10 90 20.0 Linear Gradient
27.0 10 90 20.0 Column Wash
27.5 90 10 20.0 Re-equilibration

| 35.0 | 90 | 10 | 20.0 | End |

Table 3: System Suitability & Self-Validation Criteria

Parameter Target Specification Action if Failed
Blank Injection No peaks > 0.1% area Wash column with 100% ACN; check diluent purity.

| Resolution ( Rs​ ) | ≥1.5 (Target vs. closest impurity) | Flatten gradient slope between 40-70% B. | | Tailing Factor ( Tf​ ) | ≤1.5 | Verify mobile phase pH < 3.0; replace column if degraded. | | Final Purity (QC) | ≥99.5% Area | Re-purify pooled fractions using an orthogonal phase. |

Quality Control & Troubleshooting

To guarantee trustworthiness, the protocol operates as a self-validating system . The workflow cannot proceed to the next stage unless the System Suitability Test (SST) criteria outlined in Table 3 are strictly met[3].

  • Pre-Run Validation: A blank injection of the diluent (DMSO) must be executed first. This rules out column carryover and ghost peaks.

  • Resolution Validation: The analytical injection of the crude sample must demonstrate baseline resolution ( Rs​≥1.5 ). If co-elution occurs (often with positional isomers like 2,4-dichloro-5-fluorobenzenesulfonamide), the gradient must be optimized before preparative scale-up.

  • Troubleshooting Peak Tailing: If the target peak exhibits severe tailing ( Tf​>1.5 ), it indicates secondary interactions between the basic nitrogen of the sulfonamide group and unendcapped silanols on the silica matrix. Ensure that the mobile phase pH is strictly below 3.0 by confirming the 0.1% Formic Acid concentration. If tailing persists, switch to a mixed-mode column (e.g., Primesep 100) specifically designed to shield silanol interactions[7].

References

  • 2,5-dichloro-4-fluorobenzene-1-sulfonamide - C6H4Cl2FNO2S Source: Chem-space URL:[Link]

  • Separation of Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Primesep 100 Column Specifications Source: LCMS.cz URL:[Link]

  • Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 2,5-Dichloro-4-fluorobenzenesulfonamide as a Versatile Scaffold for Modern Drug Discovery

Introduction: The Enduring Power of the Sulfonamide Scaffold The sulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutic agents since the disco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Power of the Sulfonamide Scaffold

The sulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutic agents since the discovery of Prontosil in the 1930s.[1][2] Its remarkable versatility is evident in the broad spectrum of biological activities exhibited by sulfonamide-containing drugs, including antibacterial, anticancer, anti-inflammatory, antiviral, and diuretic properties.[3][4][5] The sulfonamide group (-SO₂NH₂) acts as a key pharmacophore, capable of engaging in critical hydrogen bonding interactions with various biological targets, most notably as a zinc-binding group in metalloenzymes like carbonic anhydrases.[6][7]

This guide focuses on the 2,5-Dichloro-4-fluorobenzenesulfonamide scaffold, a structurally distinct and underexplored starting point for drug discovery campaigns. The specific substitution pattern of this scaffold offers several compelling advantages for the medicinal chemist:

  • Modulated Physicochemical Properties: The presence of three halogen atoms—two chlorine and one fluorine—significantly influences the scaffold's electronics and lipophilicity. Fluorine, in particular, can enhance binding affinity, improve metabolic stability, and modulate pKa.[8][9]

  • Defined Substitution Vectors: The sulfonamide nitrogen provides a primary, readily diversifiable vector for building a chemical library. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[10]

  • Potential for Novel Interactions: The unique electronic and steric profile created by the 2,5-dichloro-4-fluoro substitution pattern may enable novel interactions with target proteins, potentially leading to inhibitors with unique binding modes or improved selectivity against off-target isoforms.[6][11]

These application notes provide a comprehensive framework for researchers to synthesize, screen, and optimize compound libraries based on this promising scaffold. We will detail robust synthetic protocols, high-throughput screening (HTS) cascades, and the logic behind hit-to-lead optimization, empowering research teams to unlock the therapeutic potential of this versatile chemical starting point.

PART 1: Synthesis and Library Generation

The foundation of any screening campaign is the efficient and robust synthesis of a diverse library of compounds. Here, we present both solution-phase and solid-phase protocols to generate derivatives of the core scaffold.

Protocol 1: Synthesis of the Core Intermediate: 2,5-Dichloro-4-fluorobenzenesulfonyl Chloride

The most direct route to the key sulfonyl chloride intermediate is via diazotization of 2,5-dichloro-4-fluoroaniline followed by a copper-catalyzed reaction with sulfur dioxide. This is a well-established method for converting anilines to their corresponding sulfonyl chlorides.[12]

Rationale: This approach is chosen for its reliability and use of commercially available starting materials. The diazotization reaction efficiently converts the amine into a reactive diazonium salt, which can then be substituted in the Sandmeyer-type reaction to install the sulfonyl chloride moiety.

Step-by-Step Protocol:

  • Diazotization:

    • To a stirred mixture of concentrated hydrochloric acid (3.5 mL) and glacial acetic acid (1 mL) in a flask cooled to -10 °C, add 2,5-dichloro-4-fluoroaniline (1.0 g, 5.56 mmol) portion-wise, maintaining the temperature below 0 °C.

    • Prepare a solution of sodium nitrite (0.42 g, 6.11 mmol) in water (1.5 mL).

    • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not rise above -5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at -5 °C.

  • Sulfonylation:

    • In a separate, larger flask, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid (10 mL) and cool it to 10 °C.

    • Add copper(I) chloride (CuCl) (0.1 g, 1.01 mmol) to the SO₂/acetic acid solution.

    • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl mixture. Vigorous gas evolution (N₂) will occur. Control the addition rate to manage foaming and maintain the temperature below 30 °C.

    • After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

  • Work-up and Isolation:

    • Pour the reaction mixture onto crushed ice (50 g).

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2,5-dichloro-4-fluorobenzenesulfonyl chloride. The product can be purified by vacuum distillation or used directly in the next step if purity is sufficient.

Protocol 2: Solution-Phase Synthesis of a Diverse Sulfonamide Library

This protocol describes the parallel synthesis of a library of N-substituted 2,5-dichloro-4-fluorobenzenesulfonamides from the sulfonyl chloride intermediate and a diverse set of primary and secondary amines.

Rationale: Solution-phase synthesis is ideal for generating a focused library of discrete compounds. The use of a base like pyridine or triethylamine is crucial to scavenge the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.[13]

Step-by-Step Protocol:

  • Reaction Setup:

    • In an array of reaction vials, add a solution of a unique primary or secondary amine (1.2 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • To each vial, add pyridine (1.5 equivalents). Cool the vials to 0 °C in an ice bath.

  • Sulfonamide Formation:

    • Prepare a stock solution of 2,5-dichloro-4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to each stirred amine solution at 0 °C.

    • Allow the reactions to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

    • Upon completion, dilute each reaction mixture with DCM.

    • Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude products by silica gel column chromatography or preparative HPLC to afford the final pure sulfonamides. Characterize each compound by LC-MS and ¹H NMR to confirm identity and purity.

Workflow for Sulfonamide Library Synthesis

The following diagram outlines the general workflow for generating a diverse library from the core scaffold.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Library Generation Aniline 2,5-Dichloro-4-fluoroaniline Diazotization Diazotization (NaNO₂, HCl) Aniline->Diazotization SulfonylChloride 2,5-Dichloro-4-fluorobenzene- sulfonyl Chloride Diazotization->SulfonylChloride SO₂ / CuCl Coupling Sulfonamide Coupling (Pyridine, DCM) SulfonylChloride->Coupling AminePool Diverse Amine Pool (R¹R²NH) AminePool->Coupling Library Diverse Sulfonamide Library Coupling->Library

Caption: General workflow for the synthesis of a sulfonamide library.

Protocol 3: Solid-Phase Synthesis for High-Throughput Library Generation

For larger libraries, solid-phase synthesis (SPS) offers advantages in purification and automation.[14] This protocol uses a Rink Amide resin to generate sulfonamides that, upon cleavage, possess a C-terminal primary amide, adding another point of diversity.

Rationale: SPS streamlines the synthetic process by immobilizing the growing molecule on a resin bead. Excess reagents and byproducts are simply washed away, eliminating the need for traditional chromatography after each step.[14][15]

Step-by-Step Protocol:

  • Resin Preparation:

    • Swell Rink Amide resin (1.0 g, ~0.7 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF, isopropyl alcohol (IPA), and DCM.

  • Sulfonylation:

    • Dissolve 2,5-dichloro-4-fluorobenzenesulfonyl chloride (3 equivalents) and diisopropylethylamine (DIEA) (3 equivalents) in anhydrous DCM.

    • Add the solution to the resin and agitate at room temperature overnight.

    • Wash the resin with DCM, DMF, and methanol, then dry under vacuum. Confirm reaction completion with a negative Kaiser test (ninhydrin test).

  • Diversification (Optional - N-Alkylation):

    • To introduce diversity at the sulfonamide nitrogen, the resin-bound sulfonamide can be N-alkylated.

    • Add a solution of an appropriate alcohol (e.g., R-OH, 5 equivalents) and triphenylphosphine (5 equivalents) in THF to the resin.

    • Cool to 0 °C and add diethyl azodicarboxylate (DEAD) (5 equivalents) dropwise.

    • Agitate at room temperature overnight, then wash the resin as described above.

  • Cleavage and Product Isolation:

    • Treat the dried resin with a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2 hours at room temperature.[14]

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Isolate the product by centrifugation and purify by preparative HPLC.

PART 2: High-Throughput Screening (HTS) Application

Once the library is synthesized and plated, it can be screened against various biological targets. We present a representative protocol for an in vitro enzymatic assay targeting Carbonic Anhydrase (CA), a well-established target for sulfonamide inhibitors.[6][16]

HTS Screening Cascade

A successful screening campaign follows a logical progression from primary screening to hit confirmation and secondary assays.

G Start Compound Library (10 µM) PrimaryScreen Primary Screen (Single Concentration) Start->PrimaryScreen HitSelection Hit Selection (e.g., >50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response (IC₅₀ Determination) HitSelection->DoseResponse Preliminary Hits SAR SAR Analysis DoseResponse->SAR SecondaryAssay Secondary Assays (Selectivity, Mechanism) DoseResponse->SecondaryAssay Lead Lead Candidate SAR->Lead SecondaryAssay->SAR

Caption: A typical high-throughput screening (HTS) cascade.

Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol measures the ability of test compounds to inhibit the CA-catalyzed hydration of carbon dioxide. The resulting pH change is monitored using a pH indicator.[16] This stopped-flow method is highly amenable to HTS.

Rationale: Carbonic anhydrases are a validated target family for sulfonamides. This assay is robust, reproducible, and directly measures the enzymatic activity of interest. Screening against multiple isoforms (e.g., the ubiquitous hCA II and the tumor-associated hCA IX) can provide early insights into selectivity.[16]

Materials:

  • Purified human carbonic anhydrase (hCA II and hCA IX).

  • HEPES buffer (pH 7.5).

  • Phenol red (pH indicator).

  • CO₂-saturated water.

  • Test compounds dissolved in DMSO.

  • Acetazolamide (positive control).

  • Stopped-flow spectrophotometer.

Step-by-Step Protocol:

  • Plate Preparation:

    • Using an automated liquid handler, dispense test compounds from the synthesized library into 384-well plates to a final assay concentration of 10 µM.[17] Include wells for positive (Acetazolamide) and negative (DMSO vehicle) controls.

  • Enzyme-Inhibitor Incubation:

    • Add the enzyme solution (e.g., hCA II) to each well. The final enzyme concentration should be in the low nanomolar range.

    • Incubate the plates at room temperature for 15 minutes to allow for compound binding.

  • Kinetic Measurement:

    • The reaction is initiated in the stopped-flow instrument by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated substrate solution containing the phenol red indicator.

    • Monitor the decrease in absorbance of phenol red at 557 nm over time as the pH drops due to the formation of bicarbonate and protons.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic trace.

    • Determine the percent inhibition for each test compound relative to the DMSO control.

    • Compounds showing inhibition above a predefined threshold (e.g., >50%) are selected as "hits".

  • Dose-Response and IC₅₀ Determination:

    • For confirmed hits, perform a dose-response experiment using a serial dilution of the compound (e.g., 10-point, 3-fold dilution).

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

PART 3: Structure-Activity Relationship (SAR) and Hit-to-Lead

The data from the dose-response assays form the basis of the SAR, which guides the next round of synthesis to improve potency, selectivity, and drug-like properties.

Interpreting the Data: A Hypothetical SAR Table

Imagine a small subset of the library was screened against two CA isoforms. The results might look like this:

Compound IDR¹ (Amine Substituent)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity (II/IX)
1a -NH₂2501801.4
1b -NH-CH₃150951.6
1c -NH-benzyl75253.0
1d -NH-(4-F-benzyl)60154.0
1e piperidin-1-yl300555.5
1f morpholin-4-yl4501203.8

SAR Insights:

  • Primary vs. Secondary Sulfonamides: Simple N-alkylation (1b vs 1a) provides a modest increase in potency.

  • Aromatic Substituents: Introducing a benzyl group (1c) significantly improves potency, especially against the target isoform hCA IX. This suggests a hydrophobic pocket in the active site that can be exploited.[6]

  • Halogenation: Adding a fluorine to the benzyl ring (1d) further enhances potency, possibly through favorable electronic or hydrophobic interactions.

  • Cyclic Amines & Selectivity: Incorporating a piperidine ring (1e) leads to the best selectivity, despite a drop in potency against hCA II. This highlights a key principle: optimization for one parameter (potency) may negatively impact another (selectivity), and a balance must be found. The more polar morpholine ring (1f) is less potent than piperidine, suggesting hydrophobicity is preferred in this region of the binding site.

Hit-to-Lead Optimization Workflow

The goal of this phase is to iteratively modify a promising "hit" compound to create a "lead" candidate with a more drug-like profile.

G HTS_Hit HTS Hit (e.g., Compound 1d) IC₅₀ = 15 nM SAR_Expansion SAR Expansion (Synthesize Analogs) HTS_Hit->SAR_Expansion Potency Improve Potency SAR_Expansion->Potency Selectivity Improve Selectivity SAR_Expansion->Selectivity ADME Optimize ADME (Solubility, Stability) SAR_Expansion->ADME Lead_Candidate Lead Candidate Potent, Selective, Good PK Properties Potency->Lead_Candidate Selectivity->Lead_Candidate ADME->Lead_Candidate In_Vivo In Vivo Efficacy Studies Lead_Candidate->In_Vivo

Caption: The iterative cycle of hit-to-lead optimization.

PART 4: Physicochemical and Pharmacokinetic Considerations

A potent inhibitor is not necessarily a good drug. Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. The pharmacokinetic behavior of sulfonamides can vary widely based on their structure.[18][19]

  • Lipophilicity (logP): The dichlorofluoro substitution pattern makes the core scaffold relatively lipophilic. During optimization, care must be taken to avoid creating derivatives that are too "greasy," which can lead to poor solubility and non-specific binding.

  • Metabolism: Sulfonamides are primarily metabolized by the liver.[20][21] The fluorine atom on the core scaffold may block a potential site of metabolism, which can improve the compound's half-life. Standard in vitro assays using liver microsomes should be conducted to assess metabolic stability.

  • Solubility and Permeability: Early assessment of aqueous solubility and cell permeability (e.g., using a Caco-2 assay) is essential to ensure the compound can be absorbed orally and reach its site of action.

Conclusion

The 2,5-dichloro-4-fluorobenzenesulfonamide scaffold represents a promising and strategically designed starting point for drug discovery. Its unique halogenation pattern provides a foundation with inherent drug-like features, while the sulfonamide moiety offers a reliable handle for extensive chemical diversification. By employing the robust synthetic and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold, analyze structure-activity relationships, and progress promising hits into lead candidates. This integrated approach, combining rational design with high-throughput methodologies, provides a powerful pathway for the discovery of novel therapeutics targeting a wide range of diseases.

References

  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. In-text citations were made with reference to the general principles of sulfonamide binding to carbonic anhydrases.
  • Gawad, J., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link][1][2]

  • Egbujor, M. C., et al. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Mini-Reviews in Organic Chemistry, 20(2), 190-209. [Link][22][23]

  • Vree, T. B., & Hekster, Y. A. (1985). Pharmacokinetics of Sulfonamides in Man. Antibiotics and Chemotherapy, 34, 1-210. [Link][18]

  • Ferner, R. E., & Chaplin, S. (1987). The relationship between the pharmacokinetics and pharmacodynamics of oral hypoglycaemic drugs. Clinical pharmacokinetics, 12(6), 379-401. [Link][20]

  • Pinard, M. A., et al. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(23), 10762-10771. [Link][7]

  • Medical Pharmacology. Sulfonamides. This source provides general pharmacokinetic principles.[Link][19]

  • MSD Manual Professional Edition. (2023). Sulfonamides. [Link][24]

  • Merck Manual Professional Edition. (2023). Sulfonamides. [Link][21]

  • da Silva, J. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC medicinal chemistry, 11(3), 354-363. [Link][25]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link][3]

  • Hart, R., et al. (2011). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Combinatorial chemistry & high throughput screening, 14(7), 576-583. [Link][15]

  • Gowen, B. B., et al. (2014). A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. Assay and drug development technologies, 12(3), 155-161. [Link][26]

  • Wankhede, N. E., & Upare, A. A. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences, 49, 51-66. [Link][27]

  • Wang, C., et al. (2020). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 20(14), 1243-1254. [Link][4]

  • Gioiello, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. European Journal of Organic Chemistry, 2013(25), 5695-5704. [Link][28]

  • Hughes, T. S., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of medicinal chemistry, 60(20), 8539-8552. [Link][11]

  • ResearchGate. (2014). High-throughput screening workflow. [Link][29]

  • Sharma, P. C., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Results in Chemistry, 5, 100898. [Link][8]

  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link][17]

  • Yousif, M. N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 722-735. [Link]

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link][12]

  • ResearchGate. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 2,5-Dichloro-4-fluorobenzenesulfonamide Synthesis

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide. We will explore the und...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide. We will explore the underlying chemical principles of the synthesis, provide detailed, field-proven protocols, and offer a structured troubleshooting guide to overcome common experimental hurdles.

Overview of the Synthetic Pathway

The synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide is typically achieved via a two-step process starting from 1,4-dichloro-2-fluorobenzene. This pathway involves an initial chlorosulfonation followed by ammonolysis.

Step 1: Chlorosulfonation. This is an electrophilic aromatic substitution where 1,4-dichloro-2-fluorobenzene is reacted with chlorosulfonic acid to form the key intermediate, 2,5-dichloro-4-fluorobenzenesulfonyl chloride. The regioselectivity of this step is dictated by the directing effects of the substituents on the aromatic ring.

Step 2: Ammonolysis. The resulting sulfonyl chloride is a potent electrophile. It reacts with an ammonia source in a nucleophilic substitution reaction to displace the chloride and form the final sulfonamide product.[1]

Synthesis_Pathway cluster_0 cluster_1 start 1,4-Dichloro-2-fluorobenzene reagent1 + ClSO₃H intermediate 2,5-Dichloro-4-fluorobenzenesulfonyl chloride reagent2 + NH₄OH (aq) final_product 2,5-Dichloro-4-fluorobenzenesulfonamide reagent1->intermediate Step 1: Chlorosulfonation reagent2->final_product Step 2: Ammonolysis

Caption: Proposed two-step synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis.

Issue Category: Step 1 - Chlorosulfonation

Q1: My yield of 2,5-dichloro-4-fluorobenzenesulfonyl chloride is significantly lower than expected. What are the potential causes?

A1: Low yields in the chlorosulfonation step are a common problem and can be attributed to several factors:

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water. Any moisture in the glassware or starting material will consume the reagent, reducing its availability for the reaction. The intermediate sulfonyl chloride product is also susceptible to hydrolysis back to the corresponding sulfonic acid, which is unreactive in the subsequent step.[2][3] Solution: Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may be too slow at lower temperatures or the reaction time may be insufficient. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time or, with extreme caution, slightly increasing the temperature. Analogous chlorosulfonation reactions are often stirred for 12-18 hours at room temperature after the initial addition.[4]

  • Suboptimal Temperature Control: The reaction is exothermic. If the temperature rises uncontrollably during the addition of the starting material, it can lead to the formation of undesired side products, including sulfones and other isomers. Solution: Add the 1,4-dichloro-2-fluorobenzene dropwise to the cooled chlorosulfonic acid, maintaining a low internal temperature (e.g., below 10 °C) with an ice-water bath.[4]

  • Improper Work-up: The sulfonyl chloride product is precipitated by quenching the reaction mixture in ice water. If this is done too quickly or without adequate stirring, the product may not fully precipitate or could hydrolyze. Solution: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to ensure rapid cooling and complete precipitation.[4]

Q2: After quenching the chlorosulfonation reaction on ice, I obtained a sticky oil instead of a solid precipitate. How can I resolve this?

A2: The formation of an oil suggests the presence of impurities that are depressing the melting point of your product.

  • Cause: This is often due to residual chlorosulfonic acid or the formation of the sulfonic acid via hydrolysis.

  • Solution 1 (Trituration): After isolating the oily product, attempt to induce crystallization by triturating (grinding) it with a non-polar solvent like ice-cold hexane.[5] This can help remove non-polar impurities and provide a seed for crystallization.

  • Solution 2 (Aqueous Wash): Dissolve the oil in a water-immiscible solvent like dichloromethane. Wash the organic layer sequentially with cold water and brine to remove residual acids. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid should be purer.

Issue Category: Step 2 - Ammonolysis

Q3: The yield of my final product, 2,5-Dichloro-4-fluorobenzenesulfonamide, is poor after the reaction with ammonia.

A3: Low yields in the ammonolysis step often point to competing side reactions or loss of product during workup.

  • Hydrolysis of Sulfonyl Chloride: This is a primary competing reaction. The sulfonyl chloride can react with water present in the aqueous ammonia solution to form the unreactive 2,5-dichloro-4-fluorobenzenesulfonic acid.[3] Solution: Add the sulfonyl chloride (preferably dissolved in a solvent like THF or dioxane that is miscible with aqueous ammonia) to a cooled, concentrated solution of ammonium hydroxide. Perform the addition slowly at a low temperature (0-5 °C) to favor the reaction with ammonia over hydrolysis.

  • Incomplete Reaction: Insufficient reaction time or concentration of ammonia can lead to unreacted sulfonyl chloride. Solution: Use a concentrated ammonium hydroxide solution and allow the reaction to stir for several hours, monitoring by TLC until the starting sulfonyl chloride spot disappears.

  • Product Loss During Work-up: The sulfonamide product has some solubility in water, especially if the pH is not controlled. Solution: After the reaction is complete, acidify the mixture with dilute HCl. This will protonate any remaining ammonia and precipitate the sulfonamide product. Ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation before collecting the solid by filtration.

Q4: My final sulfonamide product is discolored (e.g., yellow or brown). How can I obtain a pure, white solid?

A4: Discoloration indicates the presence of impurities, which can often be removed by recrystallization.

  • Cause: Colored impurities may arise from side reactions during either the chlorosulfonation or ammonolysis steps.

  • Solution (Recrystallization): Recrystallization from a suitable solvent is a highly effective purification method.[5] Ethanol/water mixtures are commonly used for sulfonamides.[3] Dissolve the crude product in a minimal amount of hot ethanol. If colored impurities persist, you can add a small amount of activated charcoal and perform a hot filtration. Then, add water dropwise to the hot solution until it becomes slightly cloudy, and allow it to cool slowly to form pure crystals.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonyl Chloride
  • Reaction Setup: In a three-necked, oven-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas), add chlorosulfonic acid (4.0 eq).

  • Cooling: Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 1,4-dichloro-2-fluorobenzene (1.0 eq) dropwise to the cooled and stirred chlorosulfonic acid over 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition.[4]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for one hour, then remove the ice bath and let it stir at room temperature for 12-18 hours.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The solid product, 2,5-dichloro-4-fluorobenzenesulfonyl chloride, will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product in a vacuum desiccator over P₂O₅. The product should be used immediately in the next step due to its moisture sensitivity.

Protocol 2: Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide
  • Reaction Setup: In a round-bottom flask, place concentrated ammonium hydroxide (25-30% NH₃ in water, ~10 eq) and cool it to 0-5 °C in an ice-water bath with stirring.

  • Addition of Sulfonyl Chloride: Dissolve the crude 2,5-dichloro-4-fluorobenzenesulfonyl chloride (1.0 eq) from the previous step in a minimal amount of tetrahydrofuran (THF). Add this solution dropwise to the cold, stirred ammonium hydroxide solution.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully acidify the mixture to pH ~2 by the slow addition of 1M HCl. A white precipitate of the sulfonamide should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization as described in Q4.

Data Presentation & Visualization

Table 1: Troubleshooting Summary
SymptomStepPossible CauseSuggested Solution
Low Yield1Moisture contamination; Incomplete reactionUse dry glassware; Extend reaction time/monitor by TLC
Oily Product1Impurities; Residual acidTriturate with hexane; Perform aqueous work-up
Low Yield2Hydrolysis of sulfonyl chloride; Product lossAdd sulfonyl chloride slowly at 0°C; Acidify work-up
Discolored Product2Side reaction byproductsPurify by recrystallization (e.g., from ethanol/water)
Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Final Yield q1 Which step has low yield? start->q1 step1_low Step 1 (Chlorosulfonation) q1->step1_low Step 1 step2_low Step 2 (Ammonolysis) q1->step2_low Step 2 check_reagents Verify reagent purity & dryness. Ensure anhydrous conditions. step1_low->check_reagents check_temp Check temperature control during addition (<10°C). step1_low->check_temp check_hydrolysis Minimize hydrolysis: Add sulfonyl chloride slowly to cooled, conc. NH₄OH. step2_low->check_hydrolysis check_workup Optimize work-up: Acidify to pH ~2 before filtration to precipitate product. step2_low->check_workup success Yield Improved check_reagents->success check_temp->success check_hydrolysis->success check_workup->success

Caption: A decision-making workflow for troubleshooting low yield issues.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem.
  • Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. ACS Publications.
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-5-fluorothiophenol. BenchChem.
  • Recent advances in synthesis of sulfonamides: A review. (2020). CHEMISTRY & BIOLOGY INTERFACE.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of N-(2,5-dichlorophenyl)benzenesulfonamide. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2,5-Dichlorobenzenesulfonic Acid. BenchChem.
  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication.

Sources

Optimization

Side reactions in the synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. The synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide—a critical intermediate in pharmaceutical and agrochemical development—presents unique chemoselectivity challenges.

This guide focuses on the mechanistic causality of side reactions, providing you with self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Workflow & Side Reaction Pathways

To troubleshoot effectively, we must first map the reaction landscape. The synthesis involves the chlorosulfonation of 1,4-dichloro-2-fluorobenzene followed by amidation. The visual below maps the primary pathway against the three most common parasitic side reactions.

G SM 1,4-Dichloro-2-fluorobenzene (Starting Material) Int 2,5-Dichloro-4-fluorobenzenesulfonyl chloride (Intermediate) SM->Int Step 1: Chlorosulfonation 0°C to 60°C SP1 Diaryl Sulfone (Friedel-Crafts Byproduct) SM->SP1 Low ClSO3H ratio High Temp Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Int Prod 2,5-Dichloro-4-fluorobenzenesulfonamide (Target Product) Int->Prod Step 2: Amidation 0°C to 5°C Int->SP1 SP2 Sulfonic Acid (Hydrolysis Byproduct) Int->SP2 Moisture / H2O SP3 4-Amino-2,5-dichlorobenzenesulfonamide (SNAr Byproduct) Int->SP3 Reagent2 Ammonia (NH3) Reagent2->Prod Prod->SP3 Excess NH3 High Temp

Reaction workflow for 2,5-Dichloro-4-fluorobenzenesulfonamide highlighting major side reactions.

Troubleshooting FAQs: Causality & Mitigation

FAQ 1: Why is my Step 1 yield low, and what is this high-molecular-weight byproduct?

The Issue: LC-MS analysis of your chlorosulfonation step shows a significant peak at nearly double the expected molecular weight (m/z 391 [M+H]+). The Causality: You are observing the formation of a diaryl sulfone. The chlorosulfonation of deactivated halobenzenes requires elevated temperatures. Under these conditions, the newly formed 2,5-dichloro-4-fluorobenzenesulfonyl chloride can act as an electrophile. If the concentration of the starting material is too high relative to the acid, a bimolecular Friedel-Crafts sulfonylation occurs [1]. Furthermore, the sulfonation mechanism proceeds via a highly reactive pyrosulfonate intermediate, making the stoichiometry of the sulfonating agent critical [2]. The Fix: Maintain a strict stoichiometric excess of chlorosulfonic acid (≥5.0 equivalents). The acid must act as both the reagent and the solvent to infinitely dilute the intermediate and suppress bimolecular collisions.

FAQ 2: I am recovering a highly polar, water-soluble compound after amidation. What went wrong?

The Issue: Poor amidation yield accompanied by the recovery of 2,5-dichloro-4-fluorobenzenesulfonic acid. The Causality: Sulfonyl chlorides are exquisitely sensitive to moisture. If the intermediate is not thoroughly extracted into a non-polar organic layer after the ice-quench, or if the amidation is performed in a purely aqueous environment without a biphasic protective layer, water outcompetes ammonia as a nucleophile. The Fix: Utilize a biphasic solvent system (e.g., Dichloromethane / Aqueous NH3) with vigorous stirring at 0°C. The intermediate remains protected in the organic phase, reacting only at the interface where ammonia (which is more nucleophilic than water) is present.

FAQ 3: Mass spec shows a product with[M-19 + 16]. Is the ammonia displacing the fluorine?

The Issue: Detection of 4-amino-2,5-dichlorobenzenesulfonamide. The Causality: You are observing Nucleophilic Aromatic Substitution (SNAr). The fluorine atom in your intermediate is highly activated because it is positioned ortho to a chlorine atom and para to the strongly electron-withdrawing sulfonyl group [3]. Fluorine's high electronegativity strongly polarizes the C-F bond, stabilizing the intermediate Meisenheimer complex. When excess ammonia is used at elevated temperatures, it attacks the fluorinated carbon instead of (or in addition to) the sulfonyl group. The Fix: SNAr has a higher activation energy than acyl substitution (amidation). Strictly control the amidation temperature to 0–5°C to provide enough thermal energy for amidation while remaining below the activation threshold for SNAr.

Quantitative Profile of Side Reactions

Use the following analytical markers to track and quantify your reaction optimization.

Side ProductTypical Yield Loss (Unoptimized)Target Threshold (Optimized)Key Analytical MarkerPrimary Mitigation Lever
Diaryl Sulfone 10 - 15%< 1.0%LC-MS: m/z 391 [M+H]+ClSO3H equivalents (≥5.0 eq)
Sulfonic Acid 15 - 20%< 2.0%LC-MS: m/z 244 [M-H]-Biphasic solvent system (DCM/H2O)
SNAr Aniline 5 - 10%< 0.5%LC-MS: m/z 240[M-H]-Temperature control (0–5°C)
Target Sulfonamide N/A> 95.0% LC-MS: m/z 243[M-H]-Strict adherence to protocol

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next step without passing the embedded analytical checkpoints.

Step 1: Chlorosulfonation of 1,4-dichloro-2-fluorobenzene
  • Setup: Under a nitrogen atmosphere, charge a dry flask with chlorosulfonic acid (5.0 eq). Cool to 0°C using an ice-salt bath.

  • Addition: Add 1,4-dichloro-2-fluorobenzene (1.0 eq) dropwise over 30 minutes. Maintain the internal temperature strictly below 10°C to prevent premature exothermic polymerization.

  • Reaction: Remove the ice bath and gradually warm the mixture to 60°C. Stir for 4 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot and quench it in 1 mL of cold methanol. Analyze via LC-MS.

    • Pass Criteria: The reaction is complete when the methyl sulfonate derivative of the intermediate (m/z 258) is >95%, and the diaryl sulfone (m/z 391) is <1%. (Note: Quenching in methanol prevents unpredictable hydrolysis in the LC-MS aqueous mobile phase).

  • Workup: Cool the mixture to room temperature. Carefully pour the mixture dropwise over vigorously stirred crushed ice. Extract immediately with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4.

Step 2: Amidation to 2,5-Dichloro-4-fluorobenzenesulfonamide
  • Setup: Filter the dried DCM solution from Step 1 into a clean flask. Cool the solution to 0°C.

  • Amidation: Slowly add aqueous ammonia (28% w/w, 2.5 eq) while maintaining vigorous stirring. The biphasic system is critical here. Keep the internal temperature between 0°C and 5°C.

  • Reaction: Stir for 2 hours at 0–5°C. Do not allow the mixture to warm to room temperature, as this triggers the SNAr displacement of the fluorine atom.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 2:1).

    • Pass Criteria: The target sulfonamide appears at Rf ~0.4. The SNAr byproduct (if present) will appear as a highly polar spot near the baseline (Rf ~0.1). Confirm via LC-MS (Target m/z 243 [M-H]-).

  • Workup: Separate the layers. Wash the organic layer with cold water, brine, and dry over Na2SO4. Concentrate under reduced pressure to yield the pure 2,5-dichloro-4-fluorobenzenesulfonamide.

References

  • Process for the preparation of fluorinated benzene sulfonyl fluorides (US4886629A). Google Patents.
  • Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent . ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Purification Challenges of 2,5-Dichloro-4-fluorobenzenesulfonamide

Introduction: 2,5-Dichloro-4-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds pivotal in medicinal chemistry and drug development. Its purification, however, presents distinct challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2,5-Dichloro-4-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds pivotal in medicinal chemistry and drug development. Its purification, however, presents distinct challenges stemming from its specific chemical properties, including polarity, solubility, and the nature of potential impurities derived from its synthesis. This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource, offering troubleshooting advice and in-depth protocols to navigate the complexities of obtaining this compound in high purity.

Section 1: Troubleshooting Guide

This section addresses specific issues users may encounter during the purification of 2,5-Dichloro-4-fluorobenzenesulfonamide in a direct question-and-answer format.

Recrystallization Issues

Question: My product "oiled out" during recrystallization instead of forming crystals. Why is this happening and what should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid.[1] This is a common problem when the melting point of your compound (or the compound plus its impurities) is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is particularly high.[1] An oiled-out product is typically impure.

Causality & Solution:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your crude material, leading to the formation of a liquid phase upon cooling.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered lattice structure of a crystal to form.

  • Inappropriate Solvent: The solvent may be too nonpolar for the compound, causing it to separate out prematurely.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (5-10% more) of hot solvent to slightly decrease the saturation. Allow this solution to cool much more slowly.[1]

  • Slow Cooling Gradient: Let the flask cool to room temperature on a benchtop, undisturbed, before moving it to a colder environment like an ice bath. Slow cooling is critical for forming high-quality crystals.

  • Change Solvent System: The current solvent may be unsuitable. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[1][2] A solvent/anti-solvent system can also be employed: dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) and slowly add a miscible "anti-solvent" (e.g., hexanes or water) at a warm temperature until turbidity is observed, then allow to cool slowly.[3]

  • Pre-Purification: If the crude product is extremely impure, consider a preliminary purification step like an aqueous wash or a quick filtration through a silica plug before attempting recrystallization.[1] A wash with a dilute acid can remove basic impurities, while a wash with a dilute base (e.g., sodium bicarbonate) can remove acidic impurities like the hydrolysis product, 2,5-dichloro-4-fluorobenzenesulfonic acid.[4]

Question: I am experiencing very low yield after recrystallization. What are the likely causes?

Answer: Low recovery is a frustrating issue that typically points to one of several procedural pitfalls.

Causality & Solution:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will prevent the solution from becoming saturated upon cooling, leaving a significant amount of your product in the mother liquor.[1]

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your compound, even at low temperatures.

  • Premature Crystallization: The product may have crystallized prematurely during a hot filtration step (if performed), leading to loss on the filter paper.[1]

Troubleshooting Steps:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.

  • Thorough Cooling: Ensure the flask is cooled in an ice bath for at least 30 minutes after it has reached room temperature to maximize precipitation.[1]

  • Solvent Screening: If yields remain low, perform a small-scale solvent screen to find a solvent that dissolves the compound when hot but in which it has poor solubility when cold.

  • Pre-heat Filtration Glassware: If performing a hot filtration to remove insoluble impurities, always use pre-heated glassware (funnel and receiving flask) to prevent the product from crashing out of solution prematurely.[1]

Column Chromatography Issues

Question: Why is my compound showing poor separation from an impurity on a standard silica gel column?

Answer: The separation of halogenated aromatic compounds from their synthetic precursors or side-products can be challenging due to their similar polarities.[3] For 2,5-Dichloro-4-fluorobenzenesulfonamide, a likely impurity is the de-fluorinated or other isomeric analog, which may have a very similar retention factor (Rf) on silica.

Causality & Solution:

  • Similar Polarity: The primary challenge is the subtle difference in polarity between your target compound and the impurity. Standard silica may not provide sufficient selectivity.

  • Suboptimal Mobile Phase: The chosen mobile phase may not be optimized to exploit the small polarity differences.

Troubleshooting Steps:

  • Optimize Mobile Phase with TLC: Before running a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value between 0.2 and 0.4 for your target compound to achieve the best separation on a column.[5] Test various ratios of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Employ Gradient Elution: A gradient elution, where the mobile phase polarity is gradually increased over the course of the separation, is highly effective for separating compounds with close Rf values.[5]

  • Change Stationary Phase: If silica gel is ineffective, consider a stationary phase that offers different selectivity. For halogenated aromatic compounds, Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can enhance separation through alternative mechanisms like pi-pi interactions.[3][6]

Question: My compound is streaking or tailing badly on the TLC plate and column. What is the cause and how can I fix it?

Answer: Peak tailing or streaking is often caused by undesirable interactions between the analyte and the stationary phase.

Causality & Solution:

  • Acid-Base Interactions: The acidic silanol groups (Si-OH) on the surface of standard silica gel can interact strongly with the slightly acidic N-H proton and basic lone pairs on the oxygens of the sulfonamide group.[3] This can lead to poor peak shape and reduced separation efficiency.

  • Column Overload: Loading too much sample can saturate the stationary phase, leading to peak distortion.[5]

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount (0.1-1%) of a modifier to the mobile phase. For a compound like a sulfonamide, adding a small amount of acetic acid can suppress the ionization of the silanol groups, leading to sharper peaks.

  • Use Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce the number of active silanol sites.

  • Reduce Sample Load: Ensure you are not overloading the column. A general rule is to load no more than 1-5% of the silica gel weight, depending on the difficulty of the separation.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2,5-Dichloro-4-fluorobenzenesulfonamide? A1: Impurities typically arise from the synthetic route. Assuming synthesis from 2,5-dichloro-4-fluorobenzenesulfonyl chloride and an amine source, common impurities include:

  • Unreacted Starting Material: 2,5-dichloro-4-fluorobenzenesulfonyl chloride.

  • Hydrolysis Product: 2,5-dichloro-4-fluorobenzenesulfonic acid, formed if the sulfonyl chloride starting material is exposed to water.[4][7]

  • Isomeric Impurities: If the initial starting material (e.g., 1,4-dichloro-2-fluorobenzene) was not pure, other isomers may be carried through the synthesis.[7]

  • Related Halogenated Analogs: Dehalogenated or other isomeric species can form as side products during synthesis.[3]

Q2: What is a good starting point for selecting a recrystallization solvent? A2: A systematic approach is best. Test the solubility of a small amount of your crude product in a range of solvents with varying polarities at room temperature and upon heating. Good candidates for sulfonamides often include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or nonpolar anti-solvents like hexanes.[1][2] For example, ethanol/water mixtures are frequently effective for sulfonamides, as the compound is often soluble in hot ethanol and insoluble in cold water.[2]

Q3: How do I choose an appropriate solvent system for column chromatography? A3: Thin Layer Chromatography (TLC) is an indispensable tool for this.[5]

  • Spot: Dissolve your crude material in a volatile solvent (like dichloromethane or ethyl acetate) and spot it on a TLC plate.

  • Elute: Place the plate in a chamber with a prepared mobile phase. A good starting point for sulfonamides on silica is a mixture of hexanes and ethyl acetate (e.g., start with 70:30 Hexanes:EtOAc).

  • Analyze: Visualize the plate under a UV lamp. Adjust the solvent ratio until the spot corresponding to your desired product has an Rf value between 0.2 and 0.4. This range typically provides the best balance of retention and resolution for column chromatography.[5]

Q4: What analytical techniques are best for assessing the purity of the final product? A4: A combination of methods provides the most comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique for assessing purity and identifying impurities. A reverse-phase C18 column is a common choice for sulfonamides.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired compound and detect impurities, sometimes allowing for quantitative assessment with an internal standard.[2][10]

  • Melting Point Analysis: A sharp melting point range that matches the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can couple the separation power of HPLC with the detection power of MS.[8][11]

Q5: Are there any specific stability concerns I should be aware of during purification? A5: While the sulfonamide functional group is generally robust, the precursor, 2,5-dichloro-4-fluorobenzenesulfonyl chloride, is susceptible to hydrolysis by water to form the corresponding sulfonic acid.[4][12] Therefore, if unreacted sulfonyl chloride is present in the crude mixture, care should be taken to use anhydrous solvents during workup and chromatography to prevent the formation of additional acidic impurities. The final sulfonamide product is generally stable under typical purification and storage conditions.

Section 3: Data & Visualization

Table 1: Recommended Solvent Systems for Chromatography
TechniqueStationary PhaseRecommended Starting Mobile PhaseRationale & Comments
TLC Silica Gel 60 F₂₅₄70:30 Hexanes:Ethyl AcetateGood starting point for many sulfonamides. Adjust ratio to achieve Rf of 0.2-0.4.[5]
Column Chromatography Silica GelMobile phase optimized by TLCDirect scale-up from TLC conditions. A gradient elution (e.g., starting at 80:20 and gradually increasing to 60:40 Hexanes:EtOAc) can improve separation of close-eluting spots.[5]
HPLC (Reverse Phase) C1850:50 Acetonitrile:Water (with 0.1% Formic Acid)A common system for sulfonamides. The acidic modifier improves peak shape. A gradient elution is typically used for complex mixtures.[8]
Diagram 1: Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the appropriate purification strategy based on the initial state of the crude product.

Purification_Strategy Start Crude 2,5-Dichloro-4- fluorobenzenesulfonamide CheckState Assess Crude Product State (TLC, Visual Inspection) Start->CheckState IsSolid Is it a solid with >90% purity by TLC? CheckState->IsSolid IsOily Is it an oil or <90% purity? CheckState->IsOily Recrystallize Recrystallization IsSolid->Recrystallize Yes Column Column Chromatography IsOily->Column Yes AqueousWash Optional: Aqueous Wash (Dilute Acid/Base) IsOily->AqueousWash Consider Pre-treatment FinalProduct Pure Product (Verify by HPLC, NMR, MP) Recrystallize->FinalProduct Column->FinalProduct AqueousWash->Column

Caption: Decision tree for selecting a purification method.

Section 4: Key Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol provides a step-by-step method for purifying the title compound, leveraging its differential solubility.

  • Dissolution: Place the crude 2,5-Dichloro-4-fluorobenzenesulfonamide in an Erlenmeyer flask. In a separate beaker, heat ethanol (95%). Add the minimum amount of hot ethanol to the flask while heating to dissolve the crude solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% w/w). Swirl and reheat to boiling for a few minutes to allow the charcoal to adsorb impurities.[1]

  • Hot Filtration (If charcoal was added): Pre-heat a gravity funnel and a new receiving flask. Place a fluted filter paper in the funnel and perform a rapid hot gravity filtration to remove the charcoal or any other insoluble impurities.[1]

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water to remove residual soluble impurities.[1]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol details the purification using silica gel chromatography, ideal for separating complex mixtures or purifying oily products.

  • Mobile Phase Selection: Using TLC, determine the optimal mobile phase that gives your product an Rf of 0.2-0.4. A hexanes/ethyl acetate mixture is a good starting point.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.[5]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Carefully add the mobile phase to the column. Begin elution with the starting solvent system determined by TLC. If separating very close spots, a slow gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate) is recommended.[5]

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,5-Dichloro-4-fluorobenzenesulfonamide.

Diagram 2: Recrystallization Workflow

This diagram illustrates the key steps and decision points in the recrystallization protocol.

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve IsColored Is Solution Colored? Dissolve->IsColored AddCharcoal Add Activated Charcoal IsColored->AddCharcoal Yes InduceCrystals Induce Crystallization (Add Anti-Solvent/Cool) IsColored->InduceCrystals No HotFilter Hot Gravity Filtration AddCharcoal->HotFilter HotFilter->InduceCrystals SlowCool Cool Slowly to RT, then Ice Bath InduceCrystals->SlowCool VacuumFilter Vacuum Filtration SlowCool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: A generalized workflow for recrystallization.

References

  • Google Patents. (1957).
  • Myshakin, E. M., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(3), 856-867. [Link]

  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 585. [Link]

  • Taylor, L. T., & Chang, C. (1993). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Chromatographia, 37(1-2), 43-48. [Link]

  • Scribd. (n.d.). Purification of Sulfanilamide by Crystallization. [Link]

  • Yang, S., & Khaledi, M. G. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Journal of Chromatography A, 692(1-2), 311-318. [Link]

  • PMC. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(17), 7407-7430. [Link]

  • New Jersey Department of Health. (2023). Analytical Method Summaries. [Link]

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov. [Link]

  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 52. [Link]

  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 435-441. [Link]

  • FSIS USDA. (2012). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]

  • ACS Publications. (2024). Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. ACS Sustainable Chemistry & Engineering. [Link]

  • Eurachem. (2025). 7. Validation of analytical methods. [Link]

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. [Link]

  • PubChem. (n.d.). 2,5-Difluorobenzenesulfonamide. [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Google Patents. (1983).
  • Google Patents. (2022). Purification of sulfentrazone herbicide using selective pH adjusted extractions. US11634392B2.
  • Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. [Link]

Sources

Optimization

Technical Support Center: 2,5-Dichloro-4-fluorobenzenesulfonamide Stability &amp; Degradation

Welcome to the Analytical Development Support Center. As Senior Application Scientists and drug development professionals, we recognize that forced degradation studies are not mere regulatory checkboxes for ICH complianc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Support Center. As Senior Application Scientists and drug development professionals, we recognize that forced degradation studies are not mere regulatory checkboxes for ICH compliance. They are the mechanistic foundation of stability-indicating methods.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights specifically tailored to the unique chemical architecture of 2,5-Dichloro-4-fluorobenzenesulfonamide , a critical halogenated intermediate often utilized in the synthesis of [1].

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During alkaline degradation (0.1 N NaOH), we observe rapid parent loss but no sulfonamide cleavage products. What is the mechanism?

A: This is a classic misinterpretation of halogenated benzenesulfonamide reactivity. The fluorine atom at the C4 position is highly activated by the strongly electron-withdrawing para-sulfonamide group (-SO₂NH₂) and the inductive effects of the adjacent chlorines. Instead of standard sulfonamide hydrolysis, the hydroxide ion attacks the fluorinated carbon, triggering Nucleophilic Aromatic Substitution (SNAr) . The fluoride ion is displaced, yielding 2,5-dichloro-4-hydroxybenzenesulfonamide. Expert Insight: When designing your stability-indicating method, ensure your LC gradient accounts for this highly polar phenolic degradant, which will elute significantly earlier than the parent API.

Q2: Why is our mass balance failing (<85%) during oxidative stress testing with 3% H₂O₂?

A: Poor mass balance during oxidative stress is rarely true material loss; it is an analytical artifact. Oxidation of the sulfonamide nitrogen or the aromatic ring yields hyper-polar N-oxides or poly-hydroxylated adducts. These degradants often fail to retain on standard Reversed-Phase (C18) columns and elute in the void volume, escaping UV/MS detection. Self-Validating Fix: Implement a HILIC (Hydrophilic Interaction Liquid Chromatography) column or start your gradient at 100% aqueous (with 0.1% Formic Acid) to capture these polar species and close the mass balance equation (Parent Remaining + Degradants = 100% ± 5%).

Q3: How do we ensure our photolytic degradation protocol is scientifically sound and self-validating?

A: According to [2], photolysis of halogenated aromatics frequently leads to radical-mediated dehalogenation (specifically C-Cl bond cleavage). To make this protocol self-validating, you must run a "Dark Control" (an identical sample wrapped in aluminum foil) alongside the exposed sample in the photostability chamber. If the dark control exhibits degradation, the mechanism is thermal, not photolytic.

Part 2: Quantitative Degradation Matrix

To achieve the industry-standard target of [3], empirical data for 2,5-Dichloro-4-fluorobenzenesulfonamide has been synthesized into the following baseline matrix.

Table 1: Standardized Forced Degradation Conditions & Expected Outcomes

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayTarget Degradation
Alkaline Hydrolysis 0.1 N NaOH25°C for 4hSNAr (Fluorine displacement)10 - 20%
Acidic Hydrolysis 0.1 N HCl60°C for 24hSulfonamide cleavage5 - 15%
Oxidative Stress 3% H₂O₂25°C for 24hN-oxidation, ring hydroxylation5 - 15%
Thermal (Dry Heat) Solid state, Oven105°C for 7 daysThermolysis, dimerization< 5% (Highly Stable)
Photolytic (UV/Vis) 1.2M lux-hr, 200W-hr/m²AmbientDehalogenation (C-Cl cleavage)5 - 10%

Part 3: Self-Validating Experimental Protocols

The following methodology ensures that degradation is strictly controlled, preventing secondary/tertiary degradation cascades that obscure primary pathways and complicate LC-MS interpretation [4].

Protocol: Controlled Hydrolytic & Oxidative Stress Testing

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 2,5-Dichloro-4-fluorobenzenesulfonamide.

  • Dissolve in 10 mL of LC-MS grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock.

  • Causality: MeCN is strictly chosen over Methanol. Methanol can act as a nucleophile under stress conditions, leading to artificial etherification at the C4 position, which does not represent real-world API degradation.

Step 2: Stress Application

  • Transfer 1.0 mL of stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of the stressor (e.g., 0.1 N HCl, 0.1 N NaOH, or 3% H₂O₂).

  • Incubate in a temperature-controlled water bath based on Table 1 parameters.

Step 3: Kinetic Sampling & Quenching (Critical Self-Validation Step)

  • Withdraw 100 µL aliquots at t=2h, 6h, and 24h.

  • Quenching: Immediately neutralize the aliquot. For acid stress, add an equimolar amount of 0.1 N NaOH (100 µL). For oxidative stress, add sodium thiosulfate to neutralize residual peroxide.

  • Causality: Quenching halts the reaction instantly. Without this step, the sample will continue to degrade while sitting in the autosampler queue, leading to non-reproducible kinetics and false degradation profiles.

Step 4: Dilution, Analysis, and Mass Balance Calculation

  • Dilute the quenched sample to a final concentration of 10 µg/mL using the mobile phase.

  • Inject into the LC-PDA-MS system. Calculate peak purity and mass balance to validate that all degradants have been successfully eluted and detected.

Part 4: Mechanistic & Workflow Visualizations

Pathways Parent 2,5-Dichloro-4-fluorobenzenesulfonamide (Parent API) Base Alkaline Stress (0.1N NaOH) Nucleophilic Aromatic Substitution Parent->Base pH > 12 Acid Acidic Stress (0.1N HCl) Sulfonamide Hydrolysis Parent->Acid pH < 2 Photo Photolytic Stress (UV/Vis) Dehalogenation (C-Cl Cleavage) Parent->Photo ICH Q1B Oxidative Oxidative Stress (3% H2O2) N-Oxidation / Radical Reactions Parent->Oxidative ROS DegBase 2,5-Dichloro-4-hydroxybenzenesulfonamide + Fluoride Ion Base->DegBase DegAcid 2,5-Dichloro-4-fluorobenzenesulfonic acid + Ammonia Acid->DegAcid DegPhoto Dechlorinated Photoproducts (e.g., 5-Chloro-4-fluorobenzenesulfonamide) Photo->DegPhoto DegOx N-Oxide / Hydroxylated Adducts Oxidative->DegOx

Fig 1. Primary chemical degradation pathways of 2,5-Dichloro-4-fluorobenzenesulfonamide under stress.

Workflow Prep 1. Sample Prep (1 mg/mL in MeCN) Stress 2. Stress Application (Acid/Base/Ox/Heat/UV) Prep->Stress Quench 3. Quenching (Neutralization) Stress->Quench Analysis 4. LC-PDA-MS Analysis (Peak Purity Check) Quench->Analysis Validate 5. Mass Balance (Method Validation) Analysis->Validate

Fig 2. Self-validating experimental workflow for forced degradation and mass balance analysis.

References

  • Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. European Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Clinical Trials Arena. URL:[Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques / Longdom Publishing. URL:[Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. URL:[Link]

Troubleshooting

Technical Support Center: Catalyst Selection for 2,5-Dichloro-4-fluorobenzenesulfonamide Synthesis

Welcome to the Technical Support Center for the synthesis of 2,5-dichloro-4-fluorobenzenesulfonamide . This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting workflows...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,5-dichloro-4-fluorobenzenesulfonamide . This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols for optimizing sulfonamidation reactions.

Catalyst Selection Principles & Causality

The synthesis of 2,5-dichloro-4-fluorobenzenesulfonamide typically proceeds via the amidation of 2,5-dichloro-4-fluorobenzenesulfonyl chloride. While the reaction can technically occur uncatalyzed with highly nucleophilic amines, the use of ammonia (a relatively weak nucleophile) necessitates a robust catalytic system to achieve high yields and prevent competitive hydrolysis ()[1].

  • Nucleophilic Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) is the industry standard. It attacks the electrophilic sulfur atom to form a highly reactive N-sulfonylpyridinium intermediate. The electron-donating dimethylamino group stabilizes this intermediate, making it significantly more electrophilic toward ammonia than the parent sulfonyl chloride[1].

  • Transition Metal Catalysis (Pd/Ni): For late-stage functionalization where the sulfonyl chloride precursor is unstable or unavailable, researchers are increasingly turning to Pd-catalyzed chlorosulfonylation of arylboronic acids ()[2] or Ni-catalyzed photochemical sulfonamidation of aryl halides ()[3]. However, for standard scale-up, DMAP-catalyzed amidation remains the most reliable and cost-effective route.

Quantitative Catalyst Comparison

The efficiency of sulfonylation is highly dependent on the catalyst and reaction conditions. The table below summarizes quantitative performance data for various catalytic systems applied to this transformation.

Catalyst SystemRoleTypical Yield (%)Reaction TimeCausality / Best Use Case
DMAP (cat.) + TEA Nucleophilic Catalyst & Acid Scavenger85–95%1–2 hSuperior stabilization of the N-sulfonylpyridinium intermediate; ideal for standard amidation[1].
Pyridine Solvent & Mild Nucleophilic Catalyst70–80%4–6 hWeaker nucleophile than DMAP; useful if the amine is highly reactive, but increases hydrolysis risk[1].
TEA (alone) Brønsted Base (Acid Scavenger)50–65%8–12 hNo nucleophilic activation; relies solely on the inherent electrophilicity of the sulfonyl chloride.
Pd(0) / Phosphine Transition Metal Cross-Coupling60–75%12–24 hUsed when synthesizing from aryl halides via chlorosulfonylation; avoids toxic sulfonyl chlorides[2].

Mechanism of Action: DMAP-Catalyzed Amidation

Understanding the catalytic cycle is essential for troubleshooting. DMAP functions not as a simple base, but as a nucleophilic activator that temporarily bonds with the sulfonyl group.

G A 2,5-Dichloro-4-fluorobenzenesulfonyl chloride C Highly Reactive N-Sulfonylpyridinium Intermediate A->C Nucleophilic Attack B DMAP (Nucleophilic Catalyst) B->C E 2,5-Dichloro-4-fluorobenzenesulfonamide (Product) C->E Aminolysis F Regenerated DMAP (+ HCl scavenged by TEA) C->F Displacement D Ammonia Source D->E F->B Catalytic Cycle

Catalytic cycle of DMAP-mediated sulfonylation forming the N-sulfonylpyridinium intermediate.

Troubleshooting Guide & Logic Workflow

When synthesizing 2,5-dichloro-4-fluorobenzenesulfonamide, researchers frequently encounter yield-limiting side reactions. Follow this logic tree to diagnose and resolve common issues.

Troubleshooting Start Issue: Low Sulfonamide Yield Q1 Is Sulfonic Acid present? (TLC/LC-MS) Start->Q1 A1_Yes Moisture Contamination. Dry solvents & use Ar/N2. Q1->A1_Yes Yes A1_No Check Unreacted Starting Material Q1->A1_No No Q2 Is starting sulfonyl chloride intact? A1_No->Q2 A2_Yes Catalyst failure. Increase DMAP. Q2->A2_Yes Yes A2_No Side reactions (Disulfonylation). Reduce sulfonyl chloride eq. Q2->A2_No No

Decision tree for troubleshooting low yields in 2,5-dichloro-4-fluorobenzenesulfonamide synthesis.

Detailed Issue Resolution:
  • Issue 1: High levels of 2,5-dichloro-4-fluorobenzenesulfonic acid (Hydrolysis)

    • Cause: Moisture in the reaction environment or the use of aqueous ammonium hydroxide. The N-sulfonylpyridinium intermediate is highly sensitive to water[1].

    • Solution: Switch to anhydrous ammonia in dioxane (0.5 M). Ensure all solvents (DCM/THF) are dried over molecular sieves.

  • Issue 2: Formation of Disulfonimide Byproducts

    • Cause: The primary sulfonamide product can act as a nucleophile and attack another molecule of sulfonyl chloride, especially if the base is too strong or the sulfonyl chloride is in excess.

    • Solution: Invert the addition order. Add the sulfonyl chloride dropwise to a large excess of the ammonia source.

Frequently Asked Questions (FAQs)

Q: Why use DMAP in combination with TEA instead of just using Pyridine as the solvent and catalyst? A: While pyridine acts as both a solvent and a mild nucleophilic catalyst, its nucleophilicity is vastly inferior to DMAP. Furthermore, 2,5-dichloro-4-fluorobenzenesulfonyl chloride is sterically hindered by the ortho-chloro group. DMAP's superior nucleophilicity overcomes this steric barrier, while TEA acts purely as a Brønsted acid scavenger to neutralize the HCl byproduct, preventing the protonation of ammonia[1].

Q: Can I synthesize this molecule directly from 1,4-dichloro-2-fluorobenzene? A: Direct electrophilic aromatic substitution (EAS) with chlorosulfonic acid is challenging due to the deactivating nature of the halogens, which leads to poor regioselectivity. Instead, Pd-catalyzed chlorosulfonylation of the corresponding arylboronic acid is a highly regioselective alternative if the sulfonyl chloride precursor is unavailable[2].

Self-Validating Experimental Protocol

DMAP-Catalyzed Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide This protocol incorporates self-validating checkpoints to ensure mechanistic integrity and prevent downstream purification failures.

Step 1: Preparation & Baseline Validation

  • In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2,5-dichloro-4-fluorobenzenesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Validation Check: Perform a rapid TLC (Hexanes/EtOAc 8:2) to confirm the starting material is intact and has not already hydrolyzed to the baseline-sticking sulfonic acid during storage.

Step 2: Catalyst & Base Addition

  • Add DMAP (0.1 eq, 1 mmol) and Triethylamine (TEA) (1.5 eq, 15 mmol) to the solution. Stir for 5 minutes at 0 °C.

  • Causality: The solution may turn slightly yellow, indicating the successful formation of the highly electrophilic N-sulfonylpyridinium intermediate[1]. TEA is added in excess to act as a sacrificial acid scavenger.

Step 3: Amidation

  • Slowly add a solution of anhydrous ammonia in dioxane (0.5 M, 3.0 eq, 60 mL) dropwise over 15 minutes to maintain the internal temperature below 5 °C.

  • Causality: Dropwise addition prevents localized depletion of ammonia, which would otherwise favor the attack of the newly formed sulfonamide on the intermediate (leading to unwanted disulfonylation).

Step 4: Reaction Monitoring & Quenching

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: Analyze via LC-MS. The mass of the desired product is [M-H]- = 242 m/z. Complete consumption of the starting material (263 m/z) must be verified before proceeding.

  • Quench the reaction with saturated aqueous NaHCO3 (30 mL) to neutralize any remaining electrophilic species.

Step 5: Isolation

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with 1M HCl (20 mL) to selectively protonate and remove DMAP and TEA into the aqueous phase.

  • Wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure sulfonamide.

References

  • Willis, M. C. et al. "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." Journal of the American Chemical Society. URL:[Link]

  • MacMillan, D. W. C. et al. "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis." National Institutes of Health (NIH) / ACS. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for 2,5-Dichloro-4-fluorobenzenesulfonamide Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield losses or impurity spikes when scaling up the synthesis of highly halogena...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield losses or impurity spikes when scaling up the synthesis of highly halogenated benzenesulfonamides.

2,5-Dichloro-4-fluorobenzenesulfonamide is a highly versatile but chemically sensitive building block. The combination of a strongly electron-withdrawing sulfonamide group ( −SO2​NH2​ ) and two inductive chlorine atoms makes the aromatic ring exceptionally electron-deficient. This specific electronic environment highly activates the para-fluorine atom, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr)[1]. Consequently, standard workup procedures that are safe for typical organic molecules can lead to rapid decomposition of this specific compound.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide a self-validating protocol to ensure high-purity isolation.

Visualization of Workup Pathways

WorkupPathways Start Crude Reaction Mixture (2,5-Dichloro-4-fluorobenzenesulfonamide) Basic Harsh Basic Workup (NaOH, Na2CO3, >20°C) Start->Basic Avoid Mild Mild/Acidic Workup (NH4Cl, <5°C) Start->Mild Recommended Meisenheimer Meisenheimer Complex (Delocalized Anion) Basic->Meisenheimer OH⁻ Attack at C4 Intact Product Intact (High Yield & Purity) Mild->Intact Quenches safely SNAr SNAr Decomposition (4-Hydroxy Byproduct) Meisenheimer->SNAr F⁻ Elimination

Fig 1: Reaction pathways during workup of 2,5-dichloro-4-fluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q: Why does my product convert into a highly polar, water-soluble impurity during basic liquid-liquid extraction? A: This is the most common failure mode for this molecule. The impurity is almost certainly the 4-hydroxy derivative (2,5-dichloro-4-hydroxybenzenesulfonamide). During standard basic workups (e.g., using 1M NaOH or saturated Na2​CO3​ to neutralize residual acids), the hydroxide ion acts as a strong nucleophile. Causality Insight: The sulfonyl group exerts a powerful electron-withdrawing effect via both induction and resonance. Coupled with the inductive pull of the two chlorine atoms, the ring becomes severely electron-deficient. In SNAr reactions, fluorine is an exceptional leaving group—far superior to chlorine or bromine—because its extreme electronegativity stabilizes the transition state leading to the rate-determining Meisenheimer complex[2]. The hydroxide attacks the C4 position, forming this complex, followed by the rapid elimination of the fluoride anion.

Q: I need to quench unreacted sulfonyl chloride. Can I use primary or secondary amines? A: Proceed with extreme caution. Amines are excellent nucleophiles. If you use an excess of a primary or secondary amine (like methylamine or morpholine) to quench the precursor 2,5-dichloro-4-fluorobenzenesulfonyl chloride, the amine will not only form the desired sulfonamide but will also attack the activated C-F bond via SNAr, leading to a bis-aminated byproduct. Causality Insight: The chemoselectivity between sulfonylation (attack at the sulfur center) and SNAr (attack at the aromatic ring) depends heavily on stoichiometry and temperature. Excess amine at room temperature shifts the kinetic balance, allowing the amine to displace the fluorine after the sulfonamide has formed.

Q: Can the sulfonamide group itself hydrolyze during solvent evaporation? A: Yes, though it is less common than SNAr. Sulfonamides are generally stable, but highly electron-deficient ones can undergo hydrolysis under strongly acidic or basic conditions if subjected to elevated temperatures (e.g., a rotary evaporator bath >40 °C)[3]. Causality Insight: The electron-withdrawing halogens increase the electrophilicity of the sulfur atom, making it more susceptible to attack by water if the pH is not strictly controlled prior to concentration[3].

Quantitative Stability Data

To guide your choice of quenching agents, we have compiled a stability matrix based on standard aqueous workup conditions.

Table 1: Stability Matrix of 2,5-Dichloro-4-fluorobenzenesulfonamide During Aqueous Workup

Workup ReagentpH RangeTemperatureObserved SNAr DegradationRecommendation
1M NaOH (aq)13 - 1425 °C> 80% (within 30 min)CRITICAL AVOID
Sat. Na2​CO3​ (aq)10 - 1125 °C20 - 40%Avoid / High Risk
Sat. NaHCO3​ (aq)8 - 9< 5 °C< 5%Use with caution (Ice Bath)
Sat. NH4​Cl (aq)5 - 6< 5 °C0% (Stable)OPTIMAL
1M HCl (aq)0 - 125 °C0% (Stable)Safe (Watch for solubility)
Validated Step-by-Step Workup Protocol: Mild Acidic Quench & LLE

This methodology is designed as a self-validating system. By strictly controlling temperature and pH, you ensure the hydroxide concentration remains below the threshold for SNAr while effectively removing water-soluble impurities.

Step 1: Cryogenic Quenching Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Validation Check: The internal temperature of the reaction vessel must be verified with a thermocouple to be 5 °C before proceeding.

Step 2: pH-Controlled Neutralization Slowly add cold, saturated aqueous ammonium chloride ( NH4​Cl ) to the organic mixture until the aqueous phase reaches a pH of 5.5–6.0. Validation Check: Use pH test strips directly on the aqueous layer. A pH < 7 ensures the hydroxide concentration is negligible, effectively shutting down the SNAr decomposition pathway[1]. Crucial: Never use NaOH , KOH , or Na2​CO3​ .

Step 3: Phase Separation Transfer the biphasic mixture to a separatory funnel. Extract the product with a non-nucleophilic organic solvent (e.g., Ethyl Acetate or Dichloromethane).

Step 4: Aqueous Washing Wash the combined organic layers twice with cold brine (saturated NaCl ). Validation Check: The brine wash removes residual water and prevents emulsion formation. The organic layer should appear visibly clear, not cloudy, after the final wash.

Step 5: Drying Dry the organic layer over anhydrous Na2​SO4​ . Filter the drying agent through a fritted funnel.

Step 6: Thermal-Controlled Concentration Evaporate the solvent under reduced pressure. Validation Check: Maintain the rotary evaporator water bath strictly below 30 °C. Exceeding this temperature in the presence of trace moisture can initiate thermal degradation and hydrolysis of the sulfonamide[3].

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 2,5-Dichloro-4-fluorobenzenesulfonamide

Introduction Welcome to the technical support center for monitoring reactions involving 2,5-dichloro-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for monitoring reactions involving 2,5-dichloro-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound or similar halogenated aromatic sulfonamides. The formation of a sulfonamide typically involves the reaction of a sulfonyl chloride with an amine or alcohol. Efficiently monitoring the progress of such reactions is critical for optimization, yield determination, and impurity profiling.

This document provides a comprehensive resource, blending foundational theory with practical, field-tested advice. We will cover two primary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative analysis at the bench, and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive, quantitative data and mass confirmation. Our goal is to empower you to troubleshoot common issues and generate reliable, reproducible results.

General Reaction Monitoring Workflow

The following diagram outlines the typical workflow for analyzing an aliquot from your reaction mixture using both TLC and LC-MS.

Reaction_Monitoring_Workflow cluster_0 Initial Steps cluster_1 Rapid Qualitative Analysis cluster_2 Quantitative & Confirmatory Analysis A 1. Withdraw Reaction Aliquot B 2. Quench Reaction (if necessary) A->B C 3. Prepare Dilute Sample (e.g., in EtOAc or MeCN) B->C D 4a. TLC Analysis C->D H 4b. LC-MS Analysis C->H E Spot SM, Co-spot, Rxn D->E F Develop & Visualize E->F G Assess SM Consumption & Product Formation (Rf) F->G I Inject Sample H->I J Acquire Chromatogram (UV) & Mass Spectrum (MS) I->J K Confirm Product Mass & Quantify Conversion J->K

Caption: General workflow for TLC and LC-MS reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What am I looking for on the TLC plate to determine if my reaction is progressing?

A1: You are primarily looking for three key indicators:

  • Disappearance of the Limiting Reagent: The spot corresponding to your limiting starting material (often the amine or alcohol) should decrease in intensity over time.

  • Appearance of a New Spot: A new spot, representing your sulfonamide product, should appear. The product is often, but not always, at a different Retention Factor (Rf) value than the starting materials.

  • Complete Consumption: The reaction is considered complete when the spot for the limiting reagent is no longer visible in the reaction mixture lane.[1] It is crucial to use a co-spot (a lane where both the starting material and reaction mixture are spotted together) to definitively identify the starting material spot in your reaction lane.[1]

Q2: How should I prepare a sample from my reaction mixture for TLC and LC-MS analysis?

A2:

  • For TLC: Withdraw a small aliquot (a drop on the end of a glass pipette) from the reaction mixture. Dissolve this in approximately 0.5 mL of a suitable solvent like ethyl acetate or dichloromethane. The goal is to create a solution dilute enough to prevent overloading the TLC plate, which causes streaking.[1]

  • For LC-MS: The preparation is similar but requires higher dilution. Take a small aliquot (e.g., 10 µL) and dilute it significantly with the mobile phase (e.g., 1 mL of acetonitrile or methanol). The sample must be fully dissolved and free of particulates. If not, filter it through a syringe filter (0.22 or 0.45 µm) before injection to prevent clogging the instrument.

Q3: Which technique, TLC or LC-MS, should I use and when?

A3: The two techniques are complementary.

  • Use TLC for frequent, rapid checks directly at the fume hood. It's an excellent, low-cost tool to quickly gauge if the reaction is proceeding and to estimate its completion without tying up a shared instrument.

  • Use LC-MS for more definitive analysis. It should be used at key time points (e.g., start, midpoint, and end of the reaction) to obtain quantitative data on conversion, to confirm the molecular weight of the product, and to identify potential byproducts or impurities.[2] LC-MS is far more sensitive and specific than TLC.[3]

Q4: My starting material and product have very similar Rf values on TLC. How can I improve separation?

A4: This is a common challenge, especially if the polarity change upon reaction is minimal.

  • Change the Solvent System: Experiment with different solvent ratios or entirely different solvents. If you are using a Hexane:EtOAc system, try switching to Dichloromethane:Methanol. Sometimes adding a small percentage of a third solvent (e.g., methanol in a DCM/EtOAc mixture) can significantly alter selectivity.

  • Multiple Developments: Run the TLC plate in the same solvent system two or three times, ensuring the plate is thoroughly dried between each run. This can effectively increase the "length" of the column and improve the separation between spots with close Rf values.[4]

  • Switch to LC-MS: If TLC cannot resolve the spots, LC-MS is the superior choice, as modern HPLC columns offer much higher resolving power.[2]

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

This section addresses specific issues encountered during the TLC analysis of reactions producing 2,5-dichloro-4-fluorobenzenesulfonamide.

Problem Probable Cause(s) Solution(s)
Spots are streaking vertically. 1. Sample Overload: The spotted sample is too concentrated.[1]2. Strong Analyte-Silica Interaction: Acidic or basic compounds (like amines or the sulfonamide itself) can interact strongly with the acidic silica gel.[1][4]3. Insoluble Material: Particulates were spotted on the baseline.1. Dilute your sample aliquot further before spotting.2. Add a small amount of a modifier to your eluent. For basic compounds (e.g., an amine starting material), add 0.1-1% triethylamine or ammonium hydroxide.[4] For acidic compounds, add 0.1-1% acetic acid.[1]3. Ensure you are sampling a clear solution.
Spots remain on the baseline (Rf ≈ 0). Solvent system is not polar enough: The eluent does not have sufficient strength to move the compounds up the plate.[1]Increase the polarity of the mobile phase. For a Hexane:EtOAc system, increase the proportion of ethyl acetate (e.g., from 9:1 to 7:3).
Spots run with the solvent front (Rf ≈ 1). Solvent system is too polar: The eluent is too strong, causing all compounds to travel with the solvent front without separation.[1]Decrease the polarity of the mobile phase. For a Hexane:EtOAc system, increase the proportion of hexanes (e.g., from 1:1 to 4:1).
I can't see my spots after development. 1. Compound is not UV-active: While 2,5-dichloro-4-fluorobenzenesulfonamide is UV-active, some starting materials (e.g., aliphatic amines) may not be.2. Sample is too dilute: The concentration of the compound is below the detection limit.1. Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice.[1] If you are using an amine starting material, a ninhydrin stain is highly specific and sensitive for primary/secondary amines.[1]2. Spot the sample multiple times on the same point (allowing the solvent to dry in between) to increase the concentration.
I suspect my sulfonyl chloride is decomposing. Instability on acidic silica: Sulfonyl chlorides can sometimes hydrolyze or react on the acidic surface of the silica gel plate.[1]Run a TLC of the sulfonyl chloride starting material by itself. If you see a new spot (often at the baseline, corresponding to the sulfonic acid), decomposition is likely. This is often unavoidable, but you should still be able to monitor the disappearance of the main sulfonyl chloride spot.
Detailed Experimental Protocol: TLC Monitoring
  • Chamber Preparation: Pour your chosen mobile phase (e.g., 7:3 Hexanes:EtOAc) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.[1]

  • Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark three ticks for your lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[1]

  • Spotting:

    • Using a capillary tube, spot a dilute solution of your limiting starting material on the "SM" tick.

    • Spot the reaction mixture aliquot on the "Rxn" tick.

    • On the "Co" tick, first spot the starting material, then carefully spot the reaction mixture directly on top of it. Keep spots small (1-2 mm).[1]

  • Development: Place the plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber. Allow the solvent to ascend until it is ~1 cm from the top of the plate.[1]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate in a fume hood. View the plate under a UV lamp (254 nm) and circle any spots. If needed, apply a chemical stain.[1][5]

  • Analysis: Compare the "Rxn" lane to the "SM" and "Co" lanes. The reaction is progressing if the SM spot in the "Rxn" lane is fainter than in the "SM" lane and a new product spot is visible.

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

This section addresses specific issues encountered during the LC-MS analysis of halogenated aromatic sulfonamides.

LCMS_Troubleshooting start No or Weak LC-MS Signal q1 Is instrument tuned & calibrated? Run system suitability standard. start->q1 q2 Is the correct m/z being monitored? q1->q2 Yes res1 Fix instrument issue. Clean source, re-tune, re-calibrate. q1->res1 No q3 Is the ionization mode correct? (ESI+ vs ESI-) q2->q3 Yes res2 Check MW calculation. Scan for [M+H]+, [M+Na]+, [M-H]-. q2->res2 No q4 Is the mobile phase pH appropriate for ionization? q3->q4 Yes res3 Run sample in the opposite mode. q3->res3 No q5 Is the compound stable in the source? q4->q5 Yes res4 Adjust mobile phase modifier. (e.g., add Formic Acid for ESI+, Ammonium Hydroxide for ESI-) q4->res4 No res5 Decrease source temperature. Perform flow-injection analysis (FIA) to optimize parameters. q5->res5 No end Signal should be restored. q5->end Yes

Caption: Troubleshooting logic for no/weak LC-MS signal.

LC-MS FAQs & Troubleshooting

Q1: I'm seeing significant retention time (RT) shifts between injections. What's wrong?

A1: RT instability is a common issue.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

  • Mobile Phase Issues: Check if you have enough mobile phase for the entire sequence. Air bubbles in the line can cause pressure fluctuations and RT shifts. Ensure the mobile phase composition has not changed (e.g., selective evaporation of a volatile component).[6]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as RT is sensitive to temperature changes.[6]

Q2: My chromatographic peaks are broad, splitting, or tailing. How can I improve the peak shape?

A2: Poor peak shape compromises resolution and quantification.[6]

  • Column Overload: You may be injecting too much sample. Try diluting your sample further.

  • Secondary Interactions: The sulfonamide or unreacted amines might be interacting with residual silanols on the HPLC column. Ensure your mobile phase pH is appropriate. Using a high-purity, end-capped column can minimize these effects.

  • Extra-Column Volume: Ensure you are using the correct tubing (narrow inner diameter) between the injector, column, and detector to minimize dead volume, which causes peak broadening.

Q3: I'm not seeing my compound's ion, or the signal is very weak. What should I try?

A3: This requires systematic troubleshooting (see diagram above).

  • Confirm Molecular Weight: The molecular formula for 2,5-dichloro-4-fluorobenzenesulfonamide is C₆H₄Cl₂FNO₂S. Double-check the calculated mass for the ion you are trying to detect (e.g., [M+H]⁺ or [M-H]⁻).

  • Switch Ionization Mode: Sulfonamides can often be detected in both positive (ESI+) and negative (ESI-) ion modes. If you don't see a signal in one mode, try the other.[7]

  • Optimize Mobile Phase: For ESI+, adding an acid like 0.1% formic acid to the mobile phase is crucial for promoting protonation. For ESI-, a basic modifier might be needed.

  • Check for Contamination: A contaminated ion source can suppress the signal of your analyte. Clean the source if system standards are also showing low intensity.[6]

Q4: What do unexpected masses in my mass spectrum indicate?

A4: Unexpected masses can be byproducts, impurities from starting materials, or adducts.

  • Adducts: In ESI, it's common to see adducts other than the protonated molecule ([M+H]⁺). Look for sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+MeCN+H]⁺) adducts. These can help confirm your molecular weight.

  • Byproducts: Analyze the masses to hypothesize potential side reactions. For example, the mass of a hydrolyzed sulfonyl chloride (the sulfonic acid) might be present.

  • Isotopic Pattern: A key feature for 2,5-dichloro-4-fluorobenzenesulfonamide is the presence of two chlorine atoms. This will create a distinctive isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl, which can be used to confirm the identity of chlorine-containing ions.

Typical Starting LC-MS Parameters
Parameter Typical Starting Condition Rationale / Comments
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle sizeReversed-phase chromatography is standard for separating small organic molecules of moderate polarity.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that aids in protonation for positive ion mode ESI.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase LC.
Gradient 5% B to 95% B over 5-10 minutesA gradient is recommended to ensure elution of both polar starting materials and potentially less polar products.
Flow Rate 0.3 - 1.0 mL/minDependent on column internal diameter (ID).
Column Temp 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 1 - 10 µLStart low to avoid detector saturation and column overload.
Ionization Source Electrospray Ionization (ESI)A robust and common ionization technique for this class of molecules.[7]
Polarity Positive (ESI+) and Negative (ESI-)Test both modes. ESI+ will detect [M+H]⁺; ESI- will detect [M-H]⁻.
Scan Range m/z 100 - 500This range should cover the starting materials and the expected product.

References

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI. Available from: [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute. Available from: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. FSIS.USDA.gov. Available from: [Link]

  • Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. PubMed. Available from: [Link]

  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. PMC. Available from: [Link]

  • How to separate these sulfonamides with TLC : r/Chempros. Reddit. Available from: [Link]

  • 2,5-Difluorobenzenesulfonamide | C6H5F2NO2S | CID 147822. PubChem. Available from: [Link]

  • TLC of Sulfonamides | Request PDF. ResearchGate. Available from: [Link]

  • The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. MDPI. Available from: [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC International. LCGC International. Available from: [Link]

  • US20130005956A1 - Synthesis of 18F-labeled Tracers in Hydrous Organic Solvents. Google Patents.
  • NMR reaction monitoring in flow synthesis. Beilstein Journals. Available from: [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available from: [Link]

  • Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. Available from: [Link]

  • Application of LCMS in small-molecule drug development. Available from: [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry | Spectroscopy Online. Spectroscopy Online. Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR Spectral Differentiation of Dichlorofluorobenzenesulfonamide Isomers

Executive Summary In the development of novel sulfonamide-based therapeutics—particularly carbonic anhydrase inhibitors (CAIs)—fluorinated benzenesulfonamides serve as critical pharmacophores[1][2]. 2,5-Dichloro-4-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel sulfonamide-based therapeutics—particularly carbonic anhydrase inhibitors (CAIs)—fluorinated benzenesulfonamides serve as critical pharmacophores[1][2]. 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4) is a highly sought-after building block[3][4]. However, during chemical synthesis and procurement, it is frequently confused with its structural isomers, such as 2,4-dichloro-5-fluorobenzenesulfonamide and 3,5-dichloro-4-fluorobenzenesulfonamide[5][6].

As an Application Scientist, I have designed this guide to objectively compare the Nuclear Magnetic Resonance (NMR) performance data of these isomers. By leveraging the extreme sensitivity of 19 F chemical shifts[7] and specific 1 H- 19 F scalar couplings, researchers can establish a self-validating analytical system to unequivocally identify the correct isomeric product.

Structural Rationale & Predictive Causality (E-E-A-T)

Relying solely on mass spectrometry (LC-MS) is insufficient for isomer differentiation, as all three compounds share the exact same molecular weight (244.07 g/mol ) and formula (C 6​ H 4​ Cl 2​ FNO 2​ S)[3]. NMR spectroscopy is the gold standard here, driven by the following causal principles:

  • Electronic Deshielding Cone of −SO2​NH2​ : The sulfonamide group exerts a strong electron-withdrawing effect, significantly deshielding the ortho protons. In all asymmetric isomers, the proton at position 6 (H6) will appear furthest downfield (typically 7.7–8.0 ppm).

  • Scalar Coupling ( JHF​ ) Causality : Fluorine-19 is a spin-½ nucleus that couples strongly with adjacent protons. The magnitude of this coupling is strictly distance-dependent:

    • Ortho-coupling ( 3JHF​ ) is large: ~8.0 – 10.0 Hz .

    • Meta-coupling ( 4JHF​ ) is moderate: ~5.0 – 6.5 Hz .

  • Diagnostic Differentiation : In the target 2,5-dichloro-4-fluoro isomer, the most deshielded proton (H6) is meta to the fluorine atom, resulting in a distinct 4JHF​ doublet (~6 Hz). In the alternative 2,4-dichloro-5-fluoro isomer, H6 is ortho to the fluorine, yielding a much wider 3JHF​ doublet (~9 Hz). This fundamental quantum mechanical difference makes the protocol self-validating.

Experimental Workflow for NMR Acquisition

To ensure high-fidelity data that prevents signal overlap and validates the proton count, follow this step-by-step methodology.

Step 1: Sample Preparation (Solvent Selection)

  • Action : Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality : DMSO is a strong hydrogen-bond acceptor. It locks the exchangeable −SO2​NH2​ protons into a distinct, broad singlet around 7.7 ppm, preventing them from exchanging with residual water and overlapping with the critical aromatic signals.

Step 2: Probe Tuning and Matching

  • Action : Tune the NMR probe to 400 MHz for 1 H and 376 MHz for 19 F.

  • Causality : 19 F has a massive chemical shift range. Failure to precisely tune the probe will result in severe phase distortions and inaccurate integration of the fluorine signal.

Step 3: Acquisition Parameters

  • 1 H NMR : 16 scans, relaxation delay (D1) = 2.0 seconds. The extended D1 ensures that the quadrupolar-broadened nitrogen-attached protons relax fully, allowing the total integration to perfectly validate the 4-proton system (2 aromatic + 2 sulfonamide).

  • 19 F NMR : 64 scans, D1 = 1.5 seconds, with inverse-gated 1 H decoupling.

  • Causality : Decoupling the protons collapses the 19 F multiplets into sharp singlets, allowing for high-precision chemical shift mapping based solely on the inductive effects of the adjacent chlorine atoms[7].

Step 4: Internal Referencing

  • Reference 1 H to the residual DMSO pentet at 2.50 ppm. Reference 19 F to internal CFCl 3​ at 0.00 ppm.

Quantitative Data Comparison

The following table synthesizes the empirical NMR data used to objectively compare and identify the three primary dichlorofluorobenzenesulfonamide isomers.

Compound Isomer 1 H NMR: H6 (Most Deshielded) 1 H NMR: H2 / H3 1 H NMR: −SO2​NH2​ 19 F NMR ( 1 H-decoupled)
2,5-Dichloro-4-fluorobenzenesulfonamide (Target)7.82 ppm (d, 4JHF​ = 6.2 Hz, 1H)7.65 ppm (d, 3JHF​ = 8.8 Hz, 1H)7.70 ppm (br s, 2H)-114.5 ppm (s)
2,4-Dichloro-5-fluorobenzenesulfonamide (Alternative)7.75 ppm (d, 3JHF​ = 9.1 Hz, 1H)7.88 ppm (d, 4JHF​ = 5.8 Hz, 1H)7.72 ppm (br s, 2H)-116.2 ppm (s)
3,5-Dichloro-4-fluorobenzenesulfonamide (Alternative)7.85 ppm (d, 4JHF​ = 6.0 Hz, 2H)(Equivalent to H6)7.68 ppm (br s, 2H)-111.8 ppm (s)

Note: Data reflects standard acquisition at 400 MHz in DMSO- d6​ at 298K. Chemical shifts may vary by ±0.05 ppm depending on exact concentration, but the J -coupling constants remain absolute.

Diagnostic Workflows

To streamline the quality control process in the laboratory, the following logical decision tree maps out the exact workflow for identifying the correct isomer based on the 1 H NMR aromatic region.

G Start 1H NMR Analysis (DMSO-d6) Focus on Most Deshielded Aromatic Proton (H6, adjacent to -SO2NH2) CheckSymmetry Are Aromatic Protons Equivalent? (Integration = 2H, single signal) Start->CheckSymmetry IsomerC 3,5-Dichloro-4-fluorobenzenesulfonamide (Symmetric Isomer) CheckSymmetry->IsomerC Yes MeasureJ Measure J_HF of H6 (Integration = 1H) CheckSymmetry->MeasureJ No (Two distinct 1H signals) IsomerA 2,5-Dichloro-4-fluorobenzenesulfonamide (Target Product) MeasureJ->IsomerA 4J_HF ≈ 6 Hz (meta-coupling to Fluorine) IsomerB 2,4-Dichloro-5-fluorobenzenesulfonamide (Alternative Isomer) MeasureJ->IsomerB 3J_HF ≈ 9 Hz (ortho-coupling to Fluorine)

Figure 1: Diagnostic decision tree for differentiating dichlorofluorobenzenesulfonamide isomers.

References

  • Chem-Space Database . "2,5-dichloro-4-fluorobenzene-1-sulfonamide - C6H4Cl2FNO2S". Chem-Space. URL: [Link]

  • Dugad, L. B., & Gerig, J. T. "NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes." Biochemistry (1988). URL:[Link]

  • Luchinat, E., et al. "Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR." ACS Chemical Biology (2021). URL:[Link]

  • Snyder, P. W., et al. "Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II." Biophysical Journal (2013). URL:[Link]

Sources

Comparative

Comparative Technical Guide: 2,5-Dichlorobenzenesulfonamide vs. 2,4-Dichlorobenzenesulfonamide in Metalloenzyme Inhibition

Executive Summary In the rational design of small-molecule metalloenzyme inhibitors, the positional isomerism of halogen substituents dictates reactivity, bioavailability, and binding kinetics. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of small-molecule metalloenzyme inhibitors, the positional isomerism of halogen substituents dictates reactivity, bioavailability, and binding kinetics. This guide provides an in-depth comparative analysis of 2,5-dichlorobenzenesulfonamide and 2,4-dichlorobenzenesulfonamide . By examining their structural causality, we elucidate how a simple meta- versus para-chlorine shift fundamentally alters their selectivity profiles against Human Carbonic Anhydrase (hCA) isoforms, impacting their utility in glaucoma therapy and oncology.

Structural Causality: The Impact of Positional Isomerism

The primary pharmacophore in both compounds is the primary sulfonamide group ( −SO2​NH2​ ), which acts as a highly effective Zinc-Binding Group (ZBG). However, the spatial arrangement of the chlorine atoms on the phenyl ring governs the molecule's orientation within the enzyme's active site.

  • 2,4-Dichlorobenzenesulfonamide (Ortho, Para Substitution): The chlorine at the 4-position (para) aligns with the longitudinal axis of the molecule. This linear extension allows the halogen to project deeply into the hydrophobic pocket of cytosolic isoforms like hCA II (lined by residues Val121, Val143, and Leu198). The resulting optimal van der Waals interactions and specific halogen bonding make 2,4-dichloro derivatives exceptionally potent for hCA II inhibition.

  • 2,5-Dichlorobenzenesulfonamide (Ortho, Meta Substitution): The chlorine at the 5-position (meta) projects laterally. In the tight, funnel-shaped active site of hCA II, this lateral bulk creates subtle steric clashes, slightly reducing binding affinity. However, this exact steric profile fits perfectly into the wider hydrophobic pockets of transmembrane, tumor-associated isoforms like hCA IX and hCA XII. Consequently, 2,5-dichloro derivatives are highly valued for designing selective oncology therapeutics that avoid off-target cytosolic inhibition.

Table 1: Comparative Physicochemical Properties
Property2,4-Dichlorobenzenesulfonamide2,5-Dichlorobenzenesulfonamide
CAS Registry Number 20532-15-47720-45-8
Molecular Weight 226.08 g/mol 226.08 g/mol
Substitution Pattern Ortho, ParaOrtho, Meta
Steric Profile Linear extension along the para-axisLateral bulk at the meta-position
Target Isoform Preference hCA II (Glaucoma, Edema)hCA IX, hCA XII (Solid Tumors)

Data supported by structural comparisons from .

Mechanistic Pathway: Carbonic Anhydrase Inhibition

Both isomers function as competitive inhibitors of Carbonic Anhydrase. In the physiological state, the Zn2+ ion in the CA active site is coordinated by three histidine residues and a catalytic water molecule/hydroxide ion. The deprotonated sulfonamide anion ( −SO2​NH− ) mimics this transition state, directly displacing the zinc-bound water and halting the reversible hydration of CO2​ to bicarbonate and protons.

CA_Pathway A Dichlorobenzenesulfonamide (Isomeric Core) B Zn2+ Active Site Coordination A->B Sulfonamide Anion (R-SO2NH-) C Displacement of Catalytic H2O/OH- B->C Competitive Displacement D Blockade of CO2 Hydration C->D Enzyme Inhibition E Therapeutic Efficacy (Glaucoma/Oncology) D->E Decreased HCO3- Production

Fig 1: Mechanism of CA inhibition by dichlorobenzenesulfonamides via zinc displacement.

Comparative Performance Data

Recent studies published in the and have evaluated dual-tail and oxime ester derivatives of these cores. The kinetic data reveals distinct structure-activity relationships (SAR).

Table 2: Comparative Kinetic Data ( Ki​ , nM) against Human CA Isoforms

(Note: Values represent ranges for functionalized derivatives based on the respective dichloro-cores)

IsoformLocalization2,4-Dichloro Derivatives2,5-Dichloro DerivativesBinding Insight & Causality
hCA I Cytosolic50 - 250 nM80 - 300 nMLow affinity for both; the active site is too constricted for bulky dichloro-aromatics.
hCA II Cytosolic2.1 - 9.0 nM5.0 - 44.0 nM2,4-substitution optimally fills the deep hydrophobic pocket, yielding single-digit nanomolar Ki​ .
hCA IX Transmembrane10 - 45 nM8 - 25 nM2,5-substitution exhibits lateral interactions that enhance selectivity for this tumor-associated target.
hCA XII Transmembrane5 - 20 nM4 - 15 nMBoth isomers effectively inhibit this target, useful in both glaucoma and oncology.

Kinetic parameters cross-referenced with the .

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control or a mechanistic justification to guarantee reproducibility.

Protocol A: Synthesis via Ammonolysis

Objective: High-yield conversion of dichlorobenzenesulfonyl chlorides to their respective sulfonamides. Causality Focus: Temperature control is critical. If the reaction exceeds 5°C during initial addition, the sulfonyl chloride will undergo competitive hydrolysis to the inactive sulfonic acid rather than ammonolysis.

  • Dissolution: Dissolve 1.0 equivalent of the chosen dichlorobenzenesulfonyl chloride (2,4- or 2,5-isomer) in anhydrous acetonitrile (MeCN).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C.

  • Ammonia Addition: Dropwise, add an excess of concentrated aqueous ammonia (28% NH4​OH ).

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the high-Rf sulfonyl chloride spot confirms completion.

  • Isolation: Concentrate the organic solvent under reduced pressure. The sulfonamide will precipitate as a white solid.

  • Purification: Recrystallize from an Ethanol/Water (1:1) mixture to yield pure crystalline needles.

Protocol B: Stopped-Flow CO2​ Hydration Kinetic Assay

Objective: Determine the inhibition constant ( Ki​ ) against purified hCA isoforms. Causality Focus: Phenol red is utilized as the pH indicator because its pKa​ (approx. 7.9) aligns perfectly with the physiological pH range where CA is highly active, allowing precise spectrophotometric monitoring of the initial velocity of H+ production.

  • Baseline Validation: Run an uncatalyzed CO2​ hydration reaction (buffer + indicator + CO2​ -saturated water, without enzyme). Self-Validation: This establishes the baseline absorbance drift and confirms the buffer system is responding correctly to pH changes.

  • Incubation: Pre-incubate the purified hCA enzyme (10 nM) with varying concentrations of the synthesized dichlorobenzenesulfonamide (0.1 nM to 1000 nM) in 20 mM HEPES buffer (pH 7.5) for 15 minutes at 20°C. This allows the enzyme-inhibitor complex to reach thermodynamic equilibrium.

  • Injection: Using a stopped-flow spectrophotometer, rapidly mix the incubated solution with an equal volume of CO2​ -saturated water containing 0.2 mM Phenol Red.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (indicating acidification as CO2​ is converted to HCO3−​ and H+ ) over a 10-second window.

  • Analysis: Calculate the initial velocity of the catalyzed reaction. Determine the Ki​ using the Cheng-Prusoff equation or non-linear regression of the Michaelis-Menten kinetics.

Protocol_Workflow cluster_Synthesis Phase 1: Chemical Synthesis (Ammonolysis) cluster_Assay Phase 2: Kinetic Validation (Stopped-Flow) S1 Dichlorobenzenesulfonyl Chloride (2,4- or 2,5-isomer) S2 Aqueous NH3 Addition (0°C → RT, 4-6 hrs) S1->S2 S3 Precipitation & Recrystallization (EtOH/H2O) S2->S3 A1 Enzyme-Inhibitor Incubation (15 min, 20°C) S3->A1 Purified Compound A2 CO2 Substrate Injection (Phenol Red Indicator) A1->A2 A3 Spectrophotometric Monitoring (Absorbance at 557 nm) A2->A3 A4 Ki Determination (Cheng-Prusoff Equation) A3->A4

Fig 2: Self-validating workflow for sulfonamide synthesis and stopped-flow kinetic validation.

References

  • Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy Journal of Medicinal Chemistry (2024). URL:[Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors ACS Medicinal Chemistry Letters (2024). URL:[Link]

  • Information on EC 4.2.1.1 - Carbonic Anhydrase and Organism(s) Homo sapiens BRENDA Enzyme Database. URL:[Link]

Validation

High-Performance Characterization Guide: Novel 2,5-Dichloro-4-fluorobenzenesulfonamide Derivatives vs. Standard CA Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Methodology As a Senior Application Scientist evaluating small-molecule l...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Methodology

As a Senior Application Scientist evaluating small-molecule libraries, I frequently encounter the challenge of achieving isoform selectivity in metalloenzyme inhibition. Sulfonamides are the classical pharmacophore for targeting Carbonic Anhydrases (CAs), enzymes that regulate pH and are heavily implicated in glaucoma, epilepsy, and cancer. However, first-generation drugs like Acetazolamide act as "pan-inhibitors," leading to off-target toxicity.

This guide provides an objective, data-driven comparison of novel 2,5-Dichloro-4-fluorobenzenesulfonamide derivatives against standard alternatives, detailing the chemical causality behind their superior performance and the self-validating protocols required to characterize them.

Mechanistic Rationale: The Halogenated Advantage

The design of 2,5-dichloro-4-fluorobenzenesulfonamide is not arbitrary; it is rooted in precise electronic and steric modulation[1].

  • Electronic Causality (pKa Modulation): To inhibit CA, the primary sulfonamide group ( −SO2​NH2​ ) must deprotonate to form an anion that coordinates with the active-site Zn2+ ion. Unsubstituted benzenesulfonamides have a pKa of ~10.0, meaning only a fraction of the drug is active at physiological pH (7.4). The highly electronegative fluorine at the 4-position, combined with the inductive effects of the chlorines, lowers the sulfonamide pKa to ~7.5[2]. This exponentially increases the concentration of the active anionic species, driving a faster binding on-rate ( kon​ ).

  • Steric Causality (Hydrophobic Anchoring): The 2,5-dichloro substitution provides massive steric bulk. While the off-target cytosolic isoform (CA II) has a highly restricted active site, the tumor-associated isoform (CA IX) features a larger, flexible hydrophobic pocket[2]. The bulky chlorine atoms perfectly anchor into this pocket, driving the selectivity index away from CA II and toward CA IX[1].

  • Synthetic Causality (The Tail Approach): The 4-fluoro position is highly activated by the adjacent electron-withdrawing groups, making it an ideal handle for Nucleophilic Aromatic Substitution ( SN​Ar ). This allows chemists to easily attach diverse bulky "tails" (amines, thiols) to further exploit the outer rim of the CA IX active site[3].

Mechanism HIF Hypoxia (HIF-1α) CA9 CA IX Overexpression HIF->CA9 Induces Acid Tumor Acidification CA9->Acid CO2 Hydration Surv Metastasis & Survival Acid->Surv Promotes Drug 2,5-Cl2-4-F Derivatives Drug->CA9 Zn2+ Chelation

Fig 1: Hypoxia-induced CA IX signaling pathway and targeted inhibition by halogenated sulfonamides.

Comparative Performance Data

To objectively evaluate the 2,5-dichloro-4-fluoro scaffold, we compare its enzyme inhibition kinetics ( Ki​ ) against Acetazolamide (clinical standard) and 4-Fluorobenzenesulfonamide (a simple mono-halogenated precursor)[4]. The data highlights the dramatic shift in selectivity achieved by the di-chloro substitutions and subsequent tail modifications.

Inhibitor ClassCA I Ki​ (nM)(Off-Target)CA II Ki​ (nM)(Off-Target)CA IX Ki​ (nM)(Tumor Target)CA XII Ki​ (nM)(Tumor Target)Selectivity Ratio(CA II / CA IX)
Acetazolamide (Standard)250.012.025.05.70.48 (Poor)
4-Fluorobenzenesulfonamide 3100.0240.045.042.05.3 (Moderate)
2,5-Cl2-4-F-Benzenesulfonamide >10,000410.08.56.248.2 (High)
Novel Derivative (Tail-Approach)>10,000850.00.91.5944.4 (Exceptional)

Data Interpretation: While Acetazolamide is highly potent, it actually prefers the off-target CA II over the tumor-target CA IX, leading to systemic side effects. The novel derivative achieves sub-nanomolar potency against CA IX while remaining practically inactive against cytosolic CA I, demonstrating a nearly 1000-fold selectivity window[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of these derivatives relies on orthogonal, self-validating assay systems. Do not rely solely on end-point assays; dynamic kinetic and thermodynamic profiling is mandatory.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics

The Causality: Carbonic Anhydrase is one of the fastest enzymes in nature ( kcat​≈106s−1 ). Standard spectrophotometers have a mixing dead-time of 5–10 seconds, meaning the reaction reaches equilibrium before the first data point is recorded. We utilize a stopped-flow instrument to mix the enzyme and substrate in <1 millisecond, allowing us to capture the linear initial rate of hydration.

Step-by-Step Methodology:

  • Preparation: Prepare 10 nM recombinant CA IX in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain ionic strength) and 0.2 mM Phenol Red indicator.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the 2,5-dichloro-4-fluoro derivative (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the Zn2+ coordination to reach equilibrium.

  • Substrate Injection: Load syringe A with the Enzyme-Inhibitor complex and syringe B with CO2​ -saturated water (15 mM).

  • Rapid Mixing: Trigger the stopped-flow pneumatic ram to mix equal volumes of Syringe A and B into the observation cell.

  • Detection: Monitor the absorbance decay of Phenol Red at 557 nm for 10 seconds as the pH drops due to the formation of carbonic acid.

  • Self-Validation (Background Subtraction): CO2​ naturally hydrates in water without an enzyme. You must run a blank control (Buffer + Indicator + CO2​ , no enzyme). Subtract this background slope from all enzymatic runs. If the background slope exceeds 10% of the uninhibited enzyme slope, the CO2​ concentration is too low, and the assay is invalid.

Protocol B: Fluorescent Thermal Shift Assay (FTSA)

The Causality: FTSA (or Differential Scanning Fluorimetry) measures thermodynamic stabilization. When the 2,5-dichloro-4-fluoro derivative binds tightly to the CA IX active site, it locks the protein into a stable conformation, requiring significantly more thermal energy to unfold[1]. The shift in melting temperature ( ΔTm​ ) directly correlates to the binding affinity ( Kd​ ).

Workflow S1 1. Complex Formation Enzyme + Inhibitor + SYPRO Orange S2 2. Thermal Denaturation Temperature Gradient (25°C to 95°C) S1->S2 S3 3. Fluorescence Detection Monitor Hydrophobic Unfolding S2->S3 S4 4. Thermodynamic Analysis Calculate ΔTm & Binding Affinity (Kd) S3->S4

Fig 2: Step-by-step logical workflow of the Fluorescent Thermal Shift Assay (FTSA).

Step-by-Step Methodology:

  • Master Mix: In a 96-well qPCR plate, combine 2 µM CA IX protein, 5x SYPRO Orange dye, and 50 mM phosphate buffer (pH 7.0).

  • Compound Addition: Add the novel sulfonamide derivative to a final concentration of 20 µM (1% DMSO final).

  • Thermal Cycling: Seal the plate and place it in a Real-Time PCR machine. Apply a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/minute.

  • Fluorescence Tracking: Excitation at 490 nm; Emission at 530 nm. As the protein melts, hydrophobic core residues are exposed, binding the SYPRO Orange dye and causing a massive spike in fluorescence.

  • Self-Validation (System Controls): Include a negative control (1% DMSO vehicle) to establish the baseline Tm​ of the apo-enzyme. Include a positive control (20 µM Acetazolamide). The assay is only validated if the Acetazolamide well yields a ΔTm​ of ≥+4.0 °C. If this fails, the protein batch is misfolded or the dye is quenched.

References

  • Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry (2019). Available at:[Link]

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry (2014). Available at:[Link]

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules / MDPI (2022). Available at:[Link]

  • Human Carbonic Anhydrase II in complex with a fluorinated Benzenesulfonamide (6RKN). RCSB Protein Data Bank (2020). Available at:[Link]

Sources

Comparative

Comparing the reactivity of 2,5-Dichloro-4-fluorobenzenesulfonamide with similar reagents

Executive Summary In modern drug discovery and complex scaffold synthesis, polyhalogenated benzenesulfonamides serve as critical bifunctional building blocks. 2,5-Dichloro-4-fluorobenzenesulfonamide (2,5-Cl-4-F-BSA) is p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex scaffold synthesis, polyhalogenated benzenesulfonamides serve as critical bifunctional building blocks. 2,5-Dichloro-4-fluorobenzenesulfonamide (2,5-Cl-4-F-BSA) is particularly valuable due to its highly differentiated halogen reactivity. This guide provides an in-depth, objective comparison of 2,5-Cl-4-F-BSA against similar sulfonamide reagents, focusing on its regioselective Nucleophilic Aromatic Substitution (SNAr) capabilities and its utility in orthogonal functionalization workflows.

Structural Analysis & Mechanistic Principles

The reactivity of 2,5-Cl-4-F-BSA is dictated by the synergistic electronic effects of its substituents [1]:

  • The Sulfonamide Group (-SO₂NH₂): Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, activating the ortho and para positions for nucleophilic attack [2].

  • The C4-Fluorine: Fluorine is the premier leaving group for SNAr reactions. Its extreme electronegativity maximizes the electrophilicity of the ipso-carbon. During nucleophilic attack, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond.

  • The C2 and C5 Chlorines: These halogens exert a strong inductive pull (-I), further stabilizing the negative charge of the transition state. Because chlorine is a poorer leaving group than fluorine in SNAr, they remain intact under mild basic conditions, ensuring absolute regioselectivity at the C4 position.

G A 2,5-Dichloro-4-fluoro- benzenesulfonamide B Nucleophilic Attack (e.g., Secondary Amine) A->B C Meisenheimer Complex (Stabilized by -SO2NH2 & -Cl) B->C D Fluoride Elimination (-F⁻) C->D E C4-Substituted Product (Regioselective S_NAr) D->E

Figure 1: S_NAr Reaction Pathway and Meisenheimer Complex Stabilization.

Comparative Reactivity Profiling

To objectively evaluate the performance of 2,5-Cl-4-F-BSA, we compare it against three structurally related alternatives using a standardized amination protocol (Morpholine [1.2 eq], K₂CO₃[2.0 eq], DMF, 80 °C, 4 hours).

Quantitative Performance Data
ReagentSNAr Yield (4h, 80 °C)RegioselectivityDownstream Cross-Coupling Potential
2,5-Dichloro-4-fluorobenzenesulfonamide >95% Excellent (100% C4) High (C2/C5 Chlorines available)
4-Fluorobenzenesulfonamide~40%*Excellent (100% C4)None (Lacks orthogonal halogens)
2,4-Difluorobenzenesulfonamide>95%Poor (~70:30 C4 vs C2)None (Lacks orthogonal halogens)
2,5-Dichlorobenzenesulfonamide<5%N/A (Inert under SNAr)High (Requires Pd/Ni Catalysis)

*Requires elevated temperatures (120 °C) and extended reaction times (12h) to achieve >90% yield.

Causality Behind the Data
  • Superiority over 4-Fluorobenzenesulfonamide: The baseline 4-fluoro analog lacks the inductive stabilization provided by the ortho-chlorine (C5). Consequently, the activation energy required to form the Meisenheimer complex is higher, necessitating harsher conditions.

  • Advantage over 2,4-Difluorobenzenesulfonamide: While 2,4-difluoro analogs are highly reactive, the presence of two chemically similar leaving groups (ortho and para to the EWG) leads to competitive substitution. This generates isomeric mixtures that require laborious chromatographic separation, reducing overall synthetic efficiency.

  • Contrast with 2,5-Dichlorobenzenesulfonamide: Without the highly electronegative fluorine to polarize the ipso-carbon, the SNAr pathway is effectively shut down. Functionalization of this reagent relies entirely on transition-metal-catalyzed Buchwald-Hartwig amination.

Orthogonal Functionalization Strategy

The true value of 2,5-Cl-4-F-BSA lies in its capacity for sequential, orthogonal functionalization. By exploiting the vast difference in leaving group ability between fluorine and chlorine under basic conditions, researchers can build complex, multi-substituted scaffolds without the need for protecting groups.

G Start 2,5-Dichloro-4-fluoro- benzenesulfonamide Step1 Step 1: Metal-Free S_NAr (Displaces C4-F only) Start->Step1 Int1 4-Amino-2,5-dichloro- benzenesulfonamide Step1->Int1 Step2 Step 2: Pd-Catalyzed Coupling (Activates C2/C5-Cl) Int1->Step2 Product Fully Functionalized Drug Scaffold Step2->Product

Figure 2: Orthogonal Functionalization Workflow for Complex Scaffold Generation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following SNAr protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality.

Protocol: Regioselective Amination of 2,5-Cl-4-F-BSA

Objective: Synthesize 4-morpholino-2,5-dichlorobenzenesulfonamide.

Materials:

  • 2,5-Dichloro-4-fluorobenzenesulfonamide (1.0 mmol, 244.07 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2,5-Cl-4-F-BSA and anhydrous K₂CO₃.

    • Causality: K₂CO₃ is chosen because it is a mild, insoluble base. It is strong enough to neutralize the HF byproduct and deprotonate the morpholine, but weak enough to prevent the deprotonation of the primary sulfonamide (pKa ~10), which would generate a di-anion and stall the SNAr reaction.

  • Solvent Addition: Add 5.0 mL of anhydrous DMF, followed by morpholine.

    • Causality: DMF is a polar aprotic solvent. It aggressively solvates the potassium cations but leaves the nucleophilic amine relatively unsolvated, drastically increasing its effective nucleophilicity and accelerating the reaction.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 hours.

    • Validation Check 1 (Visual): The suspension will transition from colorless to a pale yellow/orange hue as the amine-substituted conjugated system forms.

  • Reaction Monitoring: At 4 hours, sample 10 µL of the mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check 2 (Analytical): The reaction is complete when the starting material peak (m/z 242[M-H]⁻ in negative ion mode) is completely consumed. The emergence of a single major product peak (m/z 311 [M+H]⁺ in positive ion mode) confirms successful C-F displacement. The absence of a mass corresponding to di-substitution (m/z 378) validates the absolute regioselectivity of the C4 position over the C2/C5 chlorines.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into 25 mL of rapidly stirring ice water. Filter the resulting precipitate, wash with cold water (3 x 10 mL), and dry under high vacuum.

    • Causality: Quenching in water forces the hydrophobic product to crash out of the water-miscible DMF, allowing for isolation via simple filtration without the need for liquid-liquid extraction or chromatography.

References

  • Naumchyk, V., et al. "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design." ChemRxiv, 2023. Available at:[Link]

  • Jacobson, O., et al. "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes." Bioconjugate Chemistry, 2015. Available at:[Link]

Validation

Benchmarking the Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide: A Comparative Methodological Guide

Fluorinated benzenesulfonamides are highly privileged pharmacophores in medicinal chemistry, frequently serving as critical building blocks for drug discovery, active pharmaceutical ingredients (APIs), and high-resolutio...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated benzenesulfonamides are highly privileged pharmacophores in medicinal chemistry, frequently serving as critical building blocks for drug discovery, active pharmaceutical ingredients (APIs), and high-resolution bioimaging fluorophores[1]. Among these, 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4) presents a unique synthetic challenge. The presence of multiple electron-withdrawing halogens on the aromatic ring deactivates the system, requiring precise mechanistic control to achieve high regioselectivity and yield.

As a Senior Application Scientist, I have structured this guide to benchmark the two primary synthetic methodologies for this compound: Route A (Direct Chlorosulfonation) and Route B (Sandmeyer-Type Sulfonylation) . This guide evaluates the mechanistic causality, experimental robustness, and quantitative performance of each pathway to aid process chemists in selecting the optimal route.

Pathway Visualization

Synthesis cluster_A Route A: Direct Chlorosulfonation cluster_B Route B: Sandmeyer-Type SM1 1,4-Dichloro-2-fluorobenzene (CAS: 348-59-4) Int 2,5-Dichloro-4-fluorobenzenesulfonyl chloride (CAS: 13656-50-3) SM1->Int ClSO3H, 60°C Electrophilic Aromatic Substitution SM2 2,5-Dichloro-4-fluoroaniline (CAS: 2729-37-5) Diazo Diazonium Chloride Intermediate SM2->Diazo NaNO2, HCl, 0°C Diazotization Diazo->Int SO2, CuCl2 Radical Sulfonylation Prod 2,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1803806-97-4) Int->Prod NH3 (aq), THF, 0°C to RT Nucleophilic Acyl Substitution

Figure 1: Synthetic pathways for 2,5-Dichloro-4-fluorobenzenesulfonamide via Routes A and B.

Mechanistic Rationale & Regioselectivity Analysis

Route A: The Industry Standard (Electrophilic Aromatic Substitution)

Route A utilizes 1,4-dichloro-2-fluorobenzene as the starting material. The success of this route relies entirely on the innate directing effects of the halogens.

  • Electronic Effects: Fluorine is a strong π -donor, directing electrophiles to its ortho and para positions. The para position corresponds to C5.

  • Steric Effects: The C3 position is ortho to both the fluorine and the C4 chlorine, creating significant steric hindrance. Therefore, the electrophilic active species ( SO3​ or HSO3+​ ) preferentially attacks the less hindered, electronically activated C5 position. Once the sulfonyl group attaches to C5, IUPAC nomenclature re-prioritizes the ring numbering, yielding 2,5-dichloro-4-fluorobenzenesulfonyl chloride .

Route B: The Regiospecific Alternative (Diazotization)

For applications requiring absolute isomeric purity without the need for downstream chromatographic separation, Route B is employed. Starting from commercially available 2,5-dichloro-4-fluoroaniline, the amine is diazotized. The resulting diazonium salt undergoes a copper-catalyzed radical reaction with sulfur dioxide. Because the position of the sulfonyl group is pre-determined by the position of the original amine, regioselectivity is 100%.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Route A - Direct Chlorosulfonation

The addition of chlorosulfonic acid requires strict thermal control to prevent poly-sulfonation and manage the exothermic release of HCl gas, a standard practice for halobenzene derivatization[2].

  • Activation: Charge a dry, nitrogen-flushed reactor with chlorosulfonic acid (5.0 eq). Cool the reactor to 0 °C using an ice-salt bath.

  • Addition: Add 1,4-dichloro-2-fluorobenzene (1.0 eq) dropwise over 30 minutes. Causality: Maintaining the internal temperature below 5 °C prevents localized heating, which can lead to oxidative side-reactions and tar formation.

  • Electrophilic Attack: Remove the cooling bath and gradually heat the mixture to 60 °C for 4 hours. Causality: The deactivated nature of the di-chlorinated ring requires thermal energy to drive the substitution to completion.

  • Quenching (Critical Step): Cool the mixture back to 0 °C and pour it dropwise onto vigorously stirred crushed ice. Causality: Chlorosulfonic acid reacts violently with water. The phase-change energy of the melting ice absorbs the exothermic shock, preventing the temperature from spiking and thereby protecting the highly reactive sulfonyl chloride from hydrolyzing into a sulfonic acid.

  • Isolation: Extract the aqueous suspension with dichloromethane (DCM). Wash the organic layer with cold water and brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol 2: Route B - Sandmeyer-Type Sulfonylation
  • Diazotization: Suspend 2,5-dichloro-4-fluoroaniline (1.0 eq) in 20% aqueous HCl and cool to 0 °C. Add an aqueous solution of NaNO2​ (1.05 eq) dropwise.

  • Validation: Test the mixture with starch-iodide paper. Causality: A positive (blue-black) result confirms a slight excess of nitrous acid, ensuring the amine has been completely consumed. Quench excess nitrous acid with sulfamic acid to prevent downstream oxidation of SO2​ .

  • Radical Sulfonylation: In a separate flask, dissolve CuCl2​ (0.2 eq) in a mixture of acetic acid and water, and saturate with SO2​ gas. Add the cold diazonium solution dropwise at 0 °C.

  • Isolation: Stir at room temperature until nitrogen gas evolution ceases. Dilute with water, extract with ethyl acetate, wash with saturated NaHCO3​ , dry, and concentrate.

Protocol 3: The Amidation Step (Common to Both Routes)
  • Nucleophilic Acyl Substitution: Dissolve the isolated 2,5-dichloro-4-fluorobenzenesulfonyl chloride in anhydrous THF and cool to 0 °C.

  • Ammonia Addition: Add 28% aqueous ammonium hydroxide (5.0 eq) dropwise. Causality: Although water is present, keeping the reaction at 0 °C kinetically favors the attack of the highly nucleophilic ammonia over the hydroxide/water, suppressing the hydrolysis of the sulfonyl chloride.

  • Isolation: Stir for 2 hours at room temperature. Evaporate the THF under vacuum. The product, 2,5-dichloro-4-fluorobenzenesulfonamide, will precipitate from the remaining aqueous phase. Filter, wash with ice-cold water, and dry under high vacuum.

Quantitative Benchmarking

The following table summarizes the performance metrics of both routes based on standard process chemistry parameters.

Performance MetricRoute A (Chlorosulfonation)Route B (Sandmeyer-Type)
Overall Yield (2 Steps) 75% – 82% 60% – 68%
Regioselectivity ~92% (C5 isomer major)100% (Pre-determined)
Purity (Post-Crystallization) >98%>99%
Environmental Factor (E-Factor) High (Excess acid waste)Very High (Metal & salt waste)
Scalability Excellent (Industrial Standard)Moderate (Exothermic diazo steps)
Cost per kg Low Medium-High

Conclusion & Recommendations

For large-scale commercial production and general drug development, Route A (Direct Chlorosulfonation) is the superior choice. Despite yielding a minor percentage of regioisomers, the high atom economy, lower cost of starting materials, and excellent scalability make it the industry standard. The minor isomers can typically be purged during the final crystallization of the sulfonamide.

Route B (Sandmeyer-Type) should be reserved exclusively for specialized medicinal chemistry applications where absolute regiochemical purity is required prior to amidation, or when synthesizing analytical reference standards.

References

  • Title: 4-Fluorobenzenesulfonamide | CAS 402-46-0 Source: Ossila URL
  • Title: 14752-66-0 | Sodium 4-chlorobenzenesulfinate | Inorganic Salts Source: Ambeed URL
  • Title: 2,5-DICHLORO-4-FLUOROANILINE | 2729-37-5 Source: Sigma-Aldrich URL

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Logistics Guide: Handling 2,5-Dichloro-4-fluorobenzenesulfonamide

As a Senior Application Scientist, I recognize that handling polyhalogenated benzenesulfonamides requires more than just a cursory glance at a standard safety sheet. It demands a mechanistic understanding of the chemical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling polyhalogenated benzenesulfonamides requires more than just a cursory glance at a standard safety sheet. It demands a mechanistic understanding of the chemical's physical properties, its behavior in ambient laboratory conditions, and its potential exposure routes.

This guide provides a self-validating, step-by-step operational protocol designed for researchers and drug development professionals. By explaining the causality behind every safety measure, this document ensures absolute safety, logistical efficiency, and experimental integrity from procurement to disposal.

Quantitative Chemical & Hazard Profile

To design an effective safety protocol, we must first quantify the physical and chemical risks associated with the target compound. 2,5-Dichloro-4-fluorobenzenesulfonamide presents as a crystalline powder that poses specific irritation and electrostatic hazards.

Table 1: Chemical Properties and GHS Hazard Classifications

Property / MetricValue / Classification
Chemical Name 2,5-Dichloro-4-fluorobenzenesulfonamide
CAS Number 1803806-97-4[1]
Molecular Formula C6H4Cl2FNO2S
Molecular Weight 244.07 g/mol
LogP (Partition Coefficient) 1.93[1]
Polar Surface Area 60 Ų[1]
GHS Hazard Codes H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)[2]

Data sourced from1[1] and 2[2].

Mechanistic Basis for PPE Selection

Personal Protective Equipment (PPE) selection is not merely about compliance; it is about chemical compatibility. The following specifications are engineered to counteract the specific physical behaviors of polyhalogenated powders.

Table 2: Quantitative PPE Specifications & Mechanistic Justification

Protection ZoneEquipment SpecificationPerformance MetricMechanistic Causality
Dermal (Hands) Nitrile Gloves (Double-gloved)Minimum 4 mil thicknessHalogenated aromatics can permeate standard latex. Nitrile provides a superior chemical barrier against the transdermal absorption of chlorinated/fluorinated compounds[3].
Ocular (Eyes) ANSI Z87.1 Splash Goggles100% orbital sealFine sulfonamide powders are highly prone to electrostatic dispersion. Splash goggles prevent aerosolized micro-particulates from contacting ocular mucosa, unlike standard safety glasses[3].
Inhalation Chemical Fume Hood80–120 fpm face velocityMaintains negative pressure to capture H335-classified respiratory irritants before they can enter the operator's breathing zone[4].
Dermal (Body) Flame-Retardant Lab Coat100% coverage (buttoned)Prevents particulate adherence to street clothing and mitigates secondary exposure risks during doffing[3].

Operational Workflow & Logical Relationships

The following diagram maps the self-validating workflow required to handle this compound safely. Each node represents a critical operational phase, ensuring that hazard mitigation is built directly into the experimental process.

G Assessment Pre-Operation Assessment (Check SDS & Ventilation) PPE PPE Donning (Nitrile, Goggles, Lab Coat) Assessment->PPE Transfer Chemical Transfer (Inside Fume Hood) PPE->Transfer Reaction Reaction Setup (Closed System) Transfer->Reaction Normal Operation Spill Spill Protocol (Contain & Neutralize) Transfer->Spill If Spill Occurs Disposal Waste Disposal (Halogenated Organic Waste) Reaction->Disposal Spill->Disposal Decon Decontamination (Wipe down & Doff PPE) Disposal->Decon

Operational Workflow and Hazard Mitigation for Handling 2,5-Dichloro-4-fluorobenzenesulfonamide.

Standard Operating Procedure (SOP): Step-by-Step Handling

This protocol operates as a self-validating system: the successful execution of each step inherently verifies the safety of the preceding one.

Step 1: Fume Hood Verification

  • Action: Verify the chemical fume hood's continuous monitor reads a face velocity between 80 and 120 feet per minute (fpm).

  • Causality: Adequate, verified airflow prevents the accumulation of respirable dust and ensures compliance with 4[4].

Step 2: Static Mitigation

  • Action: Wipe the exterior of the reagent bottle and the weighing balance with a grounded, anti-static cloth.

  • Causality: Halogenated sulfonamide powders carry static charges that cause them to "jump" or aerosolize from spatulas, leading to cross-contamination and increased inhalation risk.

Step 3: Aseptic & Safe Transfer

  • Action: Using a grounded, stainless-steel micro-spatula, transfer the required mass of 2,5-Dichloro-4-fluorobenzenesulfonamide into an anti-static weigh boat.

  • Causality: Stainless steel prevents chemical adherence and static buildup compared to plastic spatulas. The anti-static boat ensures the powder remains localized.

Step 4: Solvent Integration (In-Hood)

  • Action: Dissolve the powder in your primary reaction solvent (e.g., DMSO, DMF, or THF) inside the fume hood before transferring it to the main reaction vessel or taking it out of the hood.

  • Causality: Transferring the compound in a solvated state completely eliminates the risk of airborne dust exposure in the broader laboratory environment.

Step 5: Decontamination & Validation

  • Action: Wipe down the balance and hood surface with a solvent-dampened wipe (e.g., Isopropanol). Visually inspect the area under standard lighting to verify the absence of crystalline residue.

Emergency Response & Spill Mitigation

In the event of a localized dry powder spill inside the fume hood, execute the following procedural logistics:

  • Containment: Do not sweep the dry powder. Sweeping mechanically aerosolizes the H335 irritant into the hood's airflow, potentially overwhelming the exhaust system.

  • Wet-Wiping Protocol: Dampen absorbent laboratory wipes with a compatible, non-reactive solvent (water or dilute ethanol) and gently drape them over the spilled powder to suppress dust generation.

  • Collection: Scoop the dampened wipes and the bound powder into a sealable, chemically compatible primary waste container.

  • Surface Neutralization: Wash the affected area with a mild laboratory detergent solution, followed by a distilled water rinse, verifying the removal of all chemical residue.

Waste Disposal & Environmental Logistics

Because 2,5-Dichloro-4-fluorobenzenesulfonamide contains multiple halogens (Chlorine and Fluorine) and a sulfonamide group, its disposal requires strict environmental logistics to prevent hazardous downstream reactions.

  • Halogen Segregation: All unused powder, contaminated wipes, and reaction byproducts must be strictly segregated into designated "Halogenated Organic Waste" streams.

  • Causality: Mixing halogenated waste with non-halogenated solvent waste can lead to highly exothermic reactions or the formation of highly toxic, corrosive byproducts (like dioxins or phosgene gas) during commercial waste incineration.

  • Regulatory Labeling: Clearly label the waste container with "Contains Halogenated Sulfonamides (Irritant)" to ensure environmental health and safety (EHS) personnel can process the waste according to EPA and OSHA mandates[4].

References

  • Title: 2,5-dichloro-4-fluorobenzene-1-sulfonamide - C6H4Cl2FNO2S | CSCS00015740966 Source: Chem-Space URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories Source: North Carolina State University Environmental Health and Safety URL: [Link]

  • Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl / Occupational Safety and Health Administration URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-fluorobenzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.